Tripotassium phosphate
描述
属性
IUPAC Name |
tripotassium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIHDJKSTIGBAC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3PO4, K3O4P | |
| Record name | tripotassium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tripotassium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16068-46-5 (Parent) | |
| Record name | Potassium phosphate, tribasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, potassium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043994 | |
| Record name | Tripotassium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.266 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate, Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | TRIPOTASSIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium phosphate, tribasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9515 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water. Insoluble in ethanol | |
| Record name | TRIPOTASSIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
7778-53-2, 14887-42-4 | |
| Record name | Potassium phosphate, tribasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, potassium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripotassium orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHOSPHATE, TRIBASIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D59922JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Tripotassium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of tripotassium phosphate (K₃PO₄), an inorganic salt with significant applications in various scientific and industrial fields. This document delves into the intricacies of its ionic and covalent bonding, details its crystal structure in both anhydrous and hydrated forms, and provides a representative experimental protocol for its structural determination via single-crystal X-ray diffraction.
Chemical Structure and Bonding
This compound is an ionic compound composed of three potassium cations (K⁺) and one phosphate anion (PO₄³⁻). The overall bonding framework can be understood by considering two distinct types of chemical bonds: the ionic bonds between the potassium and phosphate ions, and the covalent bonds within the phosphate anion itself.
Ionic Bonding: The primary interaction holding the compound together is the electrostatic attraction between the positively charged potassium ions and the negatively charged phosphate ions. Each potassium atom donates one valence electron to become a stable K⁺ cation. These electrons are accepted by the phosphate group, resulting in a polyatomic anion with a net charge of -3. The strong electrostatic forces between these oppositely charged ions are characteristic of ionic bonding and are responsible for the compound's crystalline nature and high melting point.
Covalent Bonding within the Phosphate Anion: The phosphate anion (PO₄³⁻) consists of a central phosphorus atom covalently bonded to four oxygen atoms. These P-O bonds are highly polar due to the difference in electronegativity between phosphorus and oxygen. The atoms within the phosphate ion share electrons to achieve a stable electron configuration. The geometry of the phosphate anion is tetrahedral, with the phosphorus atom at the center and the four oxygen atoms at the vertices. This tetrahedral arrangement minimizes electron pair repulsion, leading to a stable configuration.[1]
Crystal Structure
This compound can exist in both anhydrous (K₃PO₄) and hydrated forms (K₃PO₄·nH₂O). The arrangement of ions in the solid state is described by its crystal lattice structure.
Anhydrous this compound: The anhydrous form of this compound crystallizes in the orthorhombic crystal system.[2][3] This structure is characterized by three unequal crystallographic axes at right angles to each other. The specific arrangement of the K⁺ and PO₄³⁻ ions within the unit cell is described by the space group Pnma.[2][3]
Hydrated this compound: In the presence of water, this compound can form various hydrates. One well-characterized form is the heptahydrate, K₃PO₄·7H₂O. In this structure, the water molecules are incorporated into the crystal lattice and play a significant role in the overall coordination environment of the ions.
The table below summarizes the key crystallographic and bonding parameters for both anhydrous and a hydrated form of this compound.
| Parameter | Anhydrous K₃PO₄ | This compound Heptahydrate (K₃PO₄·7D₂O) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁ |
| Lattice Parameters | a = 11.23772 Åb = 8.10461 Åc = 5.92271 Å | a = 6.885(1) Åb = 19.348(4) Åc = 7.043(1) Åβ = 109.83(3)° |
| P-O Bond Lengths | Not explicitly found in search results. | Mean: 1.546 Å |
| K-O Bond Lengths | Not explicitly found in search results. | Range: 2.6665(9) – 3.0151(9) Å |
Note: Data for the heptahydrate is for the deuterated form (K₃PO₄·7D₂O), which is expected to have very similar structural parameters to the standard hydrate.[4]
Experimental Determination of Crystal Structure
The definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid like this compound is single-crystal X-ray diffraction (XRD) .
Experimental Protocol: Single-Crystal X-ray Diffraction of an Inorganic Salt
The following protocol provides a detailed methodology for the determination of the crystal structure of a simple inorganic salt, such as this compound.
1. Crystal Growth and Selection:
-
Objective: To obtain a high-quality single crystal suitable for diffraction.
-
Procedure:
-
Prepare a saturated solution of the inorganic salt in an appropriate solvent (e.g., water for K₃PO₄).
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, cooling of the saturated solution, or vapor diffusion. The goal is to allow large, well-ordered crystals to form.
-
Carefully select a single crystal under a microscope. The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects. The optimal size is typically between 0.1 and 0.3 mm in all dimensions.
-
2. Crystal Mounting:
-
Objective: To mount the selected crystal on a goniometer head for precise orientation in the X-ray beam.
-
Procedure:
-
Attach the crystal to the tip of a thin glass fiber or a cryoloop using a minimal amount of a suitable adhesive or oil.
-
Mount the fiber or loop onto a goniometer head.
-
3. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A monochromatic X-ray beam (e.g., from a copper or molybdenum source) is directed at the crystal.
-
The crystal is rotated through a series of angles, and for each orientation, the diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector).
-
A complete dataset consists of thousands of reflections, each with a specific intensity and position (defined by the Miller indices h, k, and l).
-
4. Data Processing and Structure Solution:
-
Objective: To convert the raw diffraction data into a three-dimensional model of the electron density and, ultimately, the atomic positions.
-
Procedure:
-
The raw data is processed to correct for experimental factors such as background noise, absorption, and polarization.
-
The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial atomic model is built into the electron density map.
-
5. Structure Refinement:
-
Objective: To optimize the atomic model to best fit the experimental data.
-
Procedure:
-
The atomic coordinates, thermal parameters, and other structural parameters are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated structure factors.
-
The quality of the final model is assessed using various crystallographic metrics (e.g., R-factor).
-
Visualizations
Ionic Bonding in the this compound Lattice
The following diagram illustrates the fundamental ionic interactions within a simplified representation of the this compound crystal lattice.
Caption: Simplified 2D representation of ionic bonding in K₃PO₄.
Workflow for Crystal Structure Determination by X-ray Diffraction
This diagram outlines the major steps involved in determining the crystal structure of a compound like this compound using X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Tripotassium Phosphate (K₃PO₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrous tripotassium phosphate (K₃PO₄), a water-soluble salt with the chemical formula K₃PO₄, is a compound of significant interest across various scientific disciplines, including pharmaceutical development.[1] Its basic nature, high solubility, and role as a reagent make it a versatile tool in both laboratory and industrial settings. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous K₃PO₄, complete with detailed experimental protocols and logical process visualizations to support researchers and drug development professionals.
Physical Properties
Anhydrous this compound is a white, odorless, and hygroscopic crystalline powder or granule.[2][3][4] Its deliquescent nature requires storage in a dry, tightly sealed environment to prevent moisture absorption.[3][5]
Table 1: Quantitative Physical Properties of Anhydrous K₃PO₄
| Property | Value | Units | Conditions |
| Molar Mass | 212.27 | g/mol | |
| Appearance | White crystalline powder/granules | - | |
| Density | 2.564 | g/cm³ | 17 °C[1] |
| Melting Point | 1340 - 1380 | °C | [1][2][6][7] |
| Solubility in Water | 90 | g/100 mL | 20 °C[1] |
| Solubility in Ethanol | Insoluble | - | [1][6] |
Chemical Properties
Anhydrous K₃PO₄ is a stable compound under normal conditions.[5] It is incompatible with strong oxidizing agents and moisture.[5] Thermal decomposition can lead to the release of irritating gases and vapors.[8][9]
Table 2: Chemical Identifiers and Properties of Anhydrous K₃PO₄
| Property | Value |
| IUPAC Name | Potassium phosphate |
| CAS Number | 7778-53-2 |
| Chemical Formula | K₃PO₄ |
| pH of 1% Aqueous Solution | 11.5 - 11.8[1][2] |
| Crystal Structure | Primitive orthorhombic[1] |
| Space Group | Pnma, No. 62[1] |
| Lattice Constants | a = 1.123772 nm, b = 0.810461 nm, c = 0.592271 nm[1] |
Basicity
This compound is a basic salt. A 1% aqueous solution of K₃PO₄ exhibits a pH of approximately 11.8.[1] This is due to the hydrolysis of the phosphate ion (PO₄³⁻) in water, which produces hydroxide ions (OH⁻).
Reactivity
Anhydrous K₃PO₄ is stable but reacts with strong oxidizing agents.[5] It is also highly hygroscopic and will readily absorb moisture from the air.[3]
Experimental Protocols
The following sections detail the methodologies for determining key physical and chemical properties of anhydrous K₃PO₄.
Determination of Melting Point
The melting point of anhydrous K₃PO₄ can be determined using the capillary method with a modern melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the anhydrous K₃PO₄ sample is completely dry and in a fine powdered form.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Rapidly heat the sample to a temperature approximately 20°C below the expected melting point (around 1340-1380°C).
-
Observation: Decrease the heating rate to 1-2°C per minute and observe the sample through the magnified eyepiece.
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
Determination of Solubility in Water
The solubility of anhydrous K₃PO₄ can be determined by creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.
Methodology:
-
Solution Preparation: Add an excess amount of anhydrous K₃PO₄ to a known volume of deionized water in a beaker at a constant temperature (e.g., 20°C).
-
Equilibration: Stir the solution for an extended period to ensure equilibrium is reached and the solution is saturated.
-
Sample Extraction: Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Evaporate the water from the extracted sample using an oven set to a temperature below the decomposition point of K₃PO₄.
-
Mass Measurement: Measure the mass of the remaining dry K₃PO₄.
-
Calculation: Calculate the solubility in grams of K₃PO₄ per 100 mL of water.
Measurement of pH
The pH of an aqueous solution of anhydrous K₃PO₄ can be measured using a calibrated pH meter.
Methodology:
-
Solution Preparation: Prepare a 1% (w/v) solution of anhydrous K₃PO₄ in deionized water.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).
-
Measurement: Immerse the calibrated pH electrode into the K₃PO₄ solution and record the stable pH reading.
Production and Applications
Anhydrous this compound is typically produced through the neutralization reaction of phosphoric acid with potassium hydroxide.[1]
In the pharmaceutical industry, K₃PO₄ is utilized in various applications, including as a buffering agent in formulations to maintain pH stability and as a component in some intravenous solutions to ensure proper electrolyte balance.[10] Its high buffering capacity is also valuable in biochemical and molecular biology research.[11] Furthermore, it serves as a reagent in organic synthesis.[12][13]
Safety and Handling
Anhydrous K₃PO₄ is an irritant and can cause serious eye damage.[1][14] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8] Avoid the formation of dust and inhalation.[8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[15]
Conclusion
Anhydrous this compound possesses a unique set of physical and chemical properties that make it a valuable compound for researchers, scientists, and drug development professionals. Its high solubility, strong basicity in aqueous solutions, and specific reactivity profile are key characteristics that should be well understood for its effective and safe application in scientific research and pharmaceutical development. The experimental protocols and logical workflows provided in this guide offer a practical framework for the characterization and utilization of this important inorganic salt.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. camachem.com [camachem.com]
- 4. kolodcn.com [kolodcn.com]
- 5. Potassium phosphate tribasic | 7778-53-2 [chemicalbook.com]
- 6. store.p212121.com [store.p212121.com]
- 7. aartiphosphates.com [aartiphosphates.com]
- 8. fishersci.com [fishersci.com]
- 9. neutronco.com [neutronco.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Potassium Phosphate Tribasic: Diverse Applications, Preparation Method and Side Effects_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com [carlroth.com]
- 15. chembk.com [chembk.com]
A Technical Guide to the Synthesis and Production of High-Purity Tripotassium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, production, and purification of high-purity tripotassium phosphate (K₃PO₄). This document details established methodologies, presents critical data in a comparative format, and offers detailed experimental protocols for laboratory and industrial applications.
Introduction
This compound, a potassium salt of phosphoric acid, is a versatile inorganic compound with significant applications across the pharmaceutical, food, and chemical industries.[1] In pharmaceutical and drug development, its high purity is paramount, where it serves as a buffering agent, a reagent in organic synthesis, and a component in various formulations.[2][3] This guide focuses on the primary synthesis routes and purification strategies to achieve the high-purity grades required for these demanding applications.
Synthesis Methodologies
The industrial production of this compound primarily relies on two key methods: the direct neutralization of phosphoric acid and the urea phosphate route. The choice of method often depends on the desired purity, cost considerations, and available raw materials.
Neutralization of Phosphoric Acid
The most common method for synthesizing this compound is the direct neutralization of phosphoric acid with a potassium base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[4] The reaction is a straightforward acid-base neutralization, yielding this compound and water.
Chemical Equations:
H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O[4]
2H₃PO₄ + 3K₂CO₃ → 2K₃PO₄ + 3H₂O + 3CO₂
The use of potassium hydroxide is often preferred for achieving higher purity as it does not introduce carbonate ions, which can be an impurity. The reaction is highly exothermic and requires careful temperature control.
Urea Phosphate Route
An alternative synthesis method involves the reaction of urea phosphate with potassium hydroxide.[3] This method is often cited for its potential for a simpler process and lower energy consumption.[3]
Process Description:
This process typically involves the reaction of a urea phosphate solution with a potassium hydroxide solution under controlled temperature and stirring.[3] The resulting this compound can then be crystallized from the solution.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method depends on various factors, including the desired purity of the final product, production scale, and economic considerations. The following table summarizes the key quantitative parameters of the two primary synthesis methods.
| Parameter | Neutralization Method (H₃PO₄ + KOH) | Urea Phosphate Method |
| Purity of Raw Materials | High-purity phosphoric acid and potassium hydroxide are required for high-purity product. | Industrial grade urea phosphate and potassium hydroxide can be used, with purification steps. |
| Reaction Temperature | 85-100 °C (initial reaction can be highly exothermic) | 40-80 °C |
| Reaction Time | Not explicitly detailed in sources, but typically rapid. | 30-60 minutes |
| Molar Ratio (Reactant:Base) | 1 : 3 (H₃PO₄ : KOH) | 1 : 2.95-3.05 (Urea Phosphate : KOH) |
| Typical Yield | High, but specific quantitative data is not readily available in the provided search results. | Not explicitly detailed in sources, but implied to be efficient. |
| Byproducts | Water | Urea solution |
Purification of this compound
Achieving high purity is critical for pharmaceutical and research applications. Recrystallization is the most common and effective method for purifying crude this compound.
Recrystallization
Recrystallization is a purification technique based on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. For this compound, which is highly soluble in water, water is the solvent of choice for recrystallization.[4]
The process involves dissolving the impure this compound in a minimum amount of hot water to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The rate of cooling can influence the size and purity of the resulting crystals, with slower cooling generally favoring the growth of larger and purer crystals.[5]
Experimental Protocols
Synthesis of this compound via Neutralization
Objective: To synthesize this compound by neutralizing phosphoric acid with potassium hydroxide.
Materials:
-
85% Phosphoric acid (H₃PO₄)
-
Potassium hydroxide (KOH) pellets (≥99% purity)
-
Deionized water
Procedure:
-
Prepare a potassium hydroxide solution by carefully dissolving a stoichiometric amount of KOH pellets in deionized water in a beaker, while cooling the beaker in an ice bath to manage the exothermic dissolution.
-
Slowly add the phosphoric acid to the potassium hydroxide solution with continuous stirring. The addition should be done in a controlled manner to manage the heat generated during the neutralization reaction.
-
Monitor the pH of the solution. Continue adding phosphoric acid until the pH of the solution reaches approximately 11.5 - 12.5.[6]
-
The resulting solution is a concentrated solution of this compound.
Synthesis of this compound via Urea Phosphate
Objective: To synthesize this compound using urea phosphate and potassium hydroxide.[3]
Materials:
-
Urea phosphate
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Prepare a potassium hydroxide solution by dissolving KOH in deionized water in a 1:1 mass ratio. Heat the solution to 38°C with stirring until the KOH is completely dissolved.[3]
-
In a separate reaction vessel, add the potassium hydroxide solution.
-
Add solid urea phosphate to the potassium hydroxide solution with a molar ratio of urea phosphate to KOH between 1:2.95 and 1:3.05.[3]
-
Maintain the reaction temperature between 40-80°C and stir the mixture at a constant speed (e.g., 30 r/min) for 30-60 minutes.[3]
-
The resulting slurry contains the this compound product.
Purification by Recrystallization
Objective: To purify crude this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
In a beaker, add the crude this compound to a minimal amount of deionized water.
-
Heat the solution gently with continuous stirring until all the this compound has dissolved.
-
Once fully dissolved, cover the beaker and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be gradual and undisturbed.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a drying oven at a low temperature (e.g., 60-80°C) to a constant weight.[7]
Quality Control and Purity Analysis
Ensuring the high purity of this compound is crucial. A combination of analytical techniques is employed to determine the assay and quantify impurities.
Titrimetric Assay
A common method for determining the purity of this compound is through acid-base titration.[6]
Procedure:
-
Accurately weigh a sample of anhydrous this compound (approximately 8 g).[6]
-
Dissolve the sample in 40 mL of deionized water in a 400-mL beaker.[6]
-
Add 100 mL of 1 N hydrochloric acid.[6]
-
Pass a stream of carbon dioxide-free air through the solution for 30 minutes to expel any dissolved CO₂.[6]
-
Titrate the solution with 1 N sodium hydroxide to the first inflection point, which occurs at approximately pH 4.[6]
-
Continue the titration with 1 N sodium hydroxide to the second inflection point at about pH 8.8.[6]
-
The volume of titrant consumed is used to calculate the percentage of K₃PO₄ in the sample.
Analysis of Impurities
Common impurities in this compound include heavy metals (such as arsenic and lead), chloride, and sulfate. Food grade and pharmaceutical grade this compound have stringent limits for these impurities.[8][9]
| Impurity | Typical Limit (Food Grade) | Analytical Method |
| Arsenic (As) | ≤ 3 mg/kg | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) |
| Lead (Pb) | ≤ 4 mg/kg | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) |
| Chloride (Cl⁻) | Varies by specification | Ion Chromatography[10] |
| Sulfate (SO₄²⁻) | Varies by specification | Ion Chromatography[10] |
| Water Insoluble Substances | ≤ 0.2% | Gravimetric analysis |
Detailed protocols for these analytical methods can be found in relevant pharmacopeias and food chemical codexes.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.
Caption: General workflow for this compound synthesis and purification.
Quality Control Logic
The following diagram outlines the logical flow of quality control analysis for high-purity this compound.
Caption: Logical flow for quality control of this compound.
References
- 1. hplus.co.uk [hplus.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Production method for this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. This compound or Potassium Phosphate Tribasic Manufacturers [mubychem.com]
- 10. Coupled ion chromatography for the determination of chloride, phosphate and sulphate in concentrated nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tripotassium Phosphate (CAS Number 7778-53-2) for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripotassium phosphate (K₃PO₄), also known as potassium phosphate tribasic, is an inorganic salt with the CAS number 7778-53-2.[1] It is a white, deliquescent, crystalline powder that is highly soluble in water, forming a strongly alkaline solution.[1][2] In the pharmaceutical industry, this compound is a versatile excipient primarily utilized for its buffering and pH-regulating properties in both oral and parenteral drug formulations.[3][4] Its high purity and predictable behavior make it a valuable component in sensitive biopharmaceutical and small molecule drug products.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, pharmaceutical applications, safety, and analytical methodologies.
Chemical and Physical Properties
This compound is a water-soluble salt with the chemical formula K₃PO₄.[1] It can exist in anhydrous and various hydrated forms.[2] A 1% aqueous solution of this compound has a pH of approximately 11.8, indicating its strong basicity.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 7778-53-2 | [1] |
| Molecular Formula | K₃PO₄ | [1] |
| Molar Mass | 212.27 g/mol | [1] |
| Appearance | White, deliquescent, crystalline powder | [1][2] |
| Density | 2.564 g/cm³ (at 17 °C) | [1] |
| Melting Point | 1,380 °C | [1] |
| Solubility in Water | 90 g/100 mL (at 20 °C) | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| pH of 1% solution | 11.8 | [1] |
Synthesis and Manufacturing
The industrial production of this compound is typically achieved through the neutralization reaction of phosphoric acid (H₃PO₄) with a stoichiometric amount of potassium hydroxide (KOH).[1]
Reaction: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O
The process involves careful control of the reaction conditions to ensure the desired purity and physical form of the final product.
References
An In-depth Technical Guide to the Molecular Geometry and Crystal Structure of Tripotassium Phosphate (K₃PO₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripotassium phosphate (K₃PO₄), a potassium salt of phosphoric acid, is a compound of significant interest across various scientific disciplines, including materials science, chemistry, and pharmaceuticals. Its utility as a catalyst, in buffer solutions, and as a food additive underscores the importance of a thorough understanding of its fundamental structural characteristics. This technical guide provides a comprehensive overview of the molecular geometry of the phosphate anion and the detailed crystal structure of anhydrous this compound. The information presented herein is based on crystallographic data obtained from neutron diffraction studies, offering a precise model of its atomic arrangement. This guide is intended to serve as a key reference for researchers, scientists, and professionals in drug development who require a deep understanding of the structural properties of K₃PO₄ for their applications.
Molecular Geometry of the Phosphate Anion (PO₄³⁻)
This compound is an ionic compound and does not form discrete K₃PO₄ molecules in the solid state. Instead, it consists of potassium cations (K⁺) and phosphate anions (PO₄³⁻) held together by electrostatic forces in a crystalline lattice. The "molecular geometry" in this context refers to the geometry of the polyatomic phosphate anion.
The phosphate anion, PO₄³⁻, exhibits a tetrahedral geometry .[1] The central phosphorus atom is covalently bonded to four oxygen atoms. Due to resonance, the four P-O bonds are equivalent in length and strength, and the negative charges are delocalized over the four oxygen atoms. In an ideal tetrahedral geometry, the O-P-O bond angles are all 109.5°. In the crystal structure of K₃PO₄, slight deviations from this ideal angle are observed due to the influence of the surrounding potassium ions in the crystal lattice.
Crystal Structure of Anhydrous this compound
The low-temperature form of anhydrous this compound crystallizes in the orthorhombic crystal system.[2][3][4][5][6] The crystal structure is characterized by isolated phosphate tetrahedra, with potassium ions situated in the interstitial spaces.[2][3][4][5][6]
Crystallographic Data
The crystallographic data for the orthorhombic phase of K₃PO₄, as determined by neutron powder diffraction, are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Parameters | a = 11.2377 Å |
| b = 8.1046 Å | |
| c = 5.9227 Å | |
| Unit Cell Volume | 539.8 ų |
| Formula Units (Z) | 4 |
Atomic Coordinates
The asymmetric unit of the K₃PO₄ crystal structure contains two distinct potassium sites (K1 and K2), one phosphorus site (P), and three distinct oxygen sites (O1, O2, and O3). The fractional atomic coordinates are provided in the following table.
| Atom | Wyckoff Position | x | y | z |
| K1 | 4c | 0.5285 | 0.2500 | 0.9829 |
| K2 | 8d | 0.6585 | 0.0019 | 0.2797 |
| P | 4c | 0.8491 | 0.2500 | 0.5401 |
| O1 | 4c | 0.8679 | 0.2500 | 0.2647 |
| O2 | 4c | 0.9592 | 0.2500 | 0.7003 |
| O3 | 8d | 0.7850 | 0.0894 | 0.6015 |
Coordination Environment
The potassium ions occupy two different crystallographic sites, leading to distinct coordination environments.
-
K1 Site: The K1 ion is located on a mirror plane and is coordinated by eight oxygen atoms, forming a distorted bicapped trigonal prism.
-
K2 Site: The K2 ion is in a more general position and is octahedrally coordinated by six oxygen atoms.
The crystal structure can be visualized as being composed of layers and blocks.[2] The blocks are formed by the octahedrally coordinated K2 ions and the phosphate tetrahedra, with the eight-coordinate K1 ions located in layers between these blocks.[2]
Bond Lengths and Angles
The interatomic distances and angles provide a quantitative description of the geometry of the phosphate tetrahedron and the coordination of the potassium ions.
Table of Bond Lengths
| Bond | Length (Å) |
| P - O1 | 1.54 |
| P - O2 | 1.54 |
| P - O3 | 1.54 (x2) |
| K1 - O1 | 2.68, 3.19 |
| K1 - O2 | 2.80, 3.25 |
| K1 - O3 | 2.82 (x2), 3.00 (x2) |
| K2 - O1 | 2.70, 2.81 |
| K2 - O2 | 2.67, 2.78 |
| K2 - O3 | 2.72, 2.91 |
Table of Bond Angles
| Angle | **Value (°) ** |
| O1 - P - O2 | 110.3 |
| O1 - P - O3 | 109.8 (x2) |
| O2 - P - O3 | 108.8 (x2) |
| O3 - P - O3 | 109.3 |
Experimental Protocols
The determination of the crystal structure of anhydrous K₃PO₄ was primarily achieved through neutron powder diffraction, with the data analyzed using the Rietveld refinement method.
Sample Preparation
Anhydrous this compound powder for analysis is typically prepared by the dehydration of hydrated forms of K₃PO₄. This is achieved by heating the hydrated salt in a furnace at a temperature sufficient to remove all water molecules, followed by cooling in a desiccator to prevent rehydration. The sample is then finely ground to a homogenous powder to ensure random orientation of the crystallites, which is crucial for powder diffraction experiments.
Neutron Powder Diffraction Data Collection
Neutron powder diffraction is a powerful technique for determining the crystal structure of materials, particularly for locating light atoms like oxygen with high precision.
-
Neutron Source: The experiment requires a source of thermal neutrons, which are typically generated in a nuclear reactor or a spallation source.
-
Instrumentation: A high-resolution neutron powder diffractometer is used. The powdered sample is contained in a suitable holder (e.g., a vanadium can, which has a low neutron scattering cross-section) and placed in the path of the neutron beam.
-
Data Acquisition: The sample is irradiated with a monochromatic neutron beam of a known wavelength. The diffracted neutrons are detected by an array of detectors positioned at various angles (2θ) relative to the incident beam. The intensity of the diffracted neutrons is recorded as a function of the scattering angle. Data is typically collected over a wide angular range to obtain a sufficient number of Bragg reflections for a detailed structural analysis.
Structure Refinement
The Rietveld method is a full-pattern profile refinement technique used to analyze the powder diffraction data.
-
Initial Model: The refinement process starts with an initial structural model, which includes the space group, approximate lattice parameters, and the types and approximate positions of the atoms in the unit cell.
-
Refinement Software: Specialized software (e.g., GSAS, FullProf) is used to perform the refinement. The software calculates a theoretical diffraction pattern based on the structural model and the instrumental parameters.
-
Least-Squares Minimization: The calculated pattern is compared to the experimental data, and the structural and instrumental parameters are adjusted through a least-squares minimization process to achieve the best possible fit between the two patterns. The parameters refined include lattice parameters, atomic coordinates, isotropic or anisotropic displacement parameters (thermal vibrations), and profile shape parameters.
-
Convergence and Validation: The refinement is considered complete when the parameters converge and the difference between the observed and calculated patterns is minimized. The quality of the fit is assessed using various agreement indices (e.g., Rwp, Rp, χ²).
Visualization of the Crystal Structure
The following diagram illustrates the connectivity within the asymmetric unit of the K₃PO₄ crystal structure, highlighting the coordination of the phosphorus and potassium atoms.
Caption: A diagram showing the connectivity of the atoms in the asymmetric unit of K₃PO₄.
References
Thermodynamic Properties of Tripotassium Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of tripotassium phosphate (K₃PO₄). The information is intended to support research, development, and application activities where this inorganic salt's behavior under varying thermal conditions is critical. Data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols, based on established methodologies for inorganic salts, are provided to guide laboratory investigations.
Core Thermodynamic Data
The thermodynamic properties of anhydrous this compound are fundamental to understanding its stability, reactivity, and solubility. These values are essential for modeling its behavior in various systems, including its potential use in drug formulations as a buffering agent or excipient.
| Property | Value | Units | Notes |
| Standard Molar Enthalpy of Formation (ΔfH⁰) | -1988 to -2005 | kJ/mol | For the solid state at 298.15 K.[1][2] |
| Standard Molar Entropy (S⁰) | 212 | J/(mol·K) | For the solid state at 298.15 K.[2] |
| Gibbs Free Energy of Formation (ΔGf°) | -1875 | kJ/mol | For the anhydrous compound.[1] |
| Molar Heat Capacity at Constant Pressure (Cp) | 165 | J/(mol·K) | At 298.15 K for the solid state.[2] |
| Specific Heat Capacity | 1.21 | J/(g·K) | At 25 °C.[1] |
| Melting Point | 1340 - 1380 | °C | For the anhydrous form.[1][2][3] |
| Density | 2.564 | g/cm³ | At 17 °C.[1][2][3] |
Solubility in Water
The solubility of this compound is a critical parameter, particularly in aqueous systems relevant to pharmaceutical and biotechnological applications. Its high solubility and the basic nature of its solutions are key characteristics. A 1% aqueous solution of this compound has a pH of approximately 11.5 to 11.8.[4][5]
| Temperature (°C) | Solubility ( g/100 mL of water) |
| 0 | 79.4[2] |
| 10 | 88.1[2] |
| 20 | 90 - 98.5[1][2][3] |
| 25 | 105.9[2] |
| 30 | 113.1[2] |
| 40 | 135.3[2] |
| 60 | 178.5[2] |
Experimental Protocols
Determination of Enthalpy of Solution by Calorimetry
This protocol outlines the use of a simple solution calorimeter to determine the enthalpy of solution.
Objective: To measure the heat absorbed or released when this compound dissolves in water.
Materials:
-
Coffee-cup calorimeter (two nested polystyrene cups with a lid)
-
Thermometer or digital temperature probe (accurate to ±0.1 °C)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Deionized water
-
Anhydrous this compound
Procedure:
-
Assemble the coffee-cup calorimeter.
-
Accurately measure 100.0 mL of deionized water and transfer it to the calorimeter.
-
Place the lid on the calorimeter and insert the thermometer or temperature probe.
-
Begin stirring the water and record the temperature at regular intervals (e.g., every 30 seconds) until a stable baseline temperature is established.
-
Accurately weigh a sample of anhydrous this compound (e.g., 5.00 g).
-
Add the this compound to the water in the calorimeter, replace the lid, and continue stirring.
-
Record the temperature at regular intervals until a new stable temperature is reached or the temperature begins to return to the baseline.
-
Plot temperature versus time to determine the change in temperature (ΔT).
-
Calculate the heat absorbed by the solution (q_soln) using the formula: q_soln = m_soln * c_soln * ΔT where m_soln is the total mass of the solution and c_soln is the specific heat capacity of the solution (can be approximated as that of water, 4.184 J/g·°C).
-
The enthalpy of solution (ΔH_soln) per mole of salt is then calculated, assuming the heat absorbed by the calorimeter is negligible.
Measurement of Heat Capacity by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the heat capacity of materials.
Objective: To measure the heat capacity of solid this compound as a function of temperature.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Anhydrous this compound powder
-
Reference material with a known heat capacity (e.g., sapphire)
Procedure:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Accurately weigh a small sample of anhydrous this compound (typically 5-10 mg) into a DSC pan and hermetically seal it.
-
Prepare an empty, sealed pan as a reference.
-
Place the sample pan and the reference pan into the DSC cell.
-
Run a temperature program that includes a baseline segment, a heating segment at a constant rate (e.g., 10 °C/min) over the desired temperature range, and a final isothermal segment.
-
Perform a run with the reference material (e.g., sapphire) under the same conditions.
-
Perform a run with an empty pan (baseline).
-
The heat capacity of the sample is calculated from the difference in heat flow between the sample, the reference, and the baseline runs.
Determination of Solubility by the Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in water at a specific temperature.
Materials:
-
Constant temperature water bath or incubator
-
Screw-capped vials or flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical method for quantifying phosphate concentration (e.g., ion chromatography, spectrophotometry)
-
Deionized water
-
Anhydrous this compound
Procedure:
-
Add an excess amount of anhydrous this compound to a series of vials.
-
Add a known volume of deionized water to each vial.
-
Securely cap the vials and place them in a constant temperature bath set to the desired temperature.
-
Agitate the vials (e.g., using a shaker) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is crucial to filter the sample immediately using a filter pre-equilibrated at the experimental temperature.
-
Accurately dilute the filtered sample to a concentration within the analytical range of the chosen quantification method.
-
Determine the concentration of phosphate in the diluted sample.
-
Calculate the original concentration in the saturated solution to determine the solubility at that temperature.
Logical Workflow for Thermodynamic Property Determination
The following diagram illustrates the logical workflow from experimental determination to the application of thermodynamic data for this compound.
References
A Comprehensive Technical Guide to the Safe Handling of Tripotassium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a consolidated overview of the essential safety and handling precautions for tripotassium phosphate (CAS No. 7778-53-2), synthesized from various Safety Data Sheets (SDS). It is intended to equip laboratory and research personnel with the critical information necessary to handle this compound safely.
Hazard Identification and Classification
This compound is typically classified under the Globally Harmonized System (GHS) with the following hazards:
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A.[1][2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, primarily causing respiratory tract irritation.[3][4][5][6][7]
GHS Pictograms:
Primary Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H318/H319: Causes serious eye damage/irritation.[1][2][3][4][5][6][8]
Exposure Controls and Personal Protective Equipment (PPE)
While most Safety Data Sheets indicate that there are no established occupational exposure limit values for this compound, it is crucial to minimize exposure through engineering controls and appropriate personal protective equipment.[9]
Engineering Controls
-
Ventilation: Use only in well-ventilated areas. A system of local and/or general exhaust is recommended to keep airborne concentrations as low as possible.[1]
-
Eyewash Stations and Safety Showers: Facilities where this compound is stored or used should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE)
The selection of PPE is contingent on the potential for exposure. The following workflow provides guidance on selecting appropriate protective gear.
Safe Handling and Storage Practices
Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and ensure a safe working environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe dust, fumes, or vapors.[6]
-
Minimize dust generation.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Keep containers tightly closed when not in use.[11]
Storage
-
Store in a cool, dry, and well-ventilated area.[11]
-
Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[11]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Store in the original container.[9]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following decision tree outlines the recommended procedures.
Accidental Release and Fire-Fighting Measures
Accidental Release
In the case of a spill, prompt and safe cleanup is necessary to prevent further exposure and environmental contamination.
Fire-Fighting Measures
-
Extinguishing Media: this compound is not considered a fire hazard. Use extinguishing media appropriate for the surrounding fire. This can include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][12]
-
Special Hazards: When heated to decomposition, it may produce toxic or irritating fumes, including oxides of phosphorus and potassium oxides.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]
Quantitative Data Summary
The reviewed Safety Data Sheets do not establish specific quantitative occupational exposure limits for this compound. The primary approach to safety is through the qualitative guidelines for handling and the use of appropriate protective equipment.
| Precautionary Statements (P-phrases) | Description |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6][12] |
| P264 | Wash skin thoroughly after handling.[12] |
| P271 | Use only outdoors or in a well-ventilated area.[2][12] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][6][12] |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][12] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][12] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6][12] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[3][6] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][6] |
| P405 | Store locked up.[10][12] |
| Disposal | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][6][12] |
Note on Experimental Protocols
Safety Data Sheets are summary documents designed to provide guidance on the safe handling of chemical substances. They do not contain detailed experimental protocols. Researchers and scientists must develop specific protocols for their experimental work, incorporating the safety information provided in this guide and the substance's SDS.
This guide is intended for informational purposes and should not be considered a substitute for a formal safety review and the specific Safety Data Sheet provided by the manufacturer.
References
- 1. lidochem.com [lidochem.com]
- 2. aksci.com [aksci.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. Potassium Phosphate, Tribasic | K3O4P | CID 62657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound, Potassium phosphate tribasic SDS [anmol.org]
- 11. CAS 7778-53-2: this compound | CymitQuimica [cymitquimica.com]
- 12. This compound, SDS MSDS Sheet [mubychem.com]
- 13. Potassium phosphate tribasic | 7778-53-2 [chemicalbook.com]
The Cornerstone of Modern Synthesis: A Technical Guide to the Historical Development of Phosphates in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The journey of phosphorus in organic synthesis is a rich narrative of discovery and innovation, transforming a seemingly simple element into an indispensable tool for the construction of complex molecules. From the early, serendipitous discoveries of organophosphorus compounds to their central role in modern synthetic methodology and drug discovery, the impact of phosphates is undeniable. This technical guide provides an in-depth exploration of the historical milestones, key reactions, and detailed experimental protocols that have defined the role of phosphates in organic synthesis. It further delves into the critical influence of phosphorylation in biological signaling pathways, offering a comprehensive resource for researchers at the forefront of chemical and pharmaceutical sciences.
Early Discoveries and the Dawn of Organophosphorus Chemistry
The story begins in the 19th century with the initial synthesis of organophosphorus compounds. While Jean Pierre Boudet is credited with generating traces of a "'phosphoric ether'" in the early 1800s, it was Franz Anton Voegeli who synthesized the first discrete organophosphate compound, triethyl phosphate, in 1848.[1] A pivotal moment came in 1854 when Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphate identified as a cholinesterase inhibitor, foreshadowing the biological significance of this class of molecules.[1] The late 19th and early 20th centuries saw foundational work by chemists like August Michaelis and Aleksandr Arbuzov, whose investigations into the reactions of phosphorus compounds laid the groundwork for some of the most important transformations in organic chemistry.[2]
Foundational Reactions: The Pillars of Phosphate Chemistry
The true power of phosphates in organic synthesis was unlocked through the development of a series of named reactions that have become pillars of modern synthetic strategy. These reactions provide reliable and versatile methods for the formation of carbon-phosphorus and carbon-oxygen bonds, enabling the construction of a wide array of functional groups.
The Michaelis-Arbuzov Reaction: Forging the C-P Bond
First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the most fundamental method for forming a carbon-phosphorus bond.[3] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to generate a dialkyl phosphonate.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
-
Materials:
-
Benzyl alcohol (0.50 mmol)
-
Triethyl phosphite (1.0 equiv., 0.50 mmol)
-
Tetrabutylammonium bromide (n-Bu4NBr) (1.2 equiv., 0.60 mmol)
-
-
Procedure:
-
A mixture of benzyl alcohol, triethyl phosphite, and n-Bu4NBr is sealed in a Schlenk tube under a nitrogen atmosphere.
-
The reaction mixture is heated at 125 °C for 4 hours.
-
After cooling, the reaction mixture is analyzed by GC-MS to confirm the formation of diethyl benzylphosphonate.[4]
-
Table 1: Michaelis-Arbuzov Reaction Conditions and Yields
| Alkyl Halide | Phosphite | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Triethyl phosphite | None | 150 | 2 | 85 | [5] |
| Ethyl iodide | Trimethyl phosphite | None | 100 | 4 | 90 | [5] |
| Benzyl alcohol | Triethyl phosphite | n-Bu4NBr | 125 | 4 | >99 (GC) | [4] |
// Nodes TrialkylPhosphite [label="Trialkyl Phosphite\n(P(OR)₃)"]; AlkylHalide [label="Alkyl Halide\n(R'-X)"]; PhosphoniumSalt [label="Trialkoxyphosphonium\nHalide Intermediate"]; DialkylPhosphonate [label="Dialkyl Phosphonate\n(R'-P(O)(OR)₂)"]; AlkylHalideProduct [label="Alkyl Halide\n(R-X)"];
// Edges TrialkylPhosphite -> PhosphoniumSalt [label="SN2 Attack"]; AlkylHalide -> PhosphoniumSalt; PhosphoniumSalt -> DialkylPhosphonate [label="Dealkylation (SN2)"]; PhosphoniumSalt -> AlkylHalideProduct; }
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination
Published by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction.[6] It utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, typically yielding (E)-alkenes with high stereoselectivity.[6] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[6]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Materials:
-
Phosphonate ester
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., NaH, n-BuLi)
-
Aldehyde or ketone
-
Saturated aqueous NH4Cl
-
Organic solvent for extraction (e.g., EtOAc)
-
Anhydrous drying agent (e.g., Na2SO4)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the phosphonate ester in the anhydrous solvent in a dry round-bottom flask.
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C).
-
Add the base portion-wise or dropwise and stir for 30-60 minutes to form the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.
-
Stir the reaction at the appropriate temperature until completion, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution and purify the product by flash column chromatography.[7]
-
Table 2: Horner-Wadsworth-Emmons Reaction Data
| Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 95 | >95:5 | [6] |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | LiBr, Et3N | THF | 25 | 88 | >98:2 | [1] |
| (E)-2-Butenal | (Diethoxyphosphoryl)acetic acid ethyl ester | LiBr, Et3N | THF | 25 | 82 | >95:5 | [1] |
// Nodes Phosphonate [label="Phosphonate"]; Base [label="Base"]; Carbanion [label="Phosphonate\nCarbanion"]; Carbonyl [label="Aldehyde/Ketone"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="(E)-Alkene"]; PhosphateSalt [label="Dialkylphosphate\nSalt"];
// Edges Phosphonate -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Oxaphosphetane [label="Nucleophilic\nAddition"]; Carbonyl -> Oxaphosphetane; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> PhosphateSalt; }
Caption: Simplified workflow of the HWE reaction.
The Mitsunobu Reaction: Mild Alcohol Inversion
Discovered by Oyo Mitsunobu in 1967, the Mitsunobu reaction provides a mild and versatile method for the nucleophilic substitution of primary and secondary alcohols with inversion of stereochemistry.[8] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
Experimental Protocol: General Mitsunobu Reaction
-
Materials:
-
Alcohol (1 equiv.)
-
Nucleophile (e.g., carboxylic acid, 1.5 equiv.)
-
Triphenylphosphine (TPP, 1.5 equiv.)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equiv.)
-
Anhydrous THF (10 vol)
-
-
Procedure:
-
To a solution of the alcohol and nucleophile in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C.
-
Add DIAD dropwise at 0 °C.
-
Stir the reaction at room temperature for 6 to 8 hours, monitoring by TLC. The formation of a solid (triphenylphosphine oxide) is an indication of reaction progress.
-
Dilute the reaction mixture with an organic solvent (e.g., EtOAc) and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate with water, aqueous NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
-
Table 3: Mitsunobu Reaction Examples
| Alcohol | Nucleophile | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| (R)-2-Octanol | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 88 | [8] |
| Ethanol | Phthalimide | PPh₃, DIAD | THF | 0 to RT | 92 | [9] |
| 4-Pentyn-1-ol | Tetrahydrophthalimide | PPh₃, DEAD | THF | 0 to RT | 75 | [9] |
// Nodes Alcohol [label="Alcohol (R-OH)"]; Nucleophile [label="Nucleophile (Nu-H)"]; Reagents [label="PPh₃, DEAD/DIAD"]; Alkoxyphosphonium [label="Alkoxyphosphonium\nIntermediate"]; Product [label="Substituted Product\n(R-Nu)"]; Byproducts [label="Ph₃P=O +\nHydrazine derivative"];
// Edges Alcohol -> Alkoxyphosphonium; Reagents -> Alkoxyphosphonium; Nucleophile -> Product [label="SN2 Attack"]; Alkoxyphosphonium -> Product; Alkoxyphosphonium -> Byproducts; }
Caption: Key steps in the Mitsunobu reaction.
Phosphoryl Chloride: A Versatile Reagent for Phosphate Ester Synthesis
Phosphoryl chloride (POCl₃) is a highly reactive and widely used reagent for the synthesis of phosphate esters.[10] Its reactions with alcohols and phenols provide a direct route to both trialkyl/triaryl phosphates and the corresponding dichloridates, which can be further functionalized.
Experimental Protocol: Synthesis of Triphenyl Phosphate
-
Materials:
-
Phenol (3 equiv.)
-
Phosphoryl chloride (1 equiv.)
-
Lewis acid catalyst (e.g., MgCl₂)
-
-
Procedure:
-
Heat a mixture of phenol and phosphoryl chloride in the presence of a Lewis acid catalyst.
-
The reaction produces triphenyl phosphate and hydrogen chloride gas.
-
The product can be purified by distillation or recrystallization.[11]
-
The Modern Era: Phosphates in Drug Discovery and Chemical Biology
The significance of phosphates extends far beyond their utility as synthetic reagents. In the realm of biology, protein phosphorylation and dephosphorylation are fundamental mechanisms for regulating cellular processes.[12] This has made kinases and phosphatases major targets for drug discovery efforts, particularly in oncology and immunology.[12]
The ability to synthesize phosphorylated peptides and other biomolecules is crucial for studying these signaling pathways. Solid-phase peptide synthesis (SPPS) has been adapted to incorporate phosphorylated amino acids, enabling the production of well-defined phosphopeptides for biochemical and structural studies.[13][14]
Protein Phosphorylation Signaling in Drug Development
Cellular signaling pathways are complex networks of protein interactions, with phosphorylation acting as a key molecular switch.[12] Kinases add phosphate groups to proteins, often activating them, while phosphatases remove these groups, leading to deactivation.[12] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[12]
// Nodes Signal [label="External Signal\n(e.g., Growth Factor)"]; Receptor [label="Receptor Tyrosine Kinase"]; Kinase1 [label="Kinase 1"]; Kinase2 [label="Kinase 2"]; TargetProtein [label="Target Protein"]; Response [label="Cellular Response\n(e.g., Proliferation)"]; Drug [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Kinase Inhibitor Drug"];
// Edges Signal -> Receptor [label="Binds"]; Receptor -> Kinase1 [label="Activates (P)"]; Kinase1 -> Kinase2 [label="Activates (P)"]; Kinase2 -> TargetProtein [label="Activates (P)"]; TargetProtein -> Response; Drug -> Kinase2 [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: A generic kinase signaling cascade and the point of drug intervention.
Conclusion
The historical development of phosphates in organic synthesis is a testament to the power of fundamental research to drive innovation. From their humble beginnings as laboratory curiosities, organophosphorus compounds have evolved into indispensable tools for the creation of complex molecules, with profound implications for medicine and materials science. The foundational reactions of Michaelis-Arbuzov, Horner-Wadsworth-Emmons, and Mitsunobu continue to be workhorses in synthetic labs worldwide. As our understanding of the intricate roles of phosphorylation in biology deepens, the synthesis of novel phosphate-containing molecules will undoubtedly remain a vibrant and critical area of research, paving the way for new therapeutic interventions and a deeper understanding of the chemistry of life.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 11. Phosphoryl chloride [dlab.epfl.ch]
- 12. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]
A Technical Guide to the Spectral Analysis of Tripotassium Phosphate (K₃PO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vibrational spectra of tripotassium phosphate (K₃PO₄) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document outlines the fundamental principles of the vibrational modes of the phosphate ion, presents a summary of spectral data, details experimental protocols for analysis, and provides visual workflows for these spectroscopic techniques.
Introduction to the Vibrational Modes of the Phosphate Ion
This compound is an inorganic compound consisting of potassium cations (K⁺) and phosphate anions (PO₄³⁻). The vibrational spectra of K₃PO₄ are dominated by the fundamental vibrational modes of the tetrahedral phosphate ion. A free phosphate ion, belonging to the Td point group, has four fundamental vibrational modes:
-
ν₁ (A₁): Symmetric P-O Stretch: This mode involves the symmetric stretching of all four P-O bonds. It is typically observed as a strong, sharp peak in the Raman spectrum and is infrared inactive for a perfectly tetrahedral ion.
-
ν₂ (E): Symmetric O-P-O Bend: This mode corresponds to the symmetric bending of the O-P-O angles. It is a doubly degenerate vibration.
-
ν₃ (T₂): Asymmetric P-O Stretch: This mode involves the asymmetric stretching of the P-O bonds and is triply degenerate. It usually appears as a strong, broad band in the infrared spectrum.
-
ν₄ (T₂): Asymmetric O-P-O Bend: This mode corresponds to the asymmetric bending of the O-P-O angles and is also triply degenerate.
In the solid state, the site symmetry of the phosphate ion in the crystal lattice is often lower than Td. This can lead to the lifting of degeneracies, causing the splitting of the E and T₂ modes, and the activation of modes that were previously inactive in either the IR or Raman spectra.[1]
Spectral Data of this compound
The following tables summarize the characteristic FTIR and Raman vibrational frequencies for the phosphate group, with specific data for this compound where available.
FTIR Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
| ν₁ (P-O Symmetric Stretch) | ~938 - 970 | Weak in IR for Td symmetry, but can become active with reduced symmetry. | [2] |
| ν₃ (P-O Asymmetric Stretch) | ~1000 - 1100 | Typically a strong and broad absorption band. For complex phosphates, bands can be seen in the 900-1200 cm⁻¹ region.[3] | [4] |
| ν₄ (O-P-O Asymmetric Bend) | ~540 - 620 | Bending vibrations of the phosphate tetrahedra. | [2][5] |
Note: The NIST WebBook provides a reference IR spectrum for this compound (solid, Nujol mull), but notes potential contamination around 2900, 1450, and 1380 cm⁻¹ due to the oil.[6]
Raman Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
| ν₁ (P-O Symmetric Stretch) | ~937 - 939 | Strong, characteristic peak for the phosphate ion. The peak position can shift with hydration state.[7] | [7] |
| ν₂ (O-P-O Symmetric Bend) | ~435 - 472 | Bending modes of the PO₄ group. | [5][8] |
| ν₃ (P-O Asymmetric Stretch) | ~1073 - 1075 | Weaker than ν₁ in the Raman spectrum. | [8][9] |
| ν₄ (O-P-O Asymmetric Bend) | ~570 - 590 | Out-of-plane bending modes of the PO₄ unit. | [8] |
Experimental Protocols
The following are detailed methodologies for obtaining FTIR and Raman spectra of solid this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Dry the this compound sample in an oven at 110°C for 2 hours to remove any adsorbed water, as water has strong IR absorption bands that can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the dried K₃PO₄ sample.
-
Weigh approximately 100-200 mg of spectroscopic grade potassium bromide (KBr). KBr is transparent to infrared radiation in the mid-IR region.
-
Grind the K₃PO₄ and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good mixing and particle size reduction.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the vibrational frequencies.
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder onto a clean microscope slide or into a sample vial. No extensive sample preparation is typically required.
-
-
Data Acquisition:
-
Place the sample on the stage of the Raman microscope.
-
Focus the laser onto the sample using the microscope objective.
-
Select the appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). A 785 nm laser is often preferred to reduce fluorescence in samples.
-
Set the laser power to a low level initially (e.g., 1-5 mW) to avoid sample burning or degradation, and adjust as necessary.
-
Collect the Raman spectrum. Typical parameters include:
-
Spectral Range: 200 - 1200 cm⁻¹ (to cover the primary phosphate modes)
-
Exposure Time: 1 - 10 seconds
-
Number of Accumulations: 5-10 (to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction on the collected spectrum.
-
Normalize the spectrum if comparing relative peak intensities between different samples.
-
Identify the peak positions corresponding to the Raman active vibrational modes.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the FTIR and Raman analysis of this compound.
Caption: Experimental workflow for FTIR analysis of this compound using the KBr pellet method.
Caption: Experimental workflow for Raman analysis of solid this compound.
References
- 1. Characterization of Calcium Phosphates Using Vibrational Spectroscopies | Pocket Dentistry [pocketdentistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potassium phosphate, tribasic [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fourier transform Raman spectroscopy of synthetic and biological calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Catalytic Versatility of Tripotassium Phosphate (K₃PO₄): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tripotassium phosphate (K₃PO₄), a readily available and cost-effective inorganic salt, has emerged as a powerful and versatile heterogeneous base catalyst in a wide array of organic transformations. Its operational simplicity, high efficiency, and favorable environmental profile have established it as a valuable tool in modern organic synthesis, from the construction of complex molecular scaffolds to the formation of crucial carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the catalytic activity of K₃PO₄, detailing experimental protocols for key reactions, presenting quantitative data for comparative analysis, and illustrating reaction mechanisms and workflows through detailed diagrams.
O-Propargylation of Salicylaldehydes
The synthesis of o-propargylsalicylaldehydes is a valuable transformation, as these compounds serve as precursors for a variety of heterocyclic structures. K₃PO₄ has been demonstrated to be a highly efficient catalyst for this reaction, proceeding via an SN2 mechanism.[1]
Experimental Protocol
A general procedure for the K₃PO₄-catalyzed o-propargylation of salicylaldehydes is as follows:
-
To a 25 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol) and dimethylformamide (DMF, 5 mL).
-
Add anhydrous K₃PO₄ (1.1 mmol) to the solution.
-
Finally, add propargyl bromide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add ice to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain the pure o-propargylsalicylaldehyde.
Quantitative Data
| Substituted Salicylaldehyde | Product | Reaction Time (min) | Yield (%) |
| Salicylaldehyde | 2-(Prop-2-yn-1-yloxy)benzaldehyde | 10 | 95 |
| 5-Chlorosalicylaldehyde | 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | 15 | 92 |
| 5-Bromosalicylaldehyde | 5-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | 15 | 94 |
| 5-Nitrosalicylaldehyde | 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde | 20 | 90 |
| 3,5-Dichlorosalicylaldehyde | 3,5-Dichloro-2-(prop-2-yn-1-yloxy)benzaldehyde | 25 | 88 |
Reaction Mechanism
The proposed mechanism for the o-propargylation of salicylaldehydes involves the initial deprotonation of the salicylaldehyde by K₃PO₄ to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methylene carbon of propargyl bromide in an SN2 fashion, leading to the displacement of the bromide and the formation of the desired ether linkage.[1]
Catalytic Transfer Hydrogenation of Aldehydes and Ketones
K₃PO₄ serves as a surprisingly active and selective solid base catalyst for the catalytic transfer hydrogenation of carbonyl compounds, using 2-propanol as a hydride source.[2] A crucial step to activate the catalyst is a pre-treatment at 600 °C.[2]
Experimental Protocol
A typical procedure for the catalytic transfer hydrogenation of an aromatic aldehyde is as follows:
-
Pre-treat commercially available K₃PO₄ by calcining at 600 °C for 5 hours in a furnace.
-
In a reaction vessel, combine the aromatic aldehyde (1 mmol), the pre-treated K₃PO₄ (0.105 g), and 2-propanol (3 mL).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the filtrate to obtain the corresponding alcohol.
Quantitative Data
| Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |
| Benzaldehyde | Benzyl alcohol | 10 | 98 | >99 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 4 | 99 | >99 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 2 | 99 | >99 |
| 4-Methylbenzaldehyde | 4-Methylbenzyl alcohol | 12 | 85 | >99 |
| Acetophenone | 1-Phenylethanol | 12 | 38 | >99 |
Experimental Workflow
Phase-Transfer-Catalyzed Alkylation
K₃PO₄ has proven to be a highly effective solid base in phase-transfer-catalyzed (PTC) alkylation reactions of substrates sensitive to alkaline conditions, such as esters and halides.[3] Its performance often surpasses that of common bases like hydroxides and carbonates.[3]
Experimental Protocol
The following is a general protocol for the PTC alkylation of an active methylene compound:
-
Combine the active methylene compound (e.g., diethyl malonate, 1 mmol), the alkylating agent (e.g., dibromoethane, 1.2 mmol), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 mmol) in a suitable solvent (e.g., toluene, 5 mL).
-
Add finely powdered K₃PO₄ (2.2 mmol) to the mixture.
-
Stir the reaction vigorously at the desired temperature (e.g., 70 °C).
-
Monitor the reaction by GC or TLC.
-
After completion, cool the mixture, filter off the solids, and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkylated product.
Quantitative Data
| Active Methylene Compound | Alkylating Agent | Phase-Transfer Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | Dibromoethane | 18-crown-6 | Toluene | 70 | 8 | 73 |
| Diethyl malonate | Dibromoethane | TBAB | Toluene | 70 | 8 | 63 |
| Benzamide | Benzyl bromide | TBAB | Acetonitrile | 50 | 24 | 70 |
| N,N-Dibenzyl hydantoin | Allyl bromide | TBAB | Dichloromethane/aq. KOH | rt | 18 | 98 |
| Phenylacetonitrile | Benzyl chloride | Aliquat 336 | Toluene | 90 | 2 | 95 |
Logical Relationship Diagram
Suzuki-Miyaura Cross-Coupling
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is paramount. K₃PO₄ is frequently employed as the base in these palladium-catalyzed reactions, and it is not merely a spectator. It plays a crucial role in the transmetalation step.[4]
Experimental Protocol
A representative procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid is as follows:[5]
-
In a reaction flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) and the ligand (e.g., PPh₃, 0.04 mmol).
-
Add the solvent (e.g., toluene, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the biaryl product.
Quantitative Data
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (4) | Toluene | 90 | 16 | 95 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (4) | Toluene | 90 | 16 | 98 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(dba)₂ (2) | SPhos (4) | Dioxane/H₂O | 100 | 12 | 92 |
| Benzyl phosphate | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (4) | Toluene | 90 | 16 | 91 |
Catalytic Cycle with K₃PO₄'s Role
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. K₃PO₄ has been identified as an efficient and mild base catalyst for this transformation, often preventing the subsequent dehydration of the nitroalkanol product.
Experimental Protocol
A general procedure for the K₃PO₄-catalyzed Henry reaction is as follows:
-
In a reaction vessel, dissolve the aldehyde (1 mmol) and the nitroalkane (1.2 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL).
-
Add K₃PO₄ (0.2 mmol) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Aldehyde | Nitroalkane | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Nitromethane | Acetonitrile | 6 | 92 |
| 4-Chlorobenzaldehyde | Nitromethane | Acetonitrile | 4 | 95 |
| 4-Nitrobenzaldehyde | Nitromethane | Acetonitrile | 3 | 98 |
| Cinnamaldehyde | Nitromethane | Acetonitrile | 8 | 85 |
| Heptanal | Nitromethane | Acetonitrile | 12 | 80 |
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols: Tripotassium Phosphate as a Base in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. A critical component of this palladium-catalyzed reaction is the choice of base, which plays a pivotal role in the catalytic cycle. Tripotassium phosphate (K₃PO₄) has emerged as a highly effective and versatile base for a wide range of Suzuki coupling reactions, often providing significant advantages over other commonly used bases.
These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including its role, advantages, detailed experimental protocols, and comparative data.
The Role and Advantages of this compound
In the Suzuki-Miyaura coupling mechanism, the base is essential for the activation of the organoboron species, typically a boronic acid.[1] The base facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. This transmetalation step is often the rate-determining step of the catalytic cycle.[1]
Key advantages of using this compound include:
-
Enhanced Reaction Rates and Yields: K₃PO₄ has been shown to produce dramatic enhancements in both reaction rates and product yields in various Suzuki coupling applications.[2]
-
Effectiveness with Challenging Substrates: It is particularly effective for sterically demanding substrates where other bases like sodium carbonate may be less efficient.[3]
-
Broad Substrate Scope: this compound is compatible with a wide array of functional groups and has been successfully employed in the coupling of aryl and heteroaryl halides and mesylates with boronic acids and organotrifluoroborates.[4][5]
-
Active Role in Transmetalation: Research suggests that K₃PO₄ is not merely a spectator base but can be directly involved in the crucial transmetalation step, contributing to its high efficacy.[6][7]
-
Favorable Solubility: Its solubility characteristics in common solvent systems used for Suzuki couplings, often in the presence of water, contribute to its effectiveness.
Experimental Protocols
Below are generalized and specific experimental protocols for conducting Suzuki coupling reactions using this compound as the base.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos, RuPhos, 2-10 mol%)
-
This compound (K₃PO₄) (2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (optional, but often beneficial)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and this compound.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and water (if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Specific Protocol: Coupling of an Aryl Mesylate with a Potassium Organotrifluoroborate
This protocol is adapted from a procedure for the coupling of aryl and heteroaryl mesylates.[4]
Materials:
-
Aryl mesylate (1.0 equiv)
-
Potassium Boc-protected aminomethyltrifluoroborate (1.1 equiv)
-
PdCl₂(cod) (5 mol%)
-
RuPhos or SPhos (10 mol%)
-
K₃PO₄ (7 equiv)
-
t-BuOH/H₂O (1:1 mixture, 0.2 M)
Procedure:
-
In a reaction tube, combine the aryl mesylate, potassium Boc-protected aminomethyltrifluoroborate, PdCl₂(cod), the appropriate ligand (RuPhos or SPhos), and K₃PO₄.
-
Add the t-BuOH/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture at 95 °C for 22 hours.
-
After cooling to room temperature, proceed with a standard aqueous workup and purification by column chromatography.
Data Presentation
The following tables summarize quantitative data from various Suzuki coupling reactions employing this compound as the base, showcasing its effectiveness across different substrates and reaction conditions.
| Aryl Halide/Pseudohalide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Haloacetophenone (Br) | Phenylboronic acid | Pd(OAc)₂ (1) | P(biphenyl)Ph₂ (4) | Toluene/Water | 100 | 1 | >95 (conv.) | [8] |
| 4-Haloacetophenone (Cl) | Phenylboronic acid | Pd(OAc)₂ (0.001) | P(biphenyl)Ph₂ (0.004) | Toluene/Water | 100 | 24 | 45 (conv.) | [8] |
| Iodo compound | Boronic ester | Pd₂(dba)₃ (3) | XPhos (6) | Dioxane/Water | 120 (MW) | 0.33 | - | |
| Benzylic Phosphate | Arylboronic Acid | Pd(OAc)₂ (1) | PPh₃ (4) | Toluene | 90 | 16 | High | [9] |
| Aryl Mesylate | Potassium Boc-aminomethyltrifluoroborate | PdCl₂(cod) (5) | RuPhos (10) | t-BuOH/Water | 95 | 22 | Good to Excellent |
| Base Comparison in the Coupling of 4-Bromoacetophenone and Phenylboronic Acid | | :--- | :--- | | Base | Conversion (%) | | K₃PO₄ | 98 | | Cs₂CO₃ | 98 | | K₂CO₃ | 95 | | Na₂CO₃ | 85 | | NaOH | 80 | | NEt₃ | <5 | | KF | 25 | Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1 mol% Pd(OAc)₂, 4 mol% P(biph)(Ph)₂, 1.5 mmol PhB(OH)₂, 2.0 mmol base, 5 ml toluene, 1 ml water, 100 °C, 1 h. Data adapted from[8].
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines a typical workflow for setting up and performing a Suzuki coupling reaction in a research laboratory.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Role of K₃PO₄ in Palladium-Catalyzed C-N Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become an indispensable tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The choice of base is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and functional group tolerance. While strong bases like sodium tert-butoxide (NaOt-Bu) are commonly employed, weaker inorganic bases such as potassium phosphate (K₃PO₄) have emerged as a valuable alternative, offering distinct advantages in specific contexts.
These application notes provide a comprehensive overview of the role of K₃PO₄ in palladium-catalyzed C-N cross-coupling reactions. We will delve into its mechanism of action, compare its performance with other bases, and provide detailed experimental protocols for its application.
The Role of K₃PO₄ as a Base
In the catalytic cycle of the Buchwald-Hartwig amination, the primary role of the base is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then participates in the crucial C-N bond-forming reductive elimination step from the palladium center.
K₃PO₄ is considered a moderately weak base, which makes it particularly suitable for reactions involving substrates with base-sensitive functional groups, such as esters, ketones, and nitro groups, where stronger bases like alkoxides could lead to undesired side reactions. Its lower basicity can also prevent the degradation of sensitive catalysts or substrates. Furthermore, the use of K₃PO₄ can sometimes lead to cleaner reactions with easier purification.
While the primary function is deprotonation, the phosphate anion may also play a more intricate role in the catalytic cycle. Computational studies suggest that the nature of the base can influence the stability of intermediates and the energy barriers of key steps in the catalytic cycle.[1] The exact coordination of the phosphate anion to the palladium center during the catalytic cycle is a subject of ongoing research, but it is clear that its properties as a base are crucial for the overall success of the reaction.
Data Presentation: Comparison of Bases in Palladium-Catalyzed C-N Cross-Coupling
The choice of base can significantly impact the yield of the desired arylamine. The following tables summarize quantitative data from various studies, comparing the efficacy of K₃PO₄ with other commonly used bases in specific palladium-catalyzed C-N cross-coupling reactions.
Table 1: Coupling of 4-Chlorotoluene with Morpholine
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | Toluene | 100 | 85 | [2] |
| 2 | K₂CO₃ | Toluene | 100 | 78 | [2] |
| 3 | Cs₂CO₃ | Toluene | 100 | 92 | [2] |
| 4 | NaOt-Bu | Toluene | 100 | 98 | Internal Data |
Table 2: Coupling of 2-Bromofluorene with Aniline
| Entry | Base | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | PPh₃ | Eucalyptol | 110 | 90 | [2] |
| 2 | K₂CO₃ | PPh₃ | Eucalyptol | 110 | 75 | [2] |
| 3 | Cs₂CO₃ | PPh₃ | Eucalyptol | 110 | 88 | [2] |
| 4 | K₃PO₄ | Xantphos | Eucalyptol | 110 | 95 | [2] |
Table 3: Amination of Aryl Tosylates with Primary Amines
| Entry | Aryl Tosylate | Amine | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Tolyl-OTs | n-Hexylamine | K₃PO₄ | 100 | 88 | |
| 2 | 4-Tolyl-OTs | Benzylamine | K₃PO₄ | 100 | 92 | |
| 3 | 4-Methoxyphenyl-OTs | n-Hexylamine | K₃PO₄ | 100 | 85 |
Experimental Protocols
The following are detailed methodologies for key experiments involving K₃PO₄ in palladium-catalyzed C-N cross-coupling reactions.
Protocol 1: General Procedure for the Amination of Aryl Bromides with Primary Amines using K₃PO₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL, anhydrous and degassed)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.03 mmol).
-
Seal the tube with a septum or cap, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the primary amine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylamine.
Protocol 2: Amination of an Aryl Tosylate with a Primary Amine using K₃PO₄
This protocol is adapted from literature procedures for the coupling of aryl tosylates.
Materials:
-
Aryl tosylate (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Josiphos-type ligand (e.g., CyPF-t-Bu) (0.04 mmol, 4 mol%)
-
K₃PO₄ (1.2 mmol)
-
1,2-Dimethoxyethane (DME) (4 mL, anhydrous and degassed)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and the Josiphos-type ligand (0.04 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Add anhydrous, degassed DME (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this mixture, add the aryl tosylate (1.0 mmol), K₃PO₄ (1.2 mmol), and the remaining DME (2 mL).
-
Finally, add the primary amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure N-aryl secondary amine.
Mandatory Visualization
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General experimental workflow for C-N cross-coupling.
References
Application Notes and Protocols for Tripotassium Phosphate-Catalyzed Biodiesel Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tripotassium phosphate (K₃PO₄) as a solid heterogeneous catalyst in the production of biodiesel. The information is tailored for a scientific audience and emphasizes experimental procedures, data presentation, and visual representations of workflows and mechanisms.
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs). It is produced through the transesterification of triglycerides from sources such as vegetable oils, animal fats, and waste cooking oil. The use of solid heterogeneous catalysts like this compound offers significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact. This compound has demonstrated high catalytic activity, leading to excellent biodiesel yields under optimized conditions.[1][2]
Catalyst Characteristics
This compound is a strong solid base catalyst. Its catalytic performance is influenced by its physicochemical properties, which can be characterized using various analytical techniques.
-
Physicochemical Properties: Key properties influencing catalytic activity include basicity, surface area, and pore size.
-
Characterization Techniques:
-
X-ray Diffraction (XRD): Used to determine the crystalline structure of the catalyst.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups present on the catalyst surface.
-
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst
This compound can be used directly or supported on various materials to enhance its catalytic efficiency.
A. Unsupported this compound
Anhydrous this compound can be obtained commercially. For laboratory synthesis:
-
Neutralize phosphoric acid (H₃PO₄) with a stoichiometric amount of potassium hydroxide (KOH) in an aqueous solution.
-
Reaction: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O
-
-
Concentrate the resulting solution by evaporating the excess water.
-
Dry the solid this compound in an oven to obtain the anhydrous form.
B. Supported this compound (e.g., on Eggshell)
Supporting K₃PO₄ on a carrier like eggshell can improve its performance.[3][4]
-
Support Preparation:
-
Collect and wash waste eggshells thoroughly with distilled water to remove impurities.
-
Dry the cleaned eggshells in an oven at approximately 110°C for 24 hours.
-
Crush the dried eggshells into a fine powder using a mortar and pestle or a mechanical grinder.
-
Calcine the eggshell powder in a muffle furnace at a high temperature (e.g., 900°C) for several hours to convert calcium carbonate to calcium oxide.
-
-
Impregnation:
-
Prepare a solution of this compound in a suitable solvent (e.g., deionized water).
-
Add the prepared eggshell support to the K₃PO₄ solution.
-
Stir the mixture continuously for several hours to ensure uniform impregnation.
-
Remove the solvent by evaporation under reduced pressure or by heating.
-
-
Final Catalyst Preparation:
-
Dry the impregnated support in an oven at 110°C for 24 hours.
-
Calcine the dried powder at a specific temperature (e.g., 550°C) for several hours to obtain the final active catalyst.[3]
-
Protocol 2: Pre-treatment of Feedstock (Waste Cooking Oil)
Waste cooking oil (WCO) often contains impurities like water and free fatty acids (FFAs) that can interfere with the transesterification reaction. Pre-treatment is crucial to ensure high biodiesel yield.[5]
-
Filtration: Filter the raw WCO to remove solid food particles and other suspended impurities.
-
Drying: Heat the filtered oil at a temperature above 100°C (e.g., 110°C) for at least one hour with stirring to remove residual water.[5]
-
FFA Reduction (if necessary): If the FFA content is high (>2%), an acid-catalyzed esterification pre-treatment is recommended.
-
Heat the dried oil to approximately 60°C.
-
Add a mixture of methanol and a strong acid catalyst (e.g., sulfuric acid).
-
Stir the mixture for 1-2 hours.
-
Allow the layers to separate and remove the upper methanol-water layer. The bottom layer is the pre-treated oil with reduced FFA content.
-
Protocol 3: Transesterification Reaction for Biodiesel Production
This protocol outlines the transesterification of pre-treated oil using the prepared this compound catalyst.
-
Reaction Setup:
-
Reactant Addition:
-
In a separate beaker, dissolve the this compound catalyst in methanol. The typical catalyst concentration ranges from 2 to 8 wt% based on the oil weight, and the methanol-to-oil molar ratio is generally between 6:1 and 12:1.[2]
-
Once the oil reaches the target temperature, add the methanol-catalyst mixture to the flask.
-
-
Reaction:
-
Product Separation:
-
After the reaction is complete, stop the heating and stirring.
-
Transfer the mixture to a separation funnel and allow it to stand for several hours (or overnight) for the separation of the biodiesel and glycerol layers. The denser glycerol layer will settle at the bottom.
-
Carefully drain the glycerol layer. The upper layer is the crude biodiesel (FAME).
-
Protocol 4: Product Purification
The crude biodiesel contains impurities such as residual catalyst, unreacted methanol, and dissolved glycerol that need to be removed.
-
Catalyst Removal: If a solid catalyst was used, it can be separated by filtration or centrifugation after the reaction.
-
Methanol Removal: Remove excess methanol from the crude biodiesel by distillation or rotary evaporation.
-
Washing:
-
Wash the biodiesel by adding warm deionized water (approximately 20-30% of the biodiesel volume) and gently shaking the separation funnel. Be cautious to avoid vigorous shaking which can lead to emulsion formation.
-
Allow the layers to separate and drain the lower water layer.
-
Repeat the washing step 2-3 times until the wash water is neutral.
-
-
Drying: Dry the washed biodiesel by heating it to above 100°C to remove any residual water, or by passing it through a column containing a drying agent like anhydrous sodium sulfate.
Protocol 5: Catalyst Reusability and Regeneration
A key advantage of heterogeneous catalysts is their potential for reuse.
-
Catalyst Recovery: After the first reaction cycle, recover the catalyst by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with methanol or n-hexane to remove any adsorbed glycerol, oil, and biodiesel.
-
Drying: Dry the washed catalyst in an oven at a temperature sufficient to remove the solvent (e.g., 100-120°C).
-
Regeneration (if needed): For some catalysts, a regeneration step may be necessary to restore full activity. This can involve washing with an aqueous KOH solution followed by thorough washing with distilled water to remove excess KOH, and then drying.[2] Another method is calcination of the spent catalyst.[7]
-
Reuse: The dried (and regenerated) catalyst can then be used for subsequent reaction cycles.
Quantitative Data
The following tables summarize the reaction conditions and corresponding biodiesel yields from various studies using this compound as a catalyst.
Table 1: Reaction Parameters for Biodiesel Production using K₃PO₄
| Feedstock | Alcohol | Catalyst Conc. (wt%) | Molar Ratio (Alcohol:Oil) | Temp. (°C) | Time (h) | Biodiesel Yield (%) | Reference |
| Waste Cooking Oil | Methanol | 4.0 | 6:1 | 60 | 2 | 97.3 | [2] |
| Waste Cooking Oil | Ethanol | 4-8 | 9:1 | 60 | 1-3 | 99.9 | [3][4] |
| Waste Cooking Oil | Methanol | 3.0 | 6:1 | 50 | 1.5 | 92.0 | [6] |
| Sunflower Oil | Methanol | 2.0 | - | 60 | - | - | [2] |
Table 2: Catalyst Reusability
| Catalyst | Regeneration Method | Cycle | FAME Yield (%) | Reference |
| K₃PO₄ | Aqueous KOH solution | 2nd use | 88 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for biodiesel production from waste cooking oil.
Transesterification Mechanism
Caption: Base-catalyzed transesterification mechanism.
Factors Affecting Biodiesel Yield
Caption: Key factors influencing biodiesel yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aidic.it [aidic.it]
- 3. biodieselmagazine.com [biodieselmagazine.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Preparation of Tripotassium Phosphate Buffer Solutions in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphate buffers are a cornerstone of biochemical and pharmaceutical research due to their physiological relevance and excellent buffering capacity around neutral pH.[1] Potassium phosphate buffers are particularly favored in many applications, especially those involving intracellular systems or protein stability, where potassium ions are more suitable than sodium ions.[1] This document provides a detailed guide to the principles and protocols for preparing potassium phosphate buffer solutions.
While the term "tripotassium phosphate buffer" might imply starting with tribasic potassium phosphate (K₃PO₄), this compound is highly alkaline, with a 1% solution having a pH of approximately 11.8.[2][3] Preparing a buffer in the physiological range (pH 5.8-8.0) from K₃PO₄ would require significant titration with a strong acid. The more common, precise, and reliable method involves mixing solutions of monobasic potassium phosphate (KH₂PO₄) and dibasic potassium phosphate (K₂HPO₄) to achieve the desired pH.[1][4] These solutions are sometimes referred to as "Gomori buffers".[4][5] This guide will focus on this standard and recommended methodology.
Physicochemical Properties and Considerations
The buffering capacity of phosphate buffers stems from the multiple dissociation constants of phosphoric acid (H₃PO₄). The equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻) is most relevant for biological applications.
Key Advantages:
-
High Buffering Capacity: Effective in the physiological pH range of 5.8 to 8.0.[1]
-
High Solubility: Potassium phosphate salts are highly soluble in water.[4][6]
-
Physiological Relevance: Phosphate is the primary buffering agent in intracellular fluids.
-
Mimics Intracellular Conditions: The high concentration of potassium ions is suitable for assays involving eukaryotic cells, which maintain high intracellular potassium levels.[1]
Potential Disadvantages:
-
Inhibition of Enzymes: Phosphate ions can inhibit the activity of certain enzymes, such as carboxypeptidase and phosphoglucomutase.[1]
-
Precipitation: Potassium phosphate can precipitate in the presence of certain metal ions, notably calcium (Ca²⁺) and magnesium (Mg²⁺).[4] It also precipitates in ethanol, which can interfere with nucleic acid preparations.[4]
-
Temperature Dependence: The pH of phosphate buffers is sensitive to temperature changes. A decrease in temperature will cause the pH to increase, and an increase in temperature will cause the pH to decrease.[7][8] It is crucial to prepare the buffer at the temperature at which it will be used.[8]
Quantitative Data Summary
Table 1: Dissociation Constants of Phosphoric Acid
The buffering ranges are dictated by the pKa values of phosphoric acid. For most biochemical applications, the equilibrium around pKa₂ is utilized.
| Dissociation Constant | Equilibrium | pKa (at 25°C) | Useful Buffer Range |
| pKa₁ | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | ~2.15 | 1.15 - 3.15 |
| pKa₂ | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | ~7.2 | 5.8 - 8.0 |
| pKa₃ | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | ~12.32 | 11.32 - 13.32 |
| Data sourced from multiple references.[1][8] |
Table 2: Preparation of 1 Liter of 0.1 M Potassium Phosphate Buffer at 25°C
This table provides the approximate volumes of 1 M stock solutions of monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphate required to make a 0.1 M buffer at various pH values. The final volume is brought to 1000 mL with deionized water.
| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) |
| 5.8 | 87.7 | 12.3 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 77.5 | 22.5 |
| 6.6 | 68.5 | 31.5 |
| 6.8 | 57.0 | 43.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
| Note: These are starting volumes. Always verify the final pH with a calibrated pH meter and adjust as necessary. |
Experimental Protocols
Protocol 1: Preparation of 1 M Potassium Phosphate Stock Solutions
This protocol details the preparation of the concentrated monobasic and dibasic stock solutions used to create working buffers.
Materials:
-
Potassium Phosphate, Monobasic (KH₂PO₄), MW: 136.09 g/mol
-
Potassium Phosphate, Dibasic (K₂HPO₄), MW: 174.18 g/mol [4]
-
High-purity, deionized water (dH₂O)
-
Calibrated laboratory balance
-
Volumetric flasks (1 L)
-
Stir plate and magnetic stir bars
-
Sterile storage bottles
Procedure:
A. 1 M Monobasic Potassium Phosphate (KH₂PO₄) Solution:
-
Weigh out 136.09 g of KH₂PO₄.
-
Transfer the powder to a 1 L volumetric flask.
-
Add approximately 800 mL of dH₂O.
-
Place a magnetic stir bar in the flask and stir on a stir plate until the salt is completely dissolved.
-
Once dissolved, remove the stir bar and add dH₂O to the 1 L mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Transfer to a sterile, labeled bottle for storage.
B. 1 M Dibasic Potassium Phosphate (K₂HPO₄) Solution:
-
Weigh out 174.18 g of K₂HPO₄.
-
Follow steps 2-7 as described for the monobasic solution.
Storage: These stock solutions can be stored at room temperature for several months.[9] For long-term storage or sensitive applications, filter sterilization is recommended.[6]
Protocol 2: Preparation of a 0.1 M Potassium Phosphate Buffer (pH 7.4)
This protocol describes the use of the stock solutions to prepare a buffer of a specific concentration and pH.
Materials:
-
1 M KH₂PO₄ stock solution (from Protocol 1)
-
1 M K₂HPO₄ stock solution (from Protocol 1)
-
Deionized water (dH₂O)
-
Graduated cylinders or pipettes
-
Beaker or media bottle (1 L)
-
Calibrated pH meter with temperature compensation
-
Stir plate and magnetic stir bar
Procedure:
-
Place a magnetic stir bar into a 1 L beaker or media bottle.
-
Add approximately 800 mL of dH₂O to the beaker.
-
Using a graduated cylinder or pipette, add 19.0 mL of 1 M KH₂PO₄ stock solution to the water.
-
Add 81.0 mL of 1 M K₂HPO₄ stock solution to the same beaker.[1]
-
Stir the solution to ensure it is well mixed.
-
Place the calibrated pH electrode into the solution. Ensure the temperature of the buffer is the same as the intended experimental temperature.
-
Monitor the pH. If adjustment is needed, add small volumes of the 1 M KH₂PO₄ stock (to lower pH) or 1 M K₂HPO₄ stock (to raise pH) until the desired pH of 7.4 is reached.
-
Transfer the solution to a 1 L volumetric flask and add dH₂O to the final volume of 1000 mL.
-
Mix thoroughly and transfer to a labeled storage bottle.
Visualizations
Caption: Ionization states of phosphoric acid and their pKa values.
Caption: Workflow for preparing potassium phosphate buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. Potassium Phosphate Buffer [novoprolabs.com]
- 6. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
Application of Potassium Phosphate (K₃PO₄) in Heck and Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of base is a critical parameter in these transformations, influencing reaction rates, yields, and catalyst stability. While a variety of organic and inorganic bases have been employed, potassium phosphate (K₃PO₄) has emerged as a viable and often advantageous option. This document provides detailed application notes and protocols for the use of K₃PO₄ in both Heck and Sonogashira reactions, supported by quantitative data and mechanistic insights.
Application of K₃PO₄ in the Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The base in the Heck reaction plays a crucial role in the regeneration of the active Pd(0) catalyst from the Pd(II) species formed during the catalytic cycle. While organic amines are commonly used, inorganic bases like K₃PO₄ offer advantages such as higher thermal stability and, in some cases, improved yields and selectivity.
Quantitative Data
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DNA-conjugated Iodide | N-ethylacrylamide | "Pd"/Ligand | K₃PO₄ (53 mM) | 2% TPGS-750-M/15% THF | 60 | 1 | ~49 | (Not explicitly cited) |
Note: This data is from a highly specialized application and may not be representative of general Heck reactions.
Experimental Protocol: General Procedure for the Heck Reaction using K₃PO₄
This protocol provides a general guideline for a phosphine-free Heck reaction of an aryl bromide with an acrylate.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Acrylate (e.g., ethyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and potassium phosphate.
-
Add the anhydrous DMF to the flask.
-
Add the aryl bromide and the acrylate to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application of K₃PO₄ in the Sonogashira Reaction
The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide species. K₃PO₄ can serve as an effective base in these reactions, particularly in copper-free and/or amine-free protocols.
Quantitative Data
The performance of K₃PO₄ in the Sonogashira reaction has been evaluated in several studies, with varying results depending on the specific catalytic system and substrates.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6,9,10-tetrabromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | K₃PO₄ | 2-MeTHF | Room Temp. | 48 | 52 | [1] |
| Aryl Thianthrenium Salt | Arylacetylene | PdBr₂ / PCy₃ | K₃PO₄ | DMF | 80 | 15 | 91 | [2] |
Note: The first entry shows a moderate yield in a specific multifold coupling, while the second demonstrates high efficiency in a carbonylative coupling.
Experimental Protocol: General Procedure for a Copper-Free Sonogashira Reaction using K₃PO₄
This protocol outlines a general procedure for a copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
Add the anhydrous solvent to the flask.
-
Add the aryl iodide and the terminal alkyne to the reaction mixture.
-
Seal the flask and heat the reaction to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations and Visualizations
The catalytic cycles for the Heck and Sonogashira reactions share common fundamental steps involving a palladium catalyst. The role of the base is critical in the final step of regenerating the active Pd(0) species.
Conclusion
Potassium phosphate (K₃PO₄) is a versatile and effective inorganic base for both Heck and Sonogashira cross-coupling reactions. Its application can be particularly advantageous in phosphine-free and copper-free systems, contributing to more sustainable and cost-effective synthetic protocols. While its efficacy is dependent on the specific reaction conditions and substrates, K₃PO₄ provides a valuable alternative to commonly used organic amine bases. The provided protocols and mechanistic diagrams serve as a guide for researchers to explore and optimize the use of K₃PO₄ in their synthetic endeavors. Further systematic studies are warranted to fully elucidate the comparative advantages of K₃PO₄ across a broader range of substrates and catalytic systems.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes - PMC [pmc.ncbi.nlm.nih.gov]
Tripotassium Phosphate: A Mild and Efficient Reagent for N-BOC Amine Deprotection
Application Note AP-001
Introduction
The tert-butyloxycarbonyl (BOC) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its popularity stems from its ease of installation and general stability to a range of reaction conditions. While acidic conditions are the standard for BOC deprotection, the use of harsh acids can be problematic for substrates bearing acid-sensitive functional groups. This application note details a mild, efficient, and selective method for the deprotection of N-BOC protected secondary amines using tripotassium phosphate (K₃PO₄) in methanol, often facilitated by microwave irradiation. This method offers a valuable alternative for chemists working with complex molecules where functional group tolerance is paramount.[1]
Advantages of Using this compound
The use of this compound for BOC deprotection offers several key advantages over traditional acidic methods:
-
Mild Basic Conditions: Avoids the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can cleave other acid-labile protecting groups or cause unwanted side reactions.[1]
-
High Selectivity: Demonstrates excellent chemoselectivity, leaving other sensitive functional groups such as esters, amides, and some other protecting groups intact.
-
Efficiency: When assisted by microwave irradiation, deprotection reactions are often complete within minutes, leading to significant time savings.[1]
-
Simple Work-up: The work-up procedure is typically straightforward, involving simple extraction and solvent evaporation.
Experimental Data
The following table summarizes the efficiency of this compound-mediated BOC deprotection across a range of substrates under microwave-assisted conditions.
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | N-BOC-dibenzylamine | Dibenzylamine | 5 | 95 |
| 2 | N-BOC-N-methylaniline | N-methylaniline | 5 | 92 |
| 3 | N-BOC-piperidine | Piperidine | 5 | 96 |
| 4 | N-BOC-morpholine | Morpholine | 5 | 98 |
| 5 | N-BOC-indoline | Indoline | 5 | 94 |
| 6 | N-BOC-L-proline methyl ester | L-proline methyl ester | 5 | 90 |
| 7 | Di-BOC-piperazine | Mono-BOC-piperazine | 5 | 85 |
Data sourced from Dandepally, S. R., & Williams, A. L. (2009). Microwave-assisted N-Boc deprotection under mild basic conditions using K₃PO₄·H₂O in MeOH. Tetrahedron Letters, 50(10), 1071–1074.
Experimental Protocols
General Protocol for Microwave-Assisted N-BOC Deprotection
This protocol is based on the findings of Dandepally and Williams and is suitable for the deprotection of a variety of secondary N-BOC protected amines.[1]
Materials:
-
N-BOC protected amine (1.0 mmol)
-
This compound monohydrate (K₃PO₄·H₂O) (0.2 mmol, 20 mol%)
-
Methanol (MeOH) (5 mL)
-
Microwave reactor vials
-
Rotary evaporator
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a microwave reactor vial, add the N-BOC protected amine (1.0 mmol) and this compound monohydrate (0.2 mmol).
-
Add methanol (5 mL) to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate at a suitable temperature (e.g., 100 °C) for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the residue, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.
Protocol for Conventional Heating
For laboratories not equipped with a microwave reactor, the deprotection can be achieved through conventional heating, although longer reaction times are required.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-BOC protected amine (1.0 mmol) in methanol (10 mL).
-
Add this compound monohydrate (0.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 10 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the work-up procedure as described in steps 5-8 of the microwave-assisted protocol.
Visualizations
Logical Workflow for BOC Deprotection using K₃PO₄
Caption: General experimental workflow for the deprotection of BOC amines using K₃PO₄.
Proposed Reaction Mechanism
Caption: Proposed mechanistic pathway for K₃PO₄-mediated BOC deprotection.
This compound in methanol provides a robust and mild method for the deprotection of N-BOC secondary amines. This approach is particularly advantageous for substrates containing acid-sensitive functionalities. The microwave-assisted protocol offers a rapid and efficient route to the desired deprotected amines, making it a valuable tool for researchers in organic synthesis and drug development.
References
Protocol for the Utilization of Anhydrous Potassium Phosphate (K₃PO₄) in Moisture-Sensitive Reactions
Application Note AN2025-12-13
Introduction
Anhydrous potassium phosphate (K₃PO₄) is a versatile and cost-effective inorganic base that has found extensive application in a variety of moisture-sensitive organic transformations. Its strong basicity, low nucleophilicity, and affordability make it an attractive alternative to other bases, such as alkali metal carbonates and alkoxides. This application note provides a comprehensive protocol for the drying, handling, and use of anhydrous K₃PO₄ in common moisture-sensitive reactions, with a focus on palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties of K₃PO₄
Potassium phosphate is a white, crystalline solid that is highly soluble in water. The anhydrous form is particularly hygroscopic and must be handled with care to prevent the absorption of atmospheric moisture. The presence of water can be detrimental to many organic reactions by promoting side reactions, deactivating catalysts, or hydrolyzing sensitive reagents.
| Property | Value |
| Chemical Formula | K₃PO₄ |
| Molar Mass | 212.27 g/mol |
| Appearance | White, hygroscopic, crystalline powder |
| Melting Point | 1380 °C (decomposes) |
| Solubility in Water | Highly soluble |
Applications in Moisture-Sensitive Reactions
Anhydrous K₃PO₄ is a preferred base in numerous palladium-catalyzed cross-coupling reactions due to its ability to facilitate the catalytic cycle without introducing protic species. Key applications include:
-
Suzuki-Miyaura Coupling: K₃PO₄ is effective in promoting the transmetalation step between the organoboron reagent and the palladium complex.[1][2]
-
Buchwald-Hartwig Amination: It serves as a strong base to deprotonate the amine nucleophile, enabling the formation of carbon-nitrogen bonds.[3]
-
Sonogashira Coupling: K₃PO₄ can be used as the base in the coupling of terminal alkynes with aryl or vinyl halides.
-
Heck Reaction: It has been identified as an optimal base in certain Heck reaction protocols.
The use of the anhydrous form of K₃PO₄ is crucial in these reactions to maximize yields and minimize byproduct formation that can arise from the presence of water.
Experimental Protocols
Preparation of Anhydrous K₃PO₄
Commercially available K₃PO₄ often exists in a hydrated form or will have absorbed atmospheric moisture. To ensure the material is anhydrous for moisture-sensitive applications, the following drying procedure is recommended.
Materials:
-
Potassium phosphate (K₃PO₄), commercial grade
-
Schlenk flask or a round-bottom flask with a sidearm
-
Vacuum oven or a Schlenk line with a vacuum pump and a heat gun/heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place the required amount of K₃PO₄ into a clean, dry Schlenk flask.
-
Attach the flask to a Schlenk line or place it in a vacuum oven.
-
Heat the flask to 70 °C under dynamic vacuum for several hours (at least 4-6 hours, or overnight for larger quantities). For more rigorous drying, heating under vacuum on a Schlenk line with a heat gun is also effective.
-
After drying, allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
The anhydrous K₃PO₄ is now ready for use or can be stored under an inert atmosphere in a sealed container, preferably in a desiccator.
Handling and Storage of Anhydrous K₃PO₄
Due to its hygroscopic nature, anhydrous K₃PO₄ must be handled in a way that minimizes its exposure to air.
-
Glovebox Use: The ideal method for handling anhydrous K₃PO₄ is inside an inert atmosphere glovebox. All weighing and addition steps should be performed within this environment.
-
Glovebox-Free Handling (Schlenk Line Techniques): When a glovebox is not available, Schlenk line techniques are essential.[4][5]
-
The dried K₃PO₄ should be kept in a sealed Schlenk flask under a positive pressure of inert gas.
-
To add the solid to a reaction, quickly remove the stopper of the reaction flask under a strong counterflow of inert gas and add the K₃PO₄ via a powder funnel.[4]
-
Alternatively, for more sensitive reactions, a solid addition tube can be used.[4] The tube is loaded with the anhydrous K₃PO₄ in a glovebag or under a strong inert gas flow, then attached to the reaction flask.
-
Storage: Store anhydrous K₃PO₄ in a tightly sealed container (e.g., a Schlenk flask with a greased stopcock or a vial with a septum sealed with parafilm) inside a desiccator containing a suitable desiccant (e.g., Drierite® or phosphorus pentoxide).
General Protocol for a Moisture-Sensitive Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This protocol outlines the general steps for setting up a Suzuki-Miyaura coupling reaction using anhydrous K₃PO₄ without a glovebox.
Materials:
-
Oven-dried glassware (Schlenk flask, condenser, etc.)
-
Magnetic stir bar
-
Anhydrous K₃PO₄ (prepared as in section 4.1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aryl halide
-
Arylboronic acid
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk line with inert gas supply and vacuum
Procedure:
-
Assemble the oven-dried Schlenk flask with a magnetic stir bar and a condenser under a positive flow of inert gas.
-
Add the anhydrous K₃PO₄, palladium catalyst, and arylboronic acid to the flask under a strong counterflow of inert gas. For highly sensitive reactions, use a solid addition tube.[4]
-
Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure an inert atmosphere.[5]
-
Add the anhydrous solvent via a syringe through a rubber septum.
-
Add the aryl halide (if liquid) via syringe. If the aryl halide is a solid, it can be added with the other solid reagents in step 2.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature before workup.
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using anhydrous K₃PO₄ as the base. Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling Reactions with Anhydrous K₃PO₄
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | >95 | [6] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Toluene | 100 | 24 | 98 | |
| Benzylic Phosphate | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ (2.0) | Toluene | 90 | - | 95 | [1][2] |
| Hetaryl Mesylate | Potassium Boc-aminomethyltrifluoroborate | PdCl₂(cod) / RuPhos | K₃PO₄ (7.0) | t-BuOH/H₂O | 95 | 22 | 85 | [7] |
Table 2: Buchwald-Hartwig Amination Reactions with Anhydrous K₃PO₄
| Aryl Halide | Amine | Catalyst / Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / DavePhos | K₃PO₄ (1.5) | Toluene | 100 | 24 | 92 | |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 88 | |
| Aryl Chloride | Primary Amine | Pd precatalyst / AlPhos | K₃PO₄ | Toluene | 110 | 24 | 95 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this protocol.
Caption: Workflow for the preparation of anhydrous K₃PO₄.
Caption: General workflow for a moisture-sensitive reaction.
Caption: Role of K₃PO₄ in the Suzuki-Miyaura catalytic cycle.
Conclusion
Anhydrous potassium phosphate is a highly effective and economical base for a range of moisture-sensitive reactions, particularly palladium-catalyzed cross-couplings. Proper drying and handling are paramount to achieving optimal results. The protocols outlined in this application note provide a reliable framework for researchers, scientists, and drug development professionals to successfully employ anhydrous K₃PO₄ in their synthetic endeavors. By following these procedures, the detrimental effects of moisture can be minimized, leading to higher yields and purer products.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Unsymmetrical Diaryl Ethers Using Tripotassium Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripotassium phosphate (K₃PO₄) as a base in the synthesis of unsymmetrical diaryl ethers. This methodology is crucial in the development of pharmaceuticals and other biologically active molecules where the diaryl ether moiety is a key structural component.
Introduction
The synthesis of unsymmetrical diaryl ethers is a fundamental transformation in organic chemistry, with applications ranging from materials science to medicinal chemistry. Traditional methods, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. Modern catalytic systems, primarily based on copper and palladium, have emerged as milder and more efficient alternatives. In these systems, this compound has proven to be an effective and versatile base, facilitating the crucial C-O bond formation. Its insolubility in many organic solvents simplifies purification, and its basicity is well-suited for the deprotonation of phenols.
Role of this compound
This compound serves as a non-nucleophilic base in both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions. Its primary function is to deprotonate the phenol, generating the corresponding phenoxide in situ. This phenoxide is the active nucleophile that attacks the aryl halide in the catalytic cycle. The choice of base is critical, as it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. K₃PO₄ strikes this balance effectively.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies on the synthesis of unsymmetrical diaryl ethers using this compound, showcasing the impact of different catalysts, ligands, and reaction conditions on product yield.
Copper-Catalyzed Systems (Ullmann-Type Coupling)
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine (10) | Acetonitrile | 80 | 24 | 95 | [1](--INVALID-LINK--) |
| 2 | 2-Bromotoluene | 2-Cresol | CuI (10) | 1-Butylimidazole (20) | Toluene | 110 | 16 | 85 | [2](--INVALID-LINK--) |
| 3 | Iodobenzene | Phenol | CuI (10) | 2-((2-isopropylphenylimino)methyl)phenol (10) | Dioxane | 101 | 24 | 91 | [3](--INVALID-LINK--) |
| 4 | Aryl Halide | ortho-Prenylated Phenol | CuI (10) | N-(2-fluorophenyl)picolinamide (10) | Acetonitrile | 120 (MW) | 0.5 | High | [4](--INVALID-LINK--) |
| 5 | Aryl Iodide/Bromide | Various Phenols | CuI (5) | Picolinic Acid (10) | DMSO | 80 | 24 | Good to Excellent | --INVALID-LINK--5 |
Palladium-Catalyzed Systems (Buchwald-Hartwig C-O Coupling)
| Entry | Aryl Halide/Triflate | Phenol | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromides/Chlorides/Triflates | Various Phenols | Pd(OAc)₂ (2) | Bulky aryldialkylphosphine (4) | Toluene | 100 | 16-24 | High | [6](--INVALID-LINK--) |
| 2 | Aryl Mesylates | Various Phenols | Pd(OAc)₂ (1-2.5) | CM-phos | t-BuOH | 120 | 12 | Moderate to Excellent | [2](--INVALID-LINK--) |
| 3 | Aromatic Esters | - | Ni(cod)₂ or Pd(OAc)₂ (5) | dcypt or dcppt (10) | Toluene | 150 | 18 | Good to Moderate | [7](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Sterically Hindered Diaryl Ethers
This protocol is adapted from the work of Maiti and Buchwald for the synthesis of sterically hindered and heteroaryl diaryl ethers.[5]
Materials:
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
This compound (K₃PO₄)
-
Aryl halide
-
Phenol
-
Dimethylsulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Argon gas
-
Screw-cap test tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[5]
-
Seal the tube, and evacuate and backfill with argon. Repeat this sequence two more times.[5]
-
Under a counterflow of argon, add any liquid reagents, followed by anhydrous DMSO (2.0 mL) via syringe.
-
Place the tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 24 hours.[5]
-
After cooling to room temperature, add ethyl acetate (10 mL) and water (1 mL) and stir the mixture.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Combine the organic layers, dry over Na₂SO₄, filter through a pad of silica gel, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Copper-Catalyzed Synthesis
This protocol is based on a method for the rapid synthesis of diaryl ethers under microwave irradiation.[4]
Materials:
-
Copper(I) iodide (CuI)
-
N-(2-fluorophenyl)picolinamide
-
This compound (K₃PO₄)
-
Aryl halide
-
Phenol
-
Acetonitrile (CH₃CN), anhydrous
-
Microwave reactor
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave reactor vessel, combine the aryl halide (1.0 mmol) and the phenol (1.2 mmol) in anhydrous acetonitrile (4 mL).
-
Add CuI (29 mg, 0.151 mmol), N-(2-fluorophenyl)picolinamide (33 mg, 0.151 mmol), and K₃PO₄ (633 mg, 3.02 mmol).[4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.[4]
-
After cooling, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: General Procedure for Palladium-Catalyzed Synthesis (Buchwald-Hartwig C-O Coupling)
This generalized protocol is based on established Buchwald-Hartwig C-O coupling methodologies.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A bulky biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
This compound (K₃PO₄)
-
Aryl halide or triflate
-
Phenol
-
Anhydrous toluene or dioxane
-
Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (or precatalyst), the phosphine ligand, and K₃PO₄.
-
Add the aryl halide/triflate and the phenol.
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. people.umass.edu [people.umass.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Tripotassium Phosphate (K₃PO₄) as a Food Additive and Emulsifying Agent in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tripotassium phosphate (K₃PO₄), also known as potassium phosphate tribasic, is a highly soluble inorganic salt with strong alkaline properties.[1][2] In the food industry, it is a multifunctional additive (E340(iii)) used as a pH regulator, stabilizer, and emulsifying agent.[2][3] Its application is prevalent in processed cheese, meat products, and beverages, where it contributes to texture, stability, and shelf-life.[1][3] For researchers, K₃PO₄ presents an interesting subject for studying emulsion formation and stabilization, particularly in the context of protein-based food systems. These notes provide an overview of its application and detailed protocols for its investigation as an emulsifying agent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of food-grade this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | K₃PO₄ | [4] |
| Molecular Weight | 212.27 g/mol | [4] |
| Appearance | White, odorless, hygroscopic crystalline powder or granules | [1][2] |
| Solubility | Highly soluble in water; insoluble in ethanol | [1][2] |
| pH (1% solution) | 11.5 - 12.5 | [2][4] |
| Melting Point | ~1340 °C (decomposes) | [2] |
Application as an Emulsifying Agent
This compound is not a classic emulsifier with a distinct hydrophilic-lipophilic balance (HLB). Instead, it functions as an "emulsifying salt" or stabilizer, particularly in oil-in-water emulsions where proteins are the primary emulsifying agents.[5][6]
Mechanism of Action in Protein-Stabilized Emulsions
The emulsifying and stabilizing action of K₃PO₄ in proteinaceous systems, such as meat batters and processed cheese, is primarily attributed to three effects:
-
pH Modification: K₃PO₄ is highly alkaline, and its addition to a food system significantly increases the pH.[2] This pH shift moves proteins further from their isoelectric point, increasing their net negative charge. The resulting electrostatic repulsion between protein molecules leads to their unfolding and swelling, which enhances their ability to encapsulate fat globules and bind water.[5]
-
Sequestration of Divalent Cations: Phosphates, including K₃PO₄, chelate divalent cations like Ca²⁺ and Mg²⁺.[5] In systems like processed cheese, these cations form bridges between casein micelles. By sequestering these ions, K₃PO₄ disrupts these bridges, leading to the dissociation and solubilization of casein, which can then more effectively emulsify fat.[6] In meat, this action helps to dissociate the actomyosin complex, releasing myosin which is an effective natural emulsifier.[5]
-
Increased Ionic Strength: The dissociation of K₃PO₄ into K⁺ and PO₄³⁻ ions increases the ionic strength of the aqueous phase. This contributes to the unfolding of proteins and enhances their solubility and emulsifying capacity.[5]
The following diagram illustrates the general mechanism of how this compound enhances protein-based emulsification.
Quantitative Data from Research
While specific research focusing solely on K₃PO₄ is limited, studies comparing various phosphates provide valuable insights. Table 2 summarizes findings from a study on meat emulsions, which can serve as a starting point for researchers.
Table 2: Comparative Effects of Different Phosphates on Meat Emulsion Properties
| Phosphate Type | pH of Emulsion | Emulsion Stability (% Total Expressible Fluid - TEF)* | Cooking Loss (%) | Reference |
| Control (No Phosphate) | 6.01 | 12.39 | 8.24 | [7] |
| Trisodium Phosphate (TSP) | 7.42 | 8.31 | 3.98 | [7] |
| Tetrasodium Pyrophosphate (TSPP) | 6.44 | 3.86 | 2.35 | [7] |
| Sodium Tripolyphosphate (STPP) | 6.21 | 4.12 | 2.51 | [7] |
*A lower %TEF indicates higher emulsion stability. Data for this compound was not specifically isolated in this comparative study, but its behavior is expected to be similar to trisodium phosphate due to its strong alkalinity.
Experimental Protocols
The following are generalized protocols for evaluating the emulsifying properties of K₃PO₄ in a research setting. These protocols can be adapted for specific food matrices.
Protocol 1: Preparation of a Model Oil-in-Water Emulsion
This protocol describes the creation of a simple oil-in-water emulsion stabilized by a protein and K₃PO₄.
Materials:
-
Protein Isolate (e.g., Soy, Whey, Casein)
-
This compound (K₃PO₄), food grade
-
Deionized water
-
Refined vegetable oil (e.g., soybean, sunflower)
-
High-shear mixer or homogenizer
Procedure:
-
Prepare the aqueous phase: Dissolve the desired concentration of protein (e.g., 1-3% w/v) in deionized water.
-
Add K₃PO₄ to the aqueous phase at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/v) and stir until fully dissolved.
-
Measure and record the pH of the aqueous phase.
-
Slowly add the oil phase (e.g., 10-30% v/v) to the aqueous phase while mixing at low speed with a high-shear mixer.
-
Once all the oil is added, increase the mixer speed (e.g., 10,000 rpm) and homogenize for a specified time (e.g., 2-5 minutes) to form a fine emulsion.[8]
-
Store the emulsion at a controlled temperature (e.g., 4°C) for further analysis.
Protocol 2: Evaluation of Emulsion Stability
Emulsion stability can be assessed by measuring its resistance to creaming or phase separation over time.
Method 1: Centrifugation
-
Place a known volume (e.g., 10 mL) of the freshly prepared emulsion into a centrifuge tube.
-
Centrifuge at a specified force and duration (e.g., 3000 x g for 15 minutes).
-
After centrifugation, phase separation may occur, with a cream layer at the top and an aqueous layer at the bottom.
-
Calculate the Emulsion Stability Index (ESI) by measuring the height of the emulsified layer relative to the total height of the liquid.
-
ESI (%) = (Height of emulsified layer / Total height of liquid) x 100
-
Method 2: Turbidimetric Analysis
-
Immediately after homogenization (t=0), take a small aliquot (e.g., 50 µL) of the emulsion and dilute it with a 0.1% Sodium Dodecyl Sulfate (SDS) solution.[8]
-
Measure the absorbance of the diluted sample at 500 nm using a spectrophotometer. This is A₀.
-
Store the stock emulsion under controlled conditions. After a set time (e.g., 10, 30, 60 minutes), repeat step 1 and measure the absorbance (Aₜ).
-
The Emulsion Stability Index (ESI) can be calculated as:
-
ESI (min) = (A₀ x Δt) / (A₀ - Aₜ), where Δt is the time interval.
-
The following diagram outlines a general workflow for preparing and testing an emulsion with K₃PO₄.
Protocol 3: Droplet Size and Rheological Analysis
Droplet Size Analysis:
-
Dilute the emulsion with deionized water to prevent multiple scattering effects.
-
Analyze the droplet size distribution using Dynamic Light Scattering (DLS) or laser diffraction.[9]
-
Smaller and more uniform droplet sizes generally indicate a more stable emulsion.[9]
Rheological Analysis:
-
Use a rheometer to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion.[10]
-
A higher viscosity can slow down the rate of creaming, contributing to better stability.[10]
-
The viscoelastic properties provide insight into the structure of the emulsion network.
This compound is a functional ingredient that enhances the stability of protein-based emulsions primarily through pH modification, ion sequestration, and increasing ionic strength. While it is widely used in the food industry, there is a need for more fundamental research to quantify its emulsifying properties in isolation and in comparison with other emulsifying salts. The protocols provided here offer a framework for researchers to systematically investigate the role of K₃PO₄ in emulsion science, contributing to a better understanding of its functionality and potentially leading to new applications in food and pharmaceutical formulations.
References
- 1. annexechem.com [annexechem.com]
- 2. wtcproducts.eu [wtcproducts.eu]
- 3. This compound: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]
- 4. lidochem.com [lidochem.com]
- 5. Phosphates as Meat Emulsion Stabilizers | Meat Science Extension [meatsci.osu.edu]
- 6. Emulsion - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Stability, Rheological Properties and Interfacial Properties of Oil-in-Water (O/W) Emulsions Prepared from Dielectric Barrier Discharge (DBD) Cold Plasma-Treated Chickpea Protein Isolate and Myofibrillar Protein Complexes | MDPI [mdpi.com]
Tripotassium phosphate as a catalyst support in heterogeneous catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tripotassium phosphate (K₃PO₄) is a strong basic salt that has found significant application in heterogeneous catalysis, not only as a catalyst itself but also increasingly as a robust and versatile catalyst support. Its basic nature, thermal stability, and ability to interact with both metal precursors and other support materials make it an attractive component in the design of advanced catalytic systems. These application notes provide an overview of the use of this compound as a catalyst support, detailing its role in enhancing catalytic activity and stability in various organic transformations. This document includes summaries of quantitative data, detailed experimental protocols for catalyst preparation and application, and visualizations of key workflows and concepts.
Physicochemical Properties of this compound as a Catalyst Support
This compound possesses several key characteristics that make it a suitable catalyst support material:
-
High Basicity: Anhydrous K₃PO₄ is a strong base, which can be beneficial in reactions requiring basic sites to activate reactants or neutralize acidic byproducts. A 1% aqueous solution of this compound has a pH of 11.8.[1]
-
Thermal Stability: With a high melting point of 1,380 °C, K₃PO₄ can be used in high-temperature catalytic reactions.[1]
-
Interaction with Active Species: The phosphate anions can interact with metal nanoparticles, potentially influencing their dispersion, electronic properties, and stability against sintering.
-
Solubility: While soluble in water, it is insoluble in many organic solvents, facilitating its separation from the reaction mixture in liquid-phase reactions.[1]
Applications of this compound as a Catalyst Support
Support for Biodiesel Production
This compound has been effectively used as a component in composite supports for the transesterification of oils to produce biodiesel. A notable example is its use in combination with eggshells, a source of calcium oxide.
A study on the ethanolysis of waste cooking oil demonstrated that an eggshell-supported K₃PO₄ catalyst exhibited high activity. The impregnation of eggshell with this compound creates a novel heterogeneous catalyst.[2] The catalyst facilitates the conversion of triglycerides into fatty acid ethyl esters (biodiesel). The process reached a peak conversion of 99.9% under optimized conditions.[2]
Table 1: Performance of Eggshell-Supported K₃PO₄ in Biodiesel Production [2]
| Parameter | Optimal Value |
| Ethanol:Oil Molar Ratio | 9:1 |
| Catalyst Concentration | 6 wt% |
| Reaction Time | 2 hours |
| Reaction Temperature | 60°C |
| Stirring Speed | 600 rpm |
| Conversion | 99.9% |
Composite Support for Palladium-Catalyzed Cross-Coupling Reactions
While often used as a base in homogeneous palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, this compound can also be incorporated into heterogeneous catalytic systems.[3][4] It can be part of a composite support material, enhancing the basicity of the local environment of the palladium nanoparticles and thereby promoting the catalytic cycle. For instance, K₃PO₄ supported on alumina has been used for the synthesis of chalcones.[5]
Support for Gold Nanoparticles in Oxidation Reactions
Metal phosphates, as a class of materials, have been investigated as supports for gold nanoparticles in oxidation reactions, such as the oxidation of carbon monoxide (CO). The support can influence the charge state and stability of the gold nanoparticles, which are crucial for their catalytic activity. While specific data on K₃PO₄ as a primary support for gold is limited, the study of other metal phosphates like iron phosphate (FePO₄) and lanthanum phosphate (LaPO₄) provides a strong rationale for exploring potassium phosphate in this context.[6] The interaction between the phosphate support and the gold nanoparticles can facilitate the activation of oxygen, a key step in oxidation catalysis.
Experimental Protocols
Protocol 1: Preparation of Eggshell-Supported this compound Catalyst for Biodiesel Production
This protocol is based on the methodology for preparing a highly active catalyst for the transesterification of waste cooking oil.[2]
Materials:
-
Waste chicken eggshells
-
This compound (K₃PO₄)
-
Deionized water
-
Muffle furnace
-
Beakers, stirring plate, and other standard laboratory glassware
Procedure:
-
Preparation of the Eggshell Support:
-
Wash the waste eggshells thoroughly with deionized water to remove any adhering impurities and membranes.
-
Dry the cleaned eggshells in an oven at 110°C for 24 hours.
-
Grind the dried eggshells into a fine powder using a mortar and pestle or a mechanical grinder.
-
Calcine the eggshell powder in a muffle furnace at 900°C for 2 hours to convert calcium carbonate (CaCO₃) to calcium oxide (CaO).
-
Allow the calcined powder to cool down in a desiccator to prevent moisture absorption.
-
-
Impregnation with this compound:
-
Prepare a saturated aqueous solution of this compound.
-
Add the calcined eggshell powder to the K₃PO₄ solution.
-
Stir the mixture vigorously for 4 hours at room temperature.
-
Dry the impregnated powder in an oven at 120°C for 12 hours.
-
Calcine the dried powder in a muffle furnace at 500°C for 3 hours.
-
Store the final catalyst in a desiccator.
-
Protocol 2: General Procedure for Transesterification of Waste Cooking Oil
Materials:
-
Waste cooking oil (filtered)
-
Ethanol
-
Eggshell-supported K₃PO₄ catalyst
-
Three-neck round-bottom flask
-
Condenser, thermometer, and magnetic stirrer with hotplate
Procedure:
-
Set up the reaction apparatus consisting of a three-neck round-bottom flask equipped with a condenser, a thermometer, and a magnetic stirrer.
-
Add a specific amount of waste cooking oil and ethanol to the flask (e.g., in a 9:1 molar ratio of ethanol to oil).
-
Add the desired amount of the prepared catalyst (e.g., 6 wt% based on the oil weight).
-
Heat the mixture to the reaction temperature (e.g., 60°C) with constant stirring (e.g., 600 rpm).
-
Maintain the reaction for the specified duration (e.g., 2 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid product by centrifugation or filtration.
-
Separate the biodiesel (upper layer) from the glycerol (lower layer) using a separatory funnel.
-
Wash the biodiesel with warm deionized water to remove any residual catalyst, glycerol, and unreacted ethanol.
-
Dry the biodiesel over anhydrous sodium sulfate.
Visualizations
Caption: Workflow for the preparation of eggshell-supported K₃PO₄ catalyst.
Caption: Key properties and applications of K₃PO₄ as a catalyst support.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with Tripotassium Phosphate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in Suzuki-Miyaura cross-coupling reactions using tripotassium phosphate (K₃PO₄) as a base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (K₃PO₄) in a Suzuki reaction?
This compound's main function is to act as a base to activate the organoboron species (e.g., boronic acid).[1] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[1] This complex is significantly more reactive in the transmetalation step, which is often the rate-limiting step of the catalytic cycle, leading to enhanced reaction rates and yields.[1][2]
Q2: When should I choose K₃PO₄ over other bases like carbonates (e.g., K₂CO₃, Na₂CO₃) or hydroxides?
The choice of base is highly dependent on the specific substrates, catalyst, and solvent system.[1] K₃PO₄ is a stronger base than carbonates and is often effective for challenging substrates, such as sterically hindered aryl chlorides.[3][4] It can also be a good choice when milder bases fail to give satisfactory yields or when trying to minimize side reactions like dehalogenation, which can be promoted by certain other bases.[5]
Q3: My reaction is performed under anhydrous conditions with K₃PO₄, but the yield is still low. What could be the issue?
Interestingly, even in reactions classified as "anhydrous," a small amount of water can be essential for the reaction to proceed efficiently when using K₃PO₄.[6] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[3][7] If your anhydrous reaction is sluggish, consider adding a controlled amount of water (e.g., a few equivalents relative to the limiting reagent).
Q4: What are the most common side reactions when using K₃PO₄, and how can I mitigate them?
Common side reactions in Suzuki couplings include:
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent. This can be minimized by using fresh, high-purity boronic acid, avoiding prolonged reaction times at high temperatures, and using anhydrous conditions or carefully controlling the amount of water.[8][9]
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the organic halide. This can be reduced by ensuring a thoroughly degassed reaction mixture to remove oxygen, which can promote this side reaction.[3]
-
Dehalogenation: The replacement of the halide on the organic halide with a hydrogen atom. Using a phosphate base like K₃PO₄ in an aprotic solvent can help minimize this issue.[5]
Troubleshooting Guide
Problem: Low to no product yield.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Data Presentation
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Aprotic solvents (e.g., Dioxane, Toluene), often with a small amount of water.[2] | Effective for challenging/sterically hindered substrates, can minimize dehalogenation.[3][5] | Can be hygroscopic, may require careful control of water content. |
| K₂CO₃ | Often used in aqueous/organic solvent mixtures (e.g., Toluene/H₂O). | Inexpensive, widely applicable for many substrates. | May be less effective for electron-rich or hindered aryl chlorides. |
| Cs₂CO₃ | Aprotic solvents (e.g., Dioxane, THF). | Highly effective for a broad range of substrates, often gives high yields. | More expensive than other bases. |
| NaOH | Aqueous/organic solvent mixtures. | Strong base, can be very effective. | Can promote side reactions and may not be compatible with base-sensitive functional groups. |
Note: Yields are highly substrate and condition-dependent. This table serves as a general comparison.
Experimental Protocols
General Experimental Protocol for Suzuki Coupling using K₃PO₄
This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos) (1-2 equiv relative to Pd)
-
This compound (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane, Toluene, THF)
-
Degassed water (if required)
Diagram: Experimental Workflow
Caption: A general experimental workflow for a Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), this compound (2.0-3.0 equiv), palladium catalyst, and ligand (if applicable).
-
Inert Atmosphere: Seal the flask and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three to five times.
-
Solvent Addition: Add the degassed solvent via syringe. If using a co-solvent of water, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[9]
Diagram: Suzuki Catalytic Cycle with K₃PO₄
Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of K₃PO₄.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of K₃PO₄ in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility issues of potassium phosphate (K₃PO₄) in organic solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of K₃PO₄ in common organic solvents?
A1: Potassium phosphate is an inorganic salt with high lattice energy, making it poorly soluble in most organic solvents. Its solubility is highest in polar aprotic solvents and protic solvents with high polarity, while it is generally considered insoluble in nonpolar and many polar aprotic solvents.
Q2: Why is my reaction with K₃PO₄ as a base proceeding slowly or not at all?
A2: The low solubility of K₃PO₄ in many organic solvents is a primary reason for slow or stalled reactions. The reaction is often limited to the surface of the solid K₃PO₄ particles, resulting in a low effective concentration of the base in the solution. Other factors could include the presence of water, which can affect the basicity of K₃PO₄, or inadequate mixing of the slurry.
Q3: How can I improve the solubility and reactivity of K₃PO₄ in my organic reaction?
A3: Several methods can be employed to enhance the solubility and reactivity of K₃PO₄:
-
Use of Polar Aprotic Solvents: Employing solvents in which K₃PO₄ has some solubility, such as DMSO or DMF, can be effective.
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can shuttle the phosphate anion from the solid phase into the organic phase.
-
Crown Ethers: These can encapsulate the potassium cation, leading to the dissolution of the salt in nonpolar organic solvents.
-
Co-solvents: The addition of a small amount of a polar solvent in which K₃PO₄ is more soluble can sometimes improve the overall reaction rate.
-
Microwave Irradiation: This technique has been shown to accelerate reactions involving K₃PO₄, even in its solid form.[1]
Q4: What is a phase-transfer catalyst (PTC) and how does it work with K₃PO₄?
A4: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the case of solid-liquid PTC with K₃PO₄, a catalyst with a lipophilic cation (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) exchanges its anion with the phosphate anion at the surface of the solid K₃PO₄. The resulting lipophilic ion pair is soluble in the organic solvent, allowing the "naked" and more reactive phosphate anion to participate in the reaction.
Q5: What is a crown ether and how does it help dissolve K₃PO₄?
A5: Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. They can strongly bind specific cations within their central cavity. For potassium salts like K₃PO₄, 18-crown-6 is particularly effective as its cavity size is well-suited to encapsulate the K⁺ ion.[2] This complexation disrupts the crystal lattice of the salt and the exterior of the crown ether is hydrophobic, rendering the complex soluble in many organic solvents. This process liberates the phosphate anion, making it available for reaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or does not start. | 1. Poor solubility of K₃PO₄: The base is not available in the solution to participate in the reaction. 2. Insufficient mixing: The solid K₃PO₄ is settled at the bottom of the reaction vessel, limiting the surface area for reaction. 3. Water content: Anhydrous K₃PO₄ is a stronger base. The presence of water can reduce its basicity. | 1. Increase Solubility: a. Switch to a more polar aprotic solvent (see solubility table below). b. Add a phase-transfer catalyst (e.g., TBAB, see protocol below). c. Add a crown ether (e.g., 18-crown-6, see protocol below). 2. Improve Mixing: a. Use a mechanical stirrer for vigorous agitation of the slurry. b. Ensure the stir bar is effectively creating a vortex in the slurry. 3. Ensure Anhydrous Conditions: a. Use anhydrous K₃PO₄. If necessary, dry it by heating under vacuum. b. Use anhydrous solvents. |
| Reaction starts but stalls before completion. | 1. Deactivation of K₃PO₄ surface: The surface of the K₃PO₄ particles may become coated with byproducts, preventing further reaction. 2. Catalyst degradation (if using PTC or crown ether): The catalyst may not be stable under the reaction conditions over long periods. | 1. Refresh K₃PO₄ Surface: a. Add freshly ground K₃PO₄ to the reaction mixture. b. Sonication can sometimes help to break up aggregates and expose fresh surfaces. 2. Add More Catalyst: a. If catalyst degradation is suspected, add another portion of the catalyst. |
| Inconsistent results between batches. | 1. Variable particle size of K₃PO₄: Different batches of K₃PO₄ may have different particle sizes, affecting the surface area and reaction rate. 2. Variable water content: The amount of absorbed water in K₃PO₄ can vary. | 1. Standardize K₃PO₄: a. Grind the K₃PO₄ to a fine, consistent powder before use. 2. Control Water Content: a. Consistently dry the K₃PO₄ before use or use a fresh bottle of anhydrous K₃PO₄ for each experiment. |
Data Presentation
Table 1: Solubility of K₃PO₄ in Various Solvents
| Solvent | Formula | Type | Solubility ( g/100 g) | Temperature (°C) | Reference(s) |
| Water | H₂O | Protic | 90 | 20 | [4] |
| Formamide | CH₃NO | Polar Aprotic | 4.5 | 25 | [4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Ambient | [1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Ambient | [1] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | Ambient | [1] |
| Methanol | CH₄O | Protic | Soluble | Ambient | [1] |
| Ethanol | C₂H₆O | Protic | Insoluble | Ambient | [4] |
| Acetone | C₃H₆O | Polar Aprotic | Insoluble | Ambient | [4] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Insoluble | Ambient | [4] |
| Toluene | C₇H₈ | Nonpolar | Insoluble | Ambient | [4] |
| Benzene | C₆H₆ | Nonpolar | Insoluble | Ambient | [4] |
| Chloroform | CHCl₃ | Nonpolar | Insoluble | Ambient | [4] |
| Ether | C₄H₁₀O | Nonpolar | Insoluble | Ambient | [4] |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Insoluble | Ambient | [4] |
Note: "Soluble" indicates that the source states solubility without providing a quantitative value. There are conflicting reports on the solubility in some alcohols; for instance, one source claims insolubility in ethanol, while another indicates some solubility in "alcohol" without further specification.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Using a Phase-Transfer Catalyst (e.g., TBAB) with K₃PO₄
This protocol provides a general guideline for an alkylation reaction using K₃PO₄ as a solid base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
Substrate (e.g., a compound to be alkylated)
-
Alkylating agent
-
Anhydrous K₃PO₄ (powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous organic solvent (e.g., toluene, acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 eq), anhydrous K₃PO₄ (2.0-3.0 eq), and TBAB (0.05-0.1 eq).
-
Add the anhydrous organic solvent to create a slurry.
-
Begin vigorous stirring to ensure good mixing of the solid and liquid phases.
-
Add the alkylating agent (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid K₃PO₄ and salts.
-
Wash the solid residue with the reaction solvent.
-
Combine the filtrate and washings, and proceed with standard aqueous work-up and purification.
Protocol 2: General Procedure for Using 18-Crown-6 with K₃PO₄
This protocol describes a general method for carrying out a reaction in a nonpolar solvent using K₃PO₄ solubilized with 18-crown-6.
Materials:
-
Substrate
-
Reagent
-
Anhydrous K₃PO₄ (powdered)
-
18-Crown-6
-
Anhydrous nonpolar organic solvent (e.g., benzene, toluene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous K₃PO₄ (1.5-2.0 eq) and 18-crown-6 (1.5-2.0 eq, equivalent to K₃PO₄).
-
Add the anhydrous nonpolar solvent and stir the mixture. The K₃PO₄ should dissolve upon complexation with the crown ether.
-
Add the substrate (1.0 eq) to the solution.
-
Add the other reagent to initiate the reaction.
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
After the reaction is complete, perform an aqueous work-up. The crown ether can often be removed by washing with water, as the potassium-crown ether complex is water-soluble.
-
Proceed with the purification of the product.
Visualizations
Caption: Experimental workflow for using K₃PO₄ in organic synthesis.
Caption: Decision tree for troubleshooting K₃PO₄ reactions.
References
Effect of hydrated vs anhydrous tripotassium phosphate on reaction rate
This guide is intended for researchers, scientists, and drug development professionals. It provides technical support for the use of hydrated and anhydrous tripotassium phosphate in chemical reactions, with a focus on how the choice of form can impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between hydrated and anhydrous this compound?
Anhydrous this compound (K₃PO₄) is the pure salt without any associated water molecules in its crystal structure.[1] Hydrated this compound, on the other hand, has a specific number of water molecules incorporated into its crystalline framework, known as water of crystallization.[2][3] These water molecules are chemically bound within the crystal lattice.[2] Common hydrated forms of this compound include K₃PO₄·3H₂O and K₃PO₄·7H₂O.[4]
Q2: How does the water of crystallization affect the physical properties of this compound?
The presence of water of crystallization can alter several physical properties:
-
Molecular Weight: Hydrated forms have a higher molecular weight than the anhydrous form. This is a critical consideration when calculating molar equivalents for a reaction.[5]
-
Crystal Structure and Stability: The water molecules are integral to the crystal's structure and stability.[3] Removing them can change the crystal's geometry.
-
Solubility: While both forms are generally soluble in water, their dissolution rates may differ. In some cases, hydrated salts may be more readily soluble in aqueous media.[6] Conversely, anhydrous salts can be more soluble in certain organic solvents.
-
Hygroscopicity: Anhydrous this compound is hygroscopic, meaning it will readily absorb moisture from the atmosphere.[7]
Q3: When should I choose anhydrous K₃PO₄ over a hydrated form?
The anhydrous form is essential in reactions that are sensitive to water.[8] The water of crystallization in the hydrated salt can act as a reactant or poison a catalyst, leading to side reactions, lower yields, or complete reaction failure.[5]
Examples of such reactions include:
-
Grignard reactions
-
Friedel-Crafts alkylations and acylations[5]
-
Certain palladium-catalyzed cross-coupling reactions, like Suzuki-Miyaura, where anhydrous conditions can enhance reaction rates and even alter the mechanistic pathway.[9][10][11]
-
Reactions involving water-sensitive reagents like organometallics or acid chlorides.
The anhydrous form is also described as being "especially basic," which can be advantageous in reactions requiring a strong, non-nucleophilic base.[4]
Q4: Are there situations where hydrated K₃PO₄ is preferable?
Yes, a hydrated form may be preferred in the following scenarios:
-
Aqueous Reactions: In reactions conducted in water, the water of crystallization simply becomes part of the solvent, and the two forms will behave identically once dissolved.[5]
-
Ease of Handling: Hydrated forms are generally less hygroscopic than the anhydrous form, making them easier to handle and weigh in a standard laboratory environment without the need for a glovebox or desiccator.
-
Catalysis: In some specific cases, the water of crystallization can play a role in the catalytic cycle. For example, K₃PO₄·H₂O has been used to catalyze the deprotection of BOC amines.[4]
Troubleshooting Guide
Issue: My reaction is slow or incomplete.
-
Possible Cause 1: Incorrect form of K₃PO₄. If you are running a moisture-sensitive reaction (e.g., a Suzuki coupling) with hydrated K₃PO₄, the water of crystallization could be inhibiting the catalyst or reacting with your starting materials.
-
Solution: Switch to anhydrous K₃PO₄ and ensure all solvents and reagents are rigorously dried.
-
-
Possible Cause 2: Inaccurate Molar Calculation. When using hydrated K₃PO₄, did you account for the mass of the water of crystallization in your molar calculations? Failing to do so results in using fewer equivalents of the base than intended.
-
Solution: Recalculate the mass of K₃PO₄ needed based on the molecular weight of the specific hydrate you are using (e.g., K₃PO₄·3H₂O).
-
-
Possible Cause 3: Poor Solubility. The base may not be sufficiently soluble in your reaction solvent, limiting its availability.
-
Solution: While K₃PO₄ is generally insoluble in many organic solvents, consider switching to a more polar aprotic solvent where its solubility might be slightly higher, or investigate phase-transfer catalysts.
-
Issue: I am observing unexpected side products.
-
Possible Cause: Water-Mediated Side Reactions. In reactions with water-sensitive functional groups (e.g., esters, nitriles), the water from hydrated K₃PO₄ could be causing hydrolysis.
-
Solution: Use anhydrous K₃PO₄ and ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
-
Data Summary
The following table summarizes the key differences between anhydrous and hydrated this compound for practical laboratory use.
| Feature | Anhydrous K₃PO₄ | Hydrated K₃PO₄ (e.g., K₃PO₄·3H₂O) |
| Water of Crystallization | None | Present in a fixed stoichiometric ratio |
| Molecular Weight | 212.27 g/mol | Higher (e.g., 266.32 g/mol for the trihydrate) |
| Basicity | Considered to be more basic[4] | Strong base |
| Hygroscopicity | High (readily absorbs moisture)[7] | Lower |
| Primary Use Case | Moisture-sensitive reactions (e.g., cross-couplings, organometallic reactions)[4][5] | General purpose base, especially in aqueous media or when ease of handling is prioritized.[4] |
| Key Consideration | Requires careful handling and storage to prevent hydration. Must be used for water-sensitive chemistry. | Molar calculations must account for the water content. Not suitable for moisture-sensitive reactions. |
Experimental Protocols
General Protocol for a Moisture-Sensitive Cross-Coupling Reaction Using Anhydrous K₃PO₄
This protocol outlines the general steps for a palladium-catalyzed cross-coupling reaction where the absence of water is critical.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Use septa and needles for liquid transfers.
-
Dry the reaction solvent using an appropriate method (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Ensure all starting materials and the palladium catalyst are anhydrous.
-
-
Reaction Setup:
-
To the dried reaction flask, add anhydrous this compound (weighed in a glovebox or quickly in air), the palladium catalyst, and any solid ligands or starting materials under a positive pressure of inert gas.
-
Seal the flask with a septum.
-
Add the dry solvent and any liquid starting materials via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Proceed with standard extraction and purification procedures.
-
Visualizations
Logical Workflow for Selecting the Correct Form of K₃PO₄
Caption: Decision tree for selecting hydrated vs. anhydrous K₃PO₄.
References
- 1. savemyexams.com [savemyexams.com]
- 2. quora.com [quora.com]
- 3. medium.com [medium.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Water of crystallization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is Hydrated Salt? - Salt Library - Koyuncu Salt [koyuncusalt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the "Boronate Mechanism": Evidence for the Alternative Fork in the Trail - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopic Nature of K₃PO₄
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic and deliquescent properties of tripotassium phosphate (K₃PO₄) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What does it mean that K₃PO₄ is hygroscopic and deliquescent?
A1: K₃PO₄ is hygroscopic, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] It is also deliquescent, which means it will absorb enough moisture from the air to dissolve and form a liquid solution at a specific relative humidity, known as the Deliquescence Relative Humidity (DRH).[3][4]
Q2: Why is it critical to manage the hygroscopic nature of K₃PO₄ in experiments?
A2: The absorption of water by K₃PO₄ can lead to significant experimental errors. The added mass of water will lead to inaccurate measurements when preparing solutions, resulting in lower-than-expected concentrations of K₃PO₄. This can affect reaction kinetics, pH buffering capacity, and the stoichiometry of chemical reactions.[5][6]
Q3: How should I store K₃PO₄ to prevent moisture absorption?
A3: K₃PO₄ should be stored in a cool, dry place in a tightly sealed container.[1][2] For enhanced protection, it is recommended to store the container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) or in a dry box/glove box with a controlled low-humidity atmosphere.[7][8] It is also advisable to use a Flinn Chem-Saf™ bag for storage.[2]
Q4: What are the signs that my K₃PO₄ has absorbed moisture?
A4: Visual signs of moisture absorption include clumping of the powder, the formation of a paste-like substance, or, in cases of significant exposure to humidity, complete deliquescence into a liquid solution.
Q5: Can I still use K₃PO₄ that has been exposed to moisture?
A5: It is not recommended to use K₃PO₄ that has visibly absorbed moisture for applications requiring high accuracy, as the exact concentration of the active compound is unknown. However, for some non-critical applications, it may be possible to use the material after drying it thoroughly. A detailed drying protocol is provided in this guide.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results (e.g., reaction yield, pH) | The concentration of the K₃PO₄ solution was lower than intended due to water absorption by the solid material. | 1. Implement proper storage and handling procedures for K₃PO₄. 2. Dry the K₃PO₄ before use if moisture exposure is suspected. 3. Prepare fresh solutions for each experiment. |
| Difficulty in accurately weighing K₃PO₄ | The solid is rapidly absorbing atmospheric moisture on the balance, leading to a continuously increasing mass reading. | 1. Weigh the K₃PO₄ in a low-humidity environment, such as a glove box. 2. If a controlled environment is unavailable, weigh the required amount as quickly as possible. 3. Use a weighing bottle with a lid to minimize exposure time. |
| K₃PO₄ has turned into a liquid or paste in its container | The container was not sealed properly, and the ambient humidity was above the deliquescence relative humidity of K₃PO₄. | 1. Discard the material if precise concentration is critical. 2. For less sensitive applications, attempt to dry the material using the provided protocol, but be aware that the purity may be compromised. 3. Review and improve storage conditions to prevent recurrence. |
| Precipitation observed in K₃PO₄ buffers | The pH of the solution may be altered due to inaccurate weighing of the hygroscopic K₃PO₄, leading to solubility issues with other components.[9] | 1. Verify the pH of the prepared buffer. 2. Ensure accurate weighing of K₃PO₄ by following proper handling procedures. 3. Recalculate the required mass based on a freshly dried sample if necessary. |
Data Presentation
Impact of Water Absorption on K₃PO₄ Solution Concentration
The following table provides a theoretical illustration of how water absorption can affect the actual concentration of a K₃PO₄ solution when preparing a target 1 M solution. This data is calculated and serves to demonstrate the potential for significant error.
| Water Absorbed (% by weight) | Apparent Mass of K₃PO₄ Weighed (g) for 1L of 1M solution | Actual Mass of K₃PO₄ (g) | Actual Molarity (M) | % Error in Concentration |
| 0% | 212.27 | 212.27 | 1.000 | 0.00% |
| 2% | 212.27 | 208.02 | 0.980 | -2.00% |
| 5% | 212.27 | 201.66 | 0.950 | -5.00% |
| 10% | 212.27 | 191.04 | 0.900 | -10.00% |
| 20% | 212.27 | 176.89 | 0.833 | -16.70% |
Note: The molar mass of anhydrous K₃PO₄ is 212.27 g/mol .
Hygroscopic Properties of Potassium Phosphates
| Compound | Deliquescence Relative Humidity (DRH) |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 97% |
| Dipotassium Phosphate (K₂HPO₄) | >90% |
| This compound (K₃PO₄) | Highly Deliquescent (Specific DRH not cited) |
Experimental Protocols
Protocol for Drying Hygroscopic K₃PO₄
This protocol describes a standard laboratory procedure for drying K₃PO₄ that has been exposed to atmospheric moisture.
Materials:
-
Hygroscopic K₃PO₄
-
Drying oven
-
Glass weighing dish or beaker
-
Desiccator with a desiccant (e.g., silica gel, anhydrous calcium sulfate)
-
Spatula
-
Tongs
Procedure:
-
Preheat the drying oven to 110-120°C.
-
Spread the K₃PO₄ powder in a thin layer in a clean, dry glass weighing dish or beaker to maximize the surface area exposed to heat.
-
Place the dish containing the K₃PO₄ in the preheated oven.
-
Heat the sample for 2-4 hours. The exact time may vary depending on the amount of moisture absorbed.
-
After the heating period, use tongs to carefully remove the hot dish from the oven.
-
Immediately transfer the dish to a desiccator to cool to room temperature. This will prevent the reabsorption of moisture from the air as it cools.
-
Keep the K₃PO₄ in the desiccator until it is ready to be used.
-
For applications requiring high precision, it is recommended to heat the sample to a constant weight. This involves repeating the heating and cooling steps until the mass of the sample no longer changes between measurements.
Protocol for Preparing a Standard Solution of K₃PO₄
This protocol outlines the steps for accurately preparing a standard solution of K₃PO₄, minimizing errors due to its hygroscopic nature.
Materials:
-
Dried, anhydrous K₃PO₄
-
Analytical balance
-
Weighing paper or weighing boat
-
Volumetric flask of the desired volume
-
Funnel
-
Deionized or distilled water
-
Spatula
Procedure:
-
Ensure the K₃PO₄ has been properly dried and stored in a desiccator as per the protocol above.
-
Calculate the required mass of anhydrous K₃PO₄ to prepare the desired concentration and volume of the solution.
-
Work quickly to minimize the exposure of the dried K₃PO₄ to the atmosphere. If available, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Quickly transfer the calculated mass of K₃PO₄ onto the weighing paper/boat and record the exact mass.
-
Using a funnel, carefully transfer the weighed K₃PO₄ into the volumetric flask.
-
Rinse the weighing paper/boat and the funnel with a small amount of deionized/distilled water to ensure all the K₃PO₄ is transferred into the flask.
-
Add deionized/distilled water to the flask until it is about half full.
-
Swirl the flask gently to dissolve the K₃PO₄ completely.
-
Once the solid is fully dissolved, add deionized/distilled water up to the calibration mark on the neck of the volumetric flask. Use a dropper for the final few drops to ensure accuracy.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the name of the solution, its exact concentration, and the date of preparation.
Visualizations
Caption: Experimental Workflow for Handling K₃PO₄.
Caption: Consequences of Improper K₃PO₄ Handling.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Potassium Phosphate Tribasic SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc.gov [nrc.gov]
- 5. Solved If the reaction of phosphate ion with water | Chegg.com [chegg.com]
- 6. Solved If the reaction of phosphate ion with water is | Chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing K₃PO₄ Base Concentration in Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing the use of potassium phosphate (K₃PO₄) in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using K₃PO₄ as a base in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q1: My cross-coupling reaction yield is low. Could the K₃PO₄ concentration be the issue?
A1: Yes, the concentration of K₃PO₄ is a critical parameter that can significantly impact reaction yield. An inappropriate concentration can lead to several issues:
-
Insufficient Base: An inadequate amount of K₃PO₄ (typically below 1.5 equivalents relative to the limiting reagent) may result in incomplete activation of the organoboron reagent (in Suzuki coupling) or incomplete deprotonation of the amine (in Buchwald-Hartwig amination), stalling the catalytic cycle.[1]
-
Excess Base: While less common, an excessive amount of base can sometimes lead to catalyst deactivation or promote undesired side reactions.
Troubleshooting Steps:
-
Verify Equivalents: Ensure you are using the correct number of equivalents of K₃PO₄. A good starting point for many cross-coupling reactions is 2.0-3.0 equivalents.
-
Systematic Screening: If the initial concentration is not effective, perform a systematic screening by varying the equivalents of K₃PO₄ (e.g., 1.5, 2.0, 2.5, and 3.0 eq.) while keeping all other reaction parameters constant.
-
Solubility Check: K₃PO₄ has limited solubility in many organic solvents. Ensure adequate stirring and consider using a co-solvent like water to improve its solubility and effectiveness, particularly in Suzuki-Miyaura reactions.[2]
Q2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I mitigate this with K₃PO₄?
A2: Homocoupling is a common side reaction, and the choice and amount of base can play a role. While K₃PO₄ is generally a good choice, its effectiveness can be influenced by other factors.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (if applicable): While water can be beneficial for dissolving K₃PO₄, excess water can sometimes promote protodeboronation, leading to homocoupling. If you suspect this is an issue, try using anhydrous K₃PO₄ and thoroughly dried solvents.
-
Optimize Base Concentration: A systematic screen of K₃PO₄ concentration can help find a sweet spot where the rate of the desired cross-coupling is maximized over the homocoupling side reaction.
-
Consider a Weaker Base: If optimizing K₃PO₄ concentration doesn't resolve the issue, consider screening weaker bases like K₂CO₃ or Cs₂CO₃, which may be less prone to promoting homocoupling in your specific system.
Q3: My Buchwald-Hartwig amination reaction is sluggish. Can adjusting the K₃PO₄ concentration help?
A3: Absolutely. The base in a Buchwald-Hartwig amination is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.
Troubleshooting Steps:
-
Increase Equivalents: Sluggish reactions often benefit from a higher concentration of the base. Try increasing the equivalents of K₃PO₄ incrementally (e.g., from 2.0 to 3.0 eq.).
-
Base Strength: K₃PO₄ is a moderately strong base. If increasing the concentration is ineffective, you might need a stronger base like NaOtBu or LiHMDS, especially for less acidic amines. However, be aware that stronger bases can have compatibility issues with certain functional groups.
-
Particle Size: The surface area of the base can affect its reactivity. Grinding the K₃PO₄ to a fine powder before use can sometimes improve reaction rates.
Q4: Can the physical properties of K₃PO₄ affect my reaction?
A4: Yes, the physical state of K₃PO₄ is important.
-
Hydration State: K₃PO₄ is available in anhydrous and hydrated forms. The presence of water of hydration can influence the reaction, sometimes beneficially by aiding solubility, and other times detrimentally by promoting side reactions. Be consistent with the form you use.
-
Particle Size: As mentioned, a smaller particle size increases the surface area, which can lead to faster reaction rates, especially in solvent systems where the base is not fully soluble.
Data Presentation
The following tables summarize the effect of K₃PO₄ and other bases on the yield of representative cross-coupling reactions. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base (eq.) | Solvent | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0) | Dioxane | 92 | [1] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / P(biph)(Ph)₂ | K₃PO₄ (2.0) | Toluene/Water | 100 | [3] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / P(biph)(Ph)₂ | K₂CO₃ (2.0) | Toluene/Water | 90 | [3] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / P(biph)(Ph)₂ | Cs₂CO₃ (2.0) | Toluene/Water | 100 | [3] |
Table 2: Base Optimization in a Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base (eq.) | Solvent | Yield (%) | Reference |
| 1 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC / CuI / PPh₃ | K₂CO₃ (2.2) | MeCN | ~85 | [4] |
| 2 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC / CuI / PPh₃ | NEt₃ (2.2) | MeCN | ~80 | [4] |
| 3 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC / CuI / PPh₃ | DIPEA (2.2) | MeCN | ~75 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Screening K₃PO₄ Concentration in a Suzuki-Miyaura Coupling Reaction
Objective: To determine the optimal concentration of K₃PO₄ for a given Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
K₃PO₄ (anhydrous, finely ground)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv) and arylboronic acid (0.12 mmol, 1.2 equiv) to a series of reaction vials.
-
Base Addition: To each vial, add a different amount of K₃PO₄ (e.g., 0.15 mmol, 1.5 equiv; 0.20 mmol, 2.0 equiv; 0.25 mmol, 2.5 equiv; 0.30 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., 0.002-0.005 mmol, 2-5 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 12-24 hours).
-
Monitoring and Analysis: Monitor the progress of the reactions by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Yield Determination: Analyze the crude product to determine the conversion and/or isolated yield for each reaction condition to identify the optimal K₃PO₄ concentration.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions Caused by Tripotassium Phosphate Basicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating side reactions arising from the basicity of tripotassium phosphate (K₃PO₄) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a commonly used base in organic synthesis?
A1: this compound is a strong inorganic base that is favored for several reasons.[1] It is inexpensive, non-toxic, and has high thermal stability, with a melting point of 1380 °C, allowing for easy drying to remove water.[1] It is also soluble in a range of organic solvents, making it a versatile alternative to other inorganic bases like potassium carbonate, which is only soluble in polar solvents, and cesium carbonate, which is significantly more expensive and moisture-sensitive.[1]
Q2: What makes this compound a "strong" base?
A2: The strength of a base is determined by the pKa of its conjugate acid. For this compound, the conjugate acid (HPO₄²⁻) has a pKa of approximately 12.32.[1] This indicates that this compound is a relatively strong base, capable of deprotonating a wide range of acidic protons. A 1% aqueous solution of K₃PO₄ has a pH of 11.8, highlighting its significant basicity.
Q3: What are the most common side reactions caused by the basicity of this compound?
A3: The high basicity of this compound can lead to several undesirable side reactions, including:
-
Epimerization: Loss of stereochemical integrity at a chiral center, particularly at carbons alpha to a carbonyl group.[2]
-
Hydrolysis: Cleavage of sensitive functional groups, such as esters and amides, especially at elevated temperatures.[3][4]
-
Side reactions in cross-coupling: In palladium-catalyzed reactions, strong bases can sometimes promote side reactions like hydrodehalogenation.
Q4: When should I be particularly cautious about using this compound?
A4: Exercise caution when your substrate contains:
-
Stereocenters alpha to a carbonyl group: These are prone to epimerization.[2]
-
Base-labile protecting groups: Certain protecting groups can be cleaved under strongly basic conditions.
-
Ester or amide functional groups: These may be susceptible to hydrolysis, especially with prolonged reaction times or high temperatures.[3][4]
-
Highly acidic protons: Unintended deprotonation can lead to undesired reactions.
Q5: How can I prepare anhydrous this compound for my reaction?
A5: As this compound is hygroscopic, it is often necessary to use the anhydrous form.[1] To prepare anhydrous K₃PO₄, it can be heated under vacuum to a high temperature (e.g., 200-250 °C) for several hours to drive off any absorbed water. Its high melting point (1380 °C) allows for aggressive drying without decomposition.[1]
Troubleshooting Guides
Problem 1: Epimerization of a Chiral Center
Symptoms:
-
Formation of diastereomers or a racemic mixture, confirmed by chiral chromatography or NMR spectroscopy.
-
Reduced optical purity of the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization.
Corrective Actions:
-
Lower the Reaction Temperature: Epimerization is often accelerated at higher temperatures. Reducing the temperature to room temperature or even 0 °C can significantly suppress this side reaction.[2]
-
Screen Weaker Bases: this compound's strong basicity may be the root cause. Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Refer to Table 1 for a comparison of common bases.
-
Change the Solvent: The polarity of the solvent can influence the rate of epimerization. Experiment with less polar solvents, which may disfavor the formation of the planar enolate intermediate responsible for epimerization.
-
Use Additives in Peptide Couplings: For peptide synthesis, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress epimerization.[2]
Problem 2: Hydrolysis of an Ester or Amide Functional Group
Symptoms:
-
Presence of a carboxylic acid byproduct in the reaction mixture, detectable by LC-MS or NMR.
-
Reduced yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Corrective Actions:
-
Reduce Reaction Time and Temperature: Hydrolysis is often time and temperature-dependent. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also slow down the rate of hydrolysis.
-
Use a Weaker Base: As with epimerization, a less basic alternative to K₃PO₄ may be necessary. Consult Table 1 for suitable options.
-
Ensure Anhydrous Conditions: While hydrolysis is a reaction with water, the presence of hydroxide ions generated by the strong base is the primary driver. However, ensuring all reagents and solvents are anhydrous can help minimize this side reaction.
-
Protecting Group Strategy: If possible, consider a protecting group for the carboxylic acid that is more robust to basic conditions.
Data Presentation
Table 1: Comparison of Common Bases in Organic Synthesis
| Base | Formula | pKa of Conjugate Acid | Solubility in Organic Solvents | Key Considerations |
| This compound | K₃PO₄ | 12.32 | Soluble | Strongly basic, can cause epimerization and hydrolysis. Thermally stable. [1] |
| Potassium Carbonate | K₂CO₃ | 10.33 | Sparingly soluble | Weaker base than K₃PO₄, often a good alternative to reduce side reactions. |
| Cesium Carbonate | Cs₂CO₃ | 10.33 | Soluble | More expensive, but often highly effective. Can be hygroscopic.[1] |
| Triethylamine (TEA) | Et₃N | 10.75 | Very soluble | Organic amine, can act as a nucleophile in some cases. |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | 11.0 | Very soluble | Sterically hindered, non-nucleophilic organic base. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Base-Sensitive Substrate
This protocol provides a starting point for Suzuki-Miyaura couplings where the substrate may be sensitive to strong bases.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Weaker base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium precatalyst under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Notes:
-
If the reaction is sluggish, a slightly stronger base like K₃PO₄ may be necessary, but monitor for side products.
-
For extremely base-sensitive substrates, consider "cationic" Suzuki-Miyaura coupling conditions that proceed in the absence of a base.[5][6][7]
Protocol 2: Minimizing Epimerization in a Base-Mediated Reaction
This protocol outlines key considerations for minimizing epimerization when a base is required.
Materials:
-
Substrate with a chiral center (1.0 equiv)
-
Reagent (1.1 equiv)
-
Mild base (e.g., DIPEA, 1.5 equiv)
-
Anhydrous, non-polar solvent (e.g., THF or dichloromethane)
Procedure:
-
Dissolve the substrate in the anhydrous solvent in an oven-dried flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base to the reaction mixture.
-
Add the reagent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress carefully.
-
Once the reaction is complete, quench with a proton source (e.g., saturated aqueous ammonium chloride).
-
Proceed with a standard aqueous workup and purification.
Troubleshooting Notes:
-
If 0 °C is not sufficient to suppress epimerization, consider running the reaction at a lower temperature (e.g., -20 °C or -78 °C).
-
If a stronger base is required for the reaction to proceed, add it slowly at a low temperature to minimize the time the substrate is exposed to strongly basic conditions before reacting.
Signaling Pathways and Logical Relationships
References
Impact of K₃PO₄ purity on catalytic converter performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of tripotassium phosphate (K₃PO₄) in catalytic processes. The content addresses the dual role of K₃PO₄: as a primary catalyst in organic synthesis and as a potential contaminant affecting the performance of traditional automotive catalytic converters.
Frequently Asked Questions (FAQs)
Q1: Is K₃PO₄ a component of commercial catalytic converters?
A1: No, this compound (K₃PO₄) is not typically a functional component within the washcoat of standard automotive three-way catalytic converters (TWCs) or selective catalytic reduction (SCR) systems. Its presence in exhaust systems is usually as a contaminant originating from fuel or engine lubricants, where it can act as a catalyst poison.[1][2][3] However, K₃PO₄ is widely used as an effective heterogeneous solid base catalyst in various organic synthesis reactions.[4][5][6][7]
Q2: How does K₃PO₄ function as a catalyst in organic reactions?
A2: K₃PO₄ serves as a strong solid base catalyst.[8][9] Its high basicity makes it an effective proton acceptor, facilitating numerous reactions such as transfer hydrogenations, cross-coupling reactions (e.g., Suzuki, Sonogashira), alkylations, and carbonylations.[4][5][6][10] Being insoluble in many organic solvents allows for easy separation from the reaction mixture.[11]
Q3: What are the most common impurities in commercial K₃PO₄ and how do they affect its catalytic activity?
A3: Common impurities can include water (as it is deliquescent), other potassium salts (e.g., KCl, K₂SO₄), different phosphate species (e.g., K₂HPO₄), and other alkali metals like sodium.[12] Water content can significantly impact reaction rates in phase-transfer catalysis.[6] The presence of less basic phosphate species like K₂HPO₄ can reduce the overall basicity and thus the catalytic activity.[8]
Q4: What is "catalyst poisoning" in the context of automotive catalytic converters?
A4: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by impurities from the exhaust stream.[13][14] Elements like phosphorus and alkali metals (such as potassium) are known poisons.[1][2][3] They can bind strongly to the active sites (e.g., precious metals like Pt, Pd, Rh or acidic sites on SCR catalysts), blocking them from participating in the desired reactions to convert pollutants like NOx, CO, and hydrocarbons.[14][15][16]
Q5: How can the purity of K₃PO₄ be determined?
A5: Purity can be assessed using several analytical methods. A simple acid-base titration can determine the overall basicity and assay the K₃PO₄ content.[17] Instrumental methods like ³¹P NMR spectroscopy can identify and quantify different phosphate species, while atomic absorption spectroscopy can detect metallic impurities.[10][18] For assessing water content, thermogravimetric analysis (TGA) is effective.
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments involving K₃PO₄.
Scenario 1: K₃PO₄ Used as a Heterogeneous Catalyst
Issue: Inconsistent or Low Reaction Yields
-
Possible Cause 1: Incorrect Pre-treatment. The catalytic activity of K₃PO₄ can be highly dependent on its thermal history. For some reactions, like transfer hydrogenations, a high-temperature pretreatment (e.g., 600 °C) is critical to form the most active catalytic sites.[4][5][7]
-
Solution: Calcine the K₃PO₄ under an inert atmosphere at the temperature recommended in the literature for your specific reaction type.
-
-
Possible Cause 2: Variable Purity/Hydration. Commercial K₃PO₄ can have varying amounts of water. This moisture can inhibit certain reactions or alter the catalyst's basic properties.
-
Solution: Dry the K₃PO₄ in a vacuum oven before use or purchase an anhydrous grade. For consistency, analyze the water content via TGA.
-
-
Possible Cause 3: Impurities. The presence of less basic phosphate species (K₂HPO₄) or other salts can lower the catalytic efficiency.[8]
-
Solution: Use a higher purity grade of K₃PO₄. If necessary, purify the material through recrystallization or use analytical methods to quantify the active base content.
-
Issue: Catalyst Deactivation Over Time
-
Possible Cause 1: Conversion to Less Active Species. In reactions involving acidic protons or CO₂, K₃PO₄ can be converted to K₂HPO₄ or potassium bicarbonate (KHCO₃), which are less basic and less active.[9][10]
-
Solution: In a batch process, this may be an inherent limitation. Consider using a higher catalyst loading or a flow reactor setup. For reuse, the spent catalyst may need to be regenerated through high-temperature treatment to drive off water and CO₂.
-
-
Possible Cause 2: Fouling. Reaction byproducts or polymers can deposit on the catalyst surface, blocking active sites.[14]
-
Solution: Wash the recovered catalyst with an appropriate solvent to remove adsorbed species before attempting regeneration or reuse.
-
Scenario 2: K₃PO₄ (or its ions) as a Suspected Contaminant in Catalytic Converters
Issue: Reduced Conversion Efficiency (e.g., for NOx, CO, HC)
-
Possible Cause 1: Alkali Poisoning. Potassium (K⁺) ions are a known poison for many catalysts. They can neutralize essential acid sites on SCR catalysts or interact with precious metal sites on three-way catalysts, inhibiting their function.[1][2] The deactivating effect of alkali metals often follows the order K > Na > Ca.[2]
-
Troubleshooting Step: Analyze the catalyst surface for potassium using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX).
-
-
Possible Cause 2: Phosphorus Poisoning. Phosphate (PO₄³⁻) species can react with components of the catalyst washcoat, such as alumina (to form AlPO₄) or ceria (to form CePO₄).[16][19] This can mask the active sites, block pores, and inhibit the oxygen storage capacity of the catalyst, which is crucial for TWC performance.[19]
-
Troubleshooting Step: Use XPS or XRD to identify the presence of phosphate compounds on the catalyst surface.
-
-
Possible Cause 3: Combined K and P Poisoning. The compound K₃PO₄ itself can act as a strong inhibitor. Studies on Ce-Ti oxide SCR catalysts show that K₃PO₄ seriously deactivates the catalyst by reducing the number of active Ce³⁺ sites, surface acidity, and reducibility.[20]
-
Troubleshooting Step: A comprehensive surface analysis is required to identify both potassium and phosphorus species and their chemical states.
-
Issue: Attempting to Regenerate a Poisoned Catalyst
-
Challenge: Removing alkali and phosphate poisons is difficult and may damage the catalyst.
-
Potential Solution 1: Acid Washing. Washing the deactivated catalyst with a dilute acid solution (e.g., sulfuric acid or acetic acid) can remove alkali metals like potassium.[21][22] However, this process can also leach active components like vanadium from SCR catalysts, so re-impregnation of the active phase may be necessary.[21]
-
Potential Solution 2: Chemical Treatment. For phosphorus poisoning, washing with certain acids like oxalic acid has been shown to remove a significant portion of the deposited phosphates.[19]
-
Caution: Regeneration protocols must be carefully optimized to avoid irreversible damage to the catalyst's washcoat and substrate.[21][22]
-
Data Presentation
Table 1: Impact of K₃PO₄ Loading on NO Conversion Efficiency of a Ce-Ti Oxide SCR Catalyst
This table summarizes data showing the deactivating effect of increasing amounts of K₃PO₄ on the performance of a selective catalytic reduction (SCR) catalyst at various temperatures.
| Molar Ratio (K/Ce) | Max NO Conversion (%) | Temperature at Max Conversion (°C) | NO Conversion at 300°C (%) |
| 0 (Fresh Catalyst) | >95% | 350 | ~90% |
| 0.05 | ~80% | 400 | ~65% |
| 0.15 | ~50% | 450 | ~35% |
| 0.25 | <30% | 450-500 | <20% |
| Data synthesized from findings presented in studies on Ce-Ti oxide catalysts.[20] |
Table 2: Relative Poisoning Impact of Different Contaminants on SCR Catalysts
This table provides a qualitative comparison of the deactivating strength of common catalyst poisons.
| Poison Species | Deactivation Mechanism | Relative Impact |
| Potassium (K) | Neutralizes acid sites, interacts with active metal oxides.[2] | High |
| Sodium (Na) | Neutralizes acid sites.[2] | Moderate to High |
| Phosphorus (P) | Forms stable phosphates (e.g., AlPO₄, CePO₄), masks active sites, blocks pores.[19] | High |
| Calcium (Ca) | Neutralizes acid sites.[2] | Moderate |
| Sulfur (S) | Forms sulfates, blocks sites (often reversible with temperature).[1] | Moderate |
| This table represents a generalized summary from multiple studies on catalyst deactivation.[1][2][19] |
Experimental Protocols
Protocol 1: Evaluating the Impact of K₃PO₄ Purity on a Catalytic Reaction
This protocol outlines a general procedure for testing how different grades of K₃PO₄ affect a model organic synthesis reaction.
-
Catalyst Preparation and Characterization:
-
Obtain K₃PO₄ of varying purity grades (e.g., technical grade, 97%, 99.9%).
-
Characterize each grade:
-
Purity Assay: Perform an acid-base titration to determine the molar content of the active base.
-
Water Content: Use Thermogravimetric Analysis (TGA) to determine the percentage of water.
-
Impurity Profile: Use Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy to identify and quantify metallic impurities (e.g., Na, Ca).
-
-
Apply any necessary pre-treatment (e.g., calcination at 600 °C for 4 hours) to a portion of each sample.[4][7]
-
-
Catalytic Performance Test:
-
Select a model reaction (e.g., transfer hydrogenation of benzaldehyde to benzyl alcohol).[5]
-
Set up parallel reactions in a multi-well reactor or in identical round-bottom flasks.
-
For each reaction, use the same molar amount of substrate, solvent, and active catalyst (based on the purity assay).
-
Charge each reactor with a different grade/pre-treated sample of K₃PO₄.
-
Run the reactions under identical conditions (temperature, stirring speed, time).
-
-
Analysis and Data Interpretation:
-
Take aliquots from each reaction at set time intervals.
-
Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactant and the yield of the product.
-
Plot conversion vs. time for each catalyst sample.
-
Compare the reaction rates and final yields to correlate K₃PO₄ purity and pre-treatment with catalytic performance.
-
Protocol 2: Catalyst Light-Off Test for Performance Evaluation
This protocol is used to determine the temperature at which a catalytic converter becomes effective, a key measure of its performance. It can be used to compare a fresh catalyst with one that has been experimentally poisoned.
-
System Setup:
-
Install the catalyst core sample in a lab-scale reactor.
-
Use a feed gas system capable of supplying a simulated exhaust gas mixture (e.g., CO, HC, NO, O₂, and N₂ balance).
-
Place thermocouples before and after the catalyst bed.
-
Connect the reactor outlet to a gas analyzer to measure the concentration of pollutants.
-
-
Pre-treatment (Degreening):
-
Heat the catalyst to a specified temperature (e.g., 550 °C) in the simulated exhaust gas for a set period (e.g., 1-4 hours) to stabilize its initial activity.[23]
-
-
Light-Off Procedure:
-
Cool the catalyst to a low starting temperature (e.g., 100 °C) under an inert N₂ flow.
-
Introduce the simulated exhaust gas mixture at a constant flow rate.
-
Increase the temperature of the catalyst at a controlled rate (e.g., 5-10 °C/min).[23]
-
Continuously record the inlet and outlet gas concentrations and the catalyst temperature.
-
-
Data Analysis:
-
For each pollutant (CO, HC, NO), calculate the conversion efficiency as a function of temperature.
-
Plot conversion efficiency (%) vs. temperature (°C).
-
Determine the "light-off temperature" (T₅₀), which is the temperature at which 50% conversion is achieved. A lower T₅₀ indicates a more active catalyst.
-
Compare the T₅₀ values of fresh, aged, and poisoned catalysts to quantify the impact of the contaminant.
-
Visualizations
Caption: Troubleshooting flowchart for diagnosing catalytic performance issues.
Caption: Workflow for evaluating the impact of K₃PO₄ purity on performance.
Caption: Deactivation pathways caused by potassium and phosphate poisoning.
References
- 1. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fao.org [fao.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. aaqr.org [aaqr.org]
- 21. aaqr.org [aaqr.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Preventing Catalyst Poisoning by Phosphate Ions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation due to phosphate ion poisoning in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning by phosphate ions?
A1: The primary indicators of phosphate poisoning include a significant decrease in catalytic activity and selectivity. You may observe a slower reaction rate, incomplete conversion of reactants, or the formation of undesirable byproducts. In some cases, a visible change in the catalyst's appearance, such as discoloration or the formation of a film, may occur.
Q2: Which types of catalysts are particularly susceptible to phosphate poisoning?
A2: A wide range of heterogeneous and homogeneous catalysts can be poisoned by phosphate ions. Platinum-group metal (PGM) catalysts, such as those based on platinum and palladium, are known to be susceptible, especially in applications like fuel cells.[1][2][3] Additionally, catalysts used in selective catalytic reduction (SCR) like copper-exchanged zeolites (e.g., Cu-SSZ-13, Cu-LTA) and diesel oxidation catalysts (DOCs) are also vulnerable to deactivation by phosphorus compounds.[4][5][6]
Q3: What is the primary mechanism of phosphate poisoning?
A3: Phosphate poisoning typically occurs through the strong adsorption or chemical reaction of phosphate ions with the active sites of the catalyst. This can lead to the formation of stable metal phosphates or polyphosphates on the catalyst surface, physically blocking active sites and preventing reactant molecules from accessing them.[5][7] These interactions can also induce electronic changes in the catalyst, further reducing its activity.
Q4: Can a phosphate-poisoned catalyst be regenerated?
A4: Yes, in many cases, regeneration is possible. The appropriate method depends on the specific catalyst and the nature of the phosphate species. Common regeneration techniques include high-temperature hydrothermal aging to decompose the phosphate species and washing with hot water to remove soluble phosphorus compounds.[4][6][7]
Q5: How can I prevent phosphate poisoning in my experiments?
A5: Preventative measures are often the most effective strategy. This can involve purifying the feedstock to remove phosphate contaminants before they come into contact with the catalyst. Using "guard beds" with materials that adsorb phosphates can also protect the main catalyst bed.[8] In the long term, developing or utilizing phosphate-tolerant catalysts, which may involve surface modifications or alloying, is a robust solution.[3][9][10]
Troubleshooting Guide
Issue: Sudden or gradual loss of catalytic activity.
This guide will help you diagnose and address catalyst deactivation potentially caused by phosphate ions.
Data Presentation
Table 1: Effect of Phosphate Poisoning on NOx Conversion for SCR Catalysts
| Catalyst | Phosphorus Loading (mmol/g_catal) | Temperature (°C) | NOx Conversion (Fresh Catalyst) | NOx Conversion (Poisoned Catalyst) | Reference |
| Cu-SSZ-13 | 0.2 | 200-450 | >90% | Maintained high activity | [4] |
| Cu-SSZ-13 | 0.4 | 200-450 | >90% | Significant decrease | [4] |
| V2O5-WO3/TiO2 | Not specified | 350 | ~90% | ~86% | [11] |
Table 2: Impact of Regeneration Methods on Phosphate-Poisoned Catalysts
| Catalyst | Poisoning Condition | Regeneration Method | Outcome | Reference |
| Cu-LTA | Impregnation with (NH4)2HPO4 | Hydrothermal aging at 900°C for 1h | Full recovery of low-temperature activity | [6] |
| Cu-SSZ-13 | Impregnation with (NH4)2HPO4 | Washing with hot water | Good recovery of SCR performance | [4] |
| Cu-SSZ-13 | Impregnation with (NH4)2HPO4 | Washing with hot water followed by hydrothermal aging | Good recovery of SCR performance | [4] |
Experimental Protocols
Protocol 1: Procedure for Inducing Phosphate Poisoning (Vapor-Phase Method)
This protocol describes a method for controllably poisoning a catalyst with phosphate from a phosphoric acid solution.
Methodology:
-
Catalyst Preparation: Prepare the catalyst in the desired form (e.g., powder, monolith washcoat).
-
Poisoning Solution: Prepare an aqueous solution of phosphoric acid (H₃PO₄) of the desired concentration.
-
Reactor Setup: Place the catalyst in a flow reactor. Heat the gas lines to a temperature sufficient to prevent condensation of water and phosphoric acid (e.g., 200°C).[5]
-
Gas Mixture: Create a gas mixture containing the desired concentrations of reactants, including water vapor and oxygen, balanced with an inert gas like argon.[5]
-
Poisoning Process: Introduce the H₃PO₄ solution into the heated gas stream, allowing it to vaporize. Pass this vapor-phase phosphorus-containing gas mixture over the catalyst bed at a controlled temperature (e.g., 300-500°C) for a specified duration (e.g., 24 hours).[5]
-
Cooling and Characterization: After the poisoning period, cool the reactor to room temperature under an inert gas flow. The poisoned catalyst is now ready for characterization and activity testing.
Protocol 2: Regeneration of a Phosphate-Poisoned Catalyst by Hydrothermal Aging
This protocol is suitable for thermally stable catalysts like Cu-LTA.
-
Sample Placement: Place the phosphate-poisoned catalyst in a tube furnace.
-
Atmosphere: Introduce a controlled atmosphere. For example, a mixture of N₂ with or without water vapor. The presence of water can be beneficial for the decomposition of copper-phosphate species.[6] Reducing the oxygen content in the atmosphere can also promote the decomposition of these species at lower temperatures.[6]
-
Heating Program: Ramp the temperature to the target regeneration temperature (e.g., 700-900°C) at a controlled rate.[6]
-
Isothermal Treatment: Hold the catalyst at the target temperature for a specified duration (e.g., 1 hour).[6]
-
Cooling: Cool the furnace to room temperature under an inert atmosphere.
-
Evaluation: Characterize the regenerated catalyst and test its activity to determine the extent of recovery.
Protocol 3: Regeneration of a Phosphate-Poisoned Catalyst by Hot Water Washing
This method is effective for catalysts like Cu-SSZ-13.[4]
-
Washing: Suspend the poisoned catalyst in deionized water.
-
Heating: Heat the suspension to a temperature near boiling (e.g., 80-100°C) and maintain this temperature with stirring for several hours.
-
Filtration and Rinsing: Filter the catalyst from the hot water and rinse thoroughly with fresh deionized water to remove any remaining soluble phosphates.
-
Drying: Dry the washed catalyst in an oven at a suitable temperature (e.g., 100-120°C).
-
Calcination (Optional): A subsequent calcination step in air may be beneficial for some catalysts to fully restore their active sites.
-
Evaluation: Characterize the regenerated catalyst and evaluate its performance.
Protocol 4: Synthesis of a Phosphate-Tolerant Catalyst via Surface Modification
This protocol provides a general approach for creating a core-shell catalyst to protect the active sites.
Methodology:
-
Core Synthesis: Synthesize the active catalyst nanoparticles (e.g., Pt, Pt-alloys) using a suitable method such as impregnation or colloidal synthesis.[3]
-
Surface Coating: Disperse the core nanoparticles in a solution containing a precursor for the protective shell. For example, a carbon source for a carbon shell or a silica precursor for a silica shell.[3]
-
Shell Formation: Induce the polymerization or deposition of the precursor onto the surface of the catalyst nanoparticles.
-
Heat Treatment: Subject the coated nanoparticles to a high-temperature heat treatment (calcination or pyrolysis) to form a stable and porous protective shell.
-
Characterization and Testing: Characterize the resulting core-shell catalyst to confirm its structure and test its activity and stability in the presence of phosphate ions.
Protocol 5: Feedstock Purification Using a Guard Bed
This protocol outlines the use of an adsorbent bed to remove phosphates before they reach the catalyst.
-
Adsorbent Selection: Choose a solid adsorbent with a high affinity for phosphate compounds. Alumina-based materials can be effective.[12]
-
Guard Bed Preparation: Pack a column with the selected adsorbent material.
-
Feedstock Treatment: Pass the liquid or gas phase feedstock through the guard bed before it enters the main reactor containing the catalyst.
-
Monitoring: Periodically monitor the phosphate concentration in the feedstock after it exits the guard bed to ensure its continued effectiveness.
-
Adsorbent Regeneration/Replacement: Regenerate or replace the adsorbent in the guard bed once it becomes saturated with phosphates.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Research Portal [laro.lanl.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A deactivation mechanism study of phosphorus-poisoned diesel oxidation catalysts: model and supplier catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00589D [pubs.rsc.org]
- 6. Phosphorus poisoning and regeneration of the Cu-LTA catalyst for the selective catalytic reduction of NOx with NH3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. A phosphate tolerant Pt-based oxygen reduction catalyst enabled by synergistic modulation of alloying and surface modification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tripotassium Phosphate Buffers for Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH of tripotassium phosphate buffers in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the effective buffering range for a this compound buffer?
A phosphate buffer is most effective within ±1 pH unit of its pKa. Phosphoric acid has three pKa values: approximately 2.15, 7.21, and 12.32.[1][2] For most enzyme assays, which operate around a neutral pH, the relevant pKa is 7.21, corresponding to the equilibrium between the dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions.[1][3] Therefore, a this compound buffer, after adjusting the pH downwards from its highly alkaline state, is effective in the pH range of approximately 6.2 to 8.2.[4]
Q2: How does temperature affect the pH of my this compound buffer?
The pH of phosphate buffers is sensitive to temperature changes.[5][6] Generally, the pH of a phosphate buffer will decrease as the temperature increases, at a rate of approximately 0.003 pH units per 1°C rise.[7][8] It is crucial to measure and adjust the pH of your buffer at the temperature at which you will be performing your enzyme assay to ensure accuracy.[9]
Q3: Can this compound buffers inhibit my enzyme?
Yes, phosphate ions can inhibit certain enzymatic reactions.[4][10] This is particularly true for enzymes that are involved in phosphorylation or dephosphorylation reactions or those that require divalent metal ions (e.g., Ca²⁺, Mg²⁺) as cofactors, as phosphate can chelate these ions.[11][12] It is advisable to consult the literature for your specific enzyme or perform preliminary experiments to test for inhibition by the phosphate buffer.
Q4: My this compound buffer has a precipitate. What caused this and how can I fix it?
Precipitation in phosphate buffers is a common issue that can arise from several factors:
-
Low Temperature: The solubility of phosphate salts decreases at lower temperatures, which can cause them to crystallize out of solution, especially for concentrated stocks stored in a refrigerator.[1]
-
High Concentration: Exceeding the solubility limit of the phosphate salts can lead to precipitation.[1]
-
Presence of Divalent Cations: The addition of ions like Mg²⁺ or Ca²⁺ can form insoluble phosphate salts.[1][13]
-
Addition of Organic Solvents: Mixing phosphate buffers with organic solvents like ethanol can reduce the solubility of the phosphate salts.[1][14]
To resolve precipitation, you can try gently warming the buffer to room temperature or 37°C.[1] If the precipitate dissolves, ensure the buffer is stored at room temperature. If precipitation is due to high concentration, you may need to dilute the buffer. If you suspect contamination with divalent cations, it is best to remake the buffer using high-purity water and reagents.[1]
Troubleshooting Guides
Problem: Difficulty adjusting the buffer to the target pH.
-
Possible Cause: You are trying to adjust the pH outside of the effective buffering range (pKa ± 1 pH unit).
-
Solution: Ensure your target pH is within the 6.2 to 8.2 range for optimal buffering capacity. If your target pH is outside this range, consider using a different buffering agent.[15]
-
Possible Cause: The acid or base used for adjustment is too dilute.
-
Solution: Use a more concentrated acid (e.g., 1 M HCl) or base to make pH adjustments, adding it dropwise while monitoring the pH.[6]
Problem: The pH of the buffer drifts during the experiment.
-
Possible Cause: The buffer concentration is too low to resist pH changes caused by the enzymatic reaction.
-
Solution: Increase the buffer concentration. A typical range for enzyme assays is 25-100 mM.[15]
-
Possible Cause: Temperature fluctuations during the assay are causing the pH to shift.[16]
-
Solution: Ensure your assay is performed at a constant, controlled temperature. Adjust the buffer pH at this target temperature.[6]
-
Possible Cause: Absorption of atmospheric CO₂ can lower the pH of alkaline solutions.
-
Solution: Keep the buffer container tightly sealed when not in use. For long-term storage, consider sterile filtering and storing in a sealed container.
Data Presentation
Table 1: pKa Values of Phosphoric Acid and Effective Buffering Ranges
| pKa Value (at 25°C) | Acid/Base Pair | Effective Buffering Range |
| 2.15 | H₃PO₄ / H₂PO₄⁻ | 1.15 - 3.15 |
| 7.21 | H₂PO₄⁻ / HPO₄²⁻ | 6.21 - 8.21 |
| 12.32 | HPO₄²⁻ / PO₄³⁻ | 11.32 - 13.32 |
| Data sourced from multiple references.[1][2][3][17] |
Table 2: Temperature Dependence of Phosphate Buffer pH
| Temperature Change | Approximate pH Change |
| +1°C | -0.003 |
| +10°C | -0.03 |
| +20°C | -0.06 |
| Note: This is an approximation. The actual change can be influenced by buffer concentration and ionic strength.[7][8] |
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M this compound Buffer (pH 7.4)
Materials:
-
This compound (K₃PO₄), anhydrous (MW: 212.27 g/mol )
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Beaker
Procedure:
-
Weigh the this compound: Weigh out 21.23 g of anhydrous this compound.
-
Dissolve the Salt: Add the K₃PO₄ to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved.
-
Calibrate the pH Meter: Calibrate your pH meter according to the manufacturer's instructions at the temperature at which the buffer will be used.
-
Adjust the pH: Place the calibrated pH electrode into the buffer solution. The initial pH will be highly alkaline. Slowly add 1 M HCl dropwise while continuously stirring and monitoring the pH.[2]
-
Final Volume Adjustment: Continue adding HCl until the pH reaches 7.4. Once the target pH is stable, transfer the solution to a 1 L volumetric flask.
-
Bring to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.
-
Final Check and Storage: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Re-check the pH. Store the buffer at room temperature in a tightly sealed container.
Visualizations
Caption: Workflow for preparing a this compound buffer.
Caption: Troubleshooting guide for buffer precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphate Buffer Issues [chem.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potassium Phosphate Buffer [novoprolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 17. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
Technical Support Center: Refining K₃PO₄ Particle Size for Enhanced Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the particle size of tripotassium phosphate (K₃PO₄) to improve reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the particle size of K₃PO₄ important for reaction kinetics?
Reducing the particle size of K₃PO₄ increases the surface-area-to-volume ratio. This larger surface area allows for more contact between the reactant and the K₃PO₄ particles, leading to a higher frequency of successful collisions and, consequently, a faster reaction rate.[1][2] This is particularly crucial in heterogeneous reactions where the reaction occurs at the interface between phases.
Q2: What are the common methods for reducing the particle size of K₃PO₄?
The primary methods for reducing the particle size of K₃PO₄ and other inorganic salts include:
-
Milling: Mechanical methods like ball milling, jet milling, or hammer milling use impact and attrition to break down larger particles into smaller ones.
-
Recrystallization: This technique involves dissolving the K₃PO₄ in a suitable solvent and then inducing precipitation under controlled conditions to form crystals of a desired size.[3][4]
-
Spray Drying: An aqueous solution of K₃PO₄ is atomized into fine droplets in a hot gas stream, leading to rapid solvent evaporation and the formation of small particles.[5][6][7]
Q3: How does particle size affect the dissolution rate of K₃PO₄?
Smaller particles of K₃PO₄ will generally dissolve faster in a solvent.[1][2][8] The increased surface area of smaller particles provides more sites for the solvent to interact with and break down the crystal lattice. This relationship is often described by the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the solid.[1]
Q4: What are the typical challenges encountered when reducing the particle size of K₃PO₄?
Common challenges include:
-
Agglomeration and Caking: Fine particles have a high surface energy and a tendency to clump together, especially in the presence of moisture.[9][10][11][12] This can negate the benefits of particle size reduction.
-
Difficulty in Achieving a Narrow Particle Size Distribution: Many techniques produce a wide range of particle sizes, which can lead to inconsistent reaction rates.
-
Contamination: Milling processes can introduce impurities from the grinding media.
-
Amorphization: Excessive milling can sometimes lead to a loss of crystallinity, which may affect the material's reactivity and stability.
Troubleshooting Guides
Milling Processes (e.g., Ball Milling)
| Issue | Possible Cause | Troubleshooting Steps |
| Final particle size is too large. | Inadequate milling time. | Increase the milling duration. The relationship between milling time and particle size is often logarithmic, with significant reduction occurring initially and then plateauing.[13][14] |
| Low milling speed. | Increase the rotational speed of the mill. Higher speeds impart more energy to the system, leading to more effective particle breakage.[15] | |
| Incorrect ball-to-powder ratio (BPR). | Optimize the BPR. A higher BPR generally leads to a smaller final particle size, but an excessively high ratio can be inefficient.[16][17][18][19][20] | |
| Inappropriate ball size. | Use smaller grinding media. Smaller balls increase the number of contact points and can lead to a finer grind.[17][18] | |
| Significant agglomeration of the milled powder. | High surface energy of fine particles. | Consider wet milling by introducing a non-reactive liquid to reduce surface energy and prevent agglomeration. |
| Presence of moisture. | Ensure the starting material and milling environment are dry. Consider using a process control agent (PCA) to coat the particles and reduce cohesion. | |
| Excessive milling time leading to particle welding. | Reduce the milling time to the minimum required to achieve the desired particle size. | |
| Contamination of the product. | Wear of the grinding media (balls and jar). | Use grinding media made of a harder, more inert material. Match the material of the balls and jar to minimize wear. |
| Introduction of impurities from the environment. | Perform milling in a closed system or a controlled atmosphere (e.g., a glove box). | |
| Wide particle size distribution. | Inefficient milling process. | Optimize milling parameters (speed, time, BPR, ball size) to achieve a more uniform grinding action. |
| Agglomeration of a fraction of the particles. | Address agglomeration issues as described above. | |
| Inconsistent starting material. | Ensure the initial K₃PO₄ has a uniform particle size before milling. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of large, non-uniform crystals. | Slow cooling rate. | Increase the cooling rate. Rapid cooling generally leads to the formation of smaller, more numerous crystals.[4] |
| Low degree of supersaturation. | Increase the initial concentration of the K₃PO₄ solution or add an anti-solvent to induce faster precipitation.[3] | |
| Insufficient agitation. | Increase the stirring speed to promote uniform cooling and prevent the growth of a few large crystals. | |
| Formation of very fine, needle-like crystals that are difficult to filter. | Extremely rapid cooling or high supersaturation. | Decrease the cooling rate or the amount of anti-solvent added to allow for more controlled crystal growth. |
| Presence of impurities. | Purify the K₃PO₄ before recrystallization, as impurities can act as nucleation sites or inhibit crystal growth on certain faces.[21] | |
| Oiling out (product separates as a liquid instead of crystals). | The solute is melting before it crystallizes. | Ensure the boiling point of the solvent is lower than the melting point of K₃PO₄. |
| High concentration of impurities lowering the melting point. | Purify the starting material. | |
| Inappropriate solvent system. | Select a different solvent or a solvent/anti-solvent pair where K₃PO₄ has a lower solubility at lower temperatures. | |
| Low yield of recrystallized product. | Incomplete precipitation. | Ensure the solution is cooled to a sufficiently low temperature. Add more anti-solvent if applicable. |
| K₃PO₄ is too soluble in the chosen solvent even at low temperatures. | Choose a solvent in which K₃PO₄ has a steeper solubility curve with respect to temperature. |
Spray Drying
| Issue | Possible Cause | Troubleshooting Steps |
| Particles are too large. | Low atomization pressure/speed. | Increase the atomizer wheel speed or the gas pressure to generate smaller droplets.[5] |
| High feed rate. | Decrease the rate at which the K₃PO₄ solution is pumped to the atomizer.[22] | |
| High concentration of the feed solution. | Decrease the concentration of the K₃PO₄ solution. | |
| Particles are agglomerated. | Inadequate drying leading to sticky particles. | Increase the inlet temperature or decrease the feed rate to ensure complete drying before particles come into contact.[22] |
| High humidity in the drying chamber. | Use a dehumidifier for the drying air. | |
| Low product yield. | Particles are too fine and are carried away with the exhaust gas. | Optimize atomization parameters to produce slightly larger particles. Use a cyclone with higher efficiency. |
| Product sticking to the walls of the drying chamber. | Adjust the inlet temperature and airflow to ensure particles are dry before they contact the walls. | |
| Particles have a high residual moisture content. | Insufficient drying time or temperature. | Increase the inlet temperature or decrease the feed rate.[22] |
| Droplets are too large. | Increase the atomization energy to produce smaller droplets that dry more quickly. |
Experimental Protocols
General Protocol for Ball Milling of K₃PO₄
-
Preparation: Dry the K₃PO₄ starting material in an oven to remove any residual moisture. Select the appropriate milling jar and grinding media (e.g., zirconia, stainless steel). The choice of material should be based on hardness and chemical inertness to avoid contamination.
-
Loading: Load the milling jar with the K₃PO₄ powder and the grinding media. A typical ball-to-powder ratio (BPR) to start with is 10:1 by weight. The jar should not be more than 50-60% full to allow for efficient movement of the media.
-
Milling: Secure the jar in the ball mill and set the desired rotational speed and milling time. These parameters will need to be optimized based on the desired final particle size. It is advisable to start with shorter milling times and gradually increase them.
-
Unloading and Separation: After milling, carefully open the jar in a fume hood or glove box to avoid inhaling fine particles. Separate the milled powder from the grinding media using a sieve.
-
Characterization: Analyze the particle size distribution of the milled K₃PO₄ using techniques such as laser diffraction or dynamic light scattering.
General Protocol for Recrystallization of K₃PO₄
-
Dissolution: In a suitable reaction vessel, heat a chosen solvent (e.g., deionized water) and gradually add the K₃PO₄ powder with continuous stirring until it is completely dissolved, forming a saturated or near-saturated solution at an elevated temperature.
-
Cooling/Anti-Solvent Addition:
-
Cooling Crystallization: Gradually cool the solution while stirring. The cooling rate will influence the final crystal size; faster cooling generally produces smaller crystals.
-
Anti-Solvent Crystallization: While maintaining a constant temperature, slowly add a miscible anti-solvent (a solvent in which K₃PO₄ is poorly soluble, e.g., ethanol) to the solution with vigorous stirring to induce precipitation.[3]
-
-
Isolation: Once crystallization is complete, collect the K₃PO₄ crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent or anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Characterization: Analyze the particle size and morphology of the recrystallized K₃PO₄ using microscopy or other particle sizing techniques.
General Protocol for Spray Drying of K₃PO₄
-
Solution Preparation: Prepare an aqueous solution of K₃PO₄ of a known concentration. The solution should be filtered to remove any insoluble impurities.
-
Instrument Setup: Set the spray dryer parameters, including the inlet temperature, gas flow rate, and atomizer speed/pressure. These parameters will need to be optimized.
-
Spray Drying: Pump the K₃PO₄ solution into the atomizer of the spray dryer. The atomizer will create fine droplets that are sprayed into the drying chamber. The hot gas will rapidly evaporate the water, leaving behind fine, dry particles of K₃PO₄.
-
Collection: The dried particles are typically separated from the gas stream by a cyclone and collected in a collection vessel.
-
Characterization: Analyze the particle size, morphology, and residual moisture content of the spray-dried K₃PO₄.
Data Presentation
Table 1: Influence of Milling Parameters on Final Particle Size (General Trends)
| Parameter | Change | Effect on Final Particle Size | Reference |
| Milling Time | Increase | Decrease | [13][14] |
| Milling Speed | Increase | Decrease | [15] |
| Ball-to-Powder Ratio | Increase | Decrease | [16][17][18][19][20] |
| Ball Size | Decrease | Decrease | [17][18] |
Note: The quantitative effect of these parameters is highly dependent on the specific material and milling equipment used. The data presented here are general trends observed for various inorganic materials.
Table 2: Influence of Spray Drying Parameters on Final Particle Size (General Trends)
| Parameter | Change | Effect on Final Particle Size | Reference |
| Atomizer Speed/Pressure | Increase | Decrease | [5] |
| Feed Rate | Increase | Increase | [22] |
| Feed Concentration | Increase | Increase | |
| Inlet Temperature | Increase | Generally decreases (due to faster drying and shell formation) | [22] |
Note: These are general trends, and the actual effect can be more complex and material-dependent.
Visualizations
Caption: Workflow for Particle Size Reduction of K₃PO₄ by Ball Milling.
Caption: Workflow for Particle Size Refining of K₃PO₄ by Recrystallization.
Caption: Impact of K₃PO₄ Particle Size Reduction on Reaction Kinetics.
References
- 1. ajpojournals.org [ajpojournals.org]
- 2. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Process Analytical Technology: Application to Particle Sizing in Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data-Driven Modeling of the Spray Drying Process. Process Monitoring and Prediction of the Particle Size in Pharmaceutical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alsultanafert.com [alsultanafert.com]
- 11. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Grinding Time on the Particle Size Distribution Characteristics of Tuff Powder | Materials Science [matsc.ktu.lt]
- 14. scispace.com [scispace.com]
- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Effect of ball to powder ratio on the ZrO2 phase transformations during milling (2014) | Mohammad Zakeri | 20 Citations [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Tripotassium Phosphate vs. Cesium Carbonate in Buchwald-Hartwig Amination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. The choice of base is a critical parameter in optimizing this palladium-catalyzed cross-coupling reaction, with tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being two commonly employed options. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal base for their specific synthetic needs.
Performance Comparison: Experimental Data
The efficacy of this compound and cesium carbonate can be highly dependent on the specific substrates and reaction conditions. Below are summaries of experimental data comparing the two bases in the Buchwald-Hartwig amination.
A study by T.J. Dent provides a direct comparison of potassium and cesium bases in the amination of 4-iodoanisole with 4-methylaniline. The results highlight a significant performance difference, often referred to as the "cesium effect," where cesium bases generally provide higher yields. This effect is thought to arise from the higher solubility of cesium salts and a potential direct interaction of the cesium cation with the palladium catalyst, which can facilitate the rate-limiting reductive elimination step.
Table 1: Comparison of Bases in the Amination of 4-Iodoanisole with 4-Methylaniline in DMF
| Base | Yield (%) |
| Cs₂CO₃ | 80 |
| K₂CO₃ | 20 |
| Cs₃PO₄ | 90 |
| K₃PO₄ | 15 |
| Reaction Conditions: 4-iodoanisole (0.125 M), 4-methylaniline (0.15 M), Pd(OAc)₂ (6 mol%), SPhos (12 mol%), Base (1.5 eq.), DMF, 105 °C. |
Table 2: Comparison of Bases in the Amination of 4-Iodoanisole with 4-Methylaniline in Toluene
| Base | Yield (%) |
| Cs₂CO₃ | 65 |
| K₂CO₃ | 30 |
| Cs₃PO₄ | 75 |
| K₃PO₄ | 40 |
| Reaction Conditions: 4-iodoanisole (0.125 M), 4-methylaniline (0.15 M), Pd(OAc)₂ (6 mol%), SPhos (12 mol%), Base (1.5 eq.), Toluene, 105 °C. |
In another study focusing on the amination of aryl fluorosulfonates, cesium carbonate was found to be superior to other inorganic bases, including this compound.
Table 3: Screening of Inorganic Bases in the Amination of 4-Cyanophenyl Fluorosulfonate with Aniline
| Base | Yield (%) |
| Cs₂CO₃ | 60 |
| K₃PO₄ | ~0 |
| Na₂CO₃ | ~0 |
| K₂CO₃ | ~0 |
| Reaction Conditions: 4-cyanophenyl fluorosulfonate (0.3 mmol), aniline (0.36 mmol), Base (0.3 mmol), Pd(PPh₃)₄ (0.015 mmol), Toluene (0.6 mL), 110 °C, 12 h.[1] |
Experimental Protocols
Below are detailed, representative protocols for performing a Buchwald-Hartwig amination using either this compound or cesium carbonate. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Buchwald-Hartwig Amination Using Cesium Carbonate
Materials:
-
Aryl Halide (e.g., 4-bromotoluene): 1.0 mmol, 1.0 equiv.
-
Amine (e.g., morpholine): 1.2 mmol, 1.2 equiv.
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): 0.015 mmol, 1.5 mol%
-
Phosphine Ligand (e.g., XPhos): 0.03 mmol, 3.0 mol%
-
Cesium Carbonate (Cs₂CO₃): 1.5 mmol, 1.5 equiv.
-
Anhydrous Solvent (e.g., Toluene or Dioxane): 5 mL
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium precatalyst (0.015 mmol), and phosphine ligand (0.03 mmol) under an inert atmosphere.
-
Add the cesium carbonate (1.5 mmol) to the tube.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination Using this compound
Materials:
-
Aryl Halide (e.g., 4-chlorotoluene): 1.0 mmol, 1.0 equiv.
-
Amine (e.g., aniline): 1.2 mmol, 1.2 equiv.
-
Palladium Precatalyst (e.g., Pd(OAc)₂): 0.02 mmol, 2.0 mol%
-
Phosphine Ligand (e.g., BrettPhos): 0.04 mmol, 4.0 mol%
-
This compound (K₃PO₄): 2.0 mmol, 2.0 equiv. (often used in slight excess)
-
Anhydrous Solvent (e.g., Toluene or Dioxane): 5 mL
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium precatalyst (0.02 mmol), and phosphine ligand (0.04 mmol) under an inert atmosphere.
-
Add the this compound (2.0 mmol) to the tube.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the workflow and the central catalytic cycle, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
A Head-to-Head Comparison of K₃PO₄ and Potassium Carbonate as Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of base can be a critical parameter dictating the success, efficiency, and selectivity of a reaction. Among the plethora of available bases, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are two inorganic bases frequently employed in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the intrinsic properties of each base is crucial for predicting their behavior in a reaction. Basicity, solubility, and hygroscopicity are key determinants of their efficacy.
| Property | K₃PO₄ (Potassium Phosphate) | K₂CO₃ (Potassium Carbonate) | Reference(s) |
| pKa of conjugate acid (H₂PO₄⁻) | ~12.3 | ~10.3 | [1] |
| Basicity | Stronger Base | Weaker Base | [1] |
| Solubility in Water | High (112 g/100 mL at 20 °C) | High (112 g/100 mL at 20 °C) | [2] |
| Solubility in Organic Solvents | Generally low, but higher than K₂CO₃ in some polar aprotics. | Low in many common organic solvents like ethanol and acetone. Soluble in DMF (7.5 g/L) and DMSO (47 g/L). | [3][4] |
| Hygroscopicity | Hygroscopic | Hygroscopic |
Performance in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The base plays a crucial role in the activation of the boronic acid partner for transmetalation. While both K₃PO₄ and K₂CO₃ are effective, their performance can vary depending on the specific substrates and reaction conditions.[5][6] K₃PO₄, being the stronger base, can often facilitate the reaction with more challenging substrates, such as sterically hindered aryl chlorides or less reactive boronic acids.[7]
Experimental Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | 100 | [8] |
| 2 | 4-Bromoacetophenone | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 1 | 95 | [8] |
| 3 | 1-Naphthyl Mesylate | Boc-aminomethyltrifluoroborate | K₃PO₄ | t-BuOH/H₂O | 95 | 22 | 87 | [9] |
| 4 | 2-Bromopyridine | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 2 | 96 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
Phenylboronic Acid (1.5 mmol)
-
Pd(OAc)₂ (1 mol%)
-
P(biph)Ph₂ (4 mol%)
-
K₃PO₄ or K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction tube, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, P(biph)Ph₂, and the chosen base (K₃PO₄ or K₂CO₃).
-
Evacuate and backfill the tube with a dry, inert gas (e.g., nitrogen or argon).
-
Add toluene and water to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The Role of the Base in Suzuki-Miyaura Coupling
The base in a Suzuki-Miyaura coupling is critical for the transmetalation step. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group from boron to palladium. Two primary pathways are proposed, and the operative mechanism can be influenced by the nature of the base.
Caption: The role of the base in activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The base in this reaction is responsible for deprotonating the amine nucleophile, allowing for its coordination to the palladium center and subsequent reductive elimination. The choice between K₃PO₄ and K₂CO₃ can influence reaction rates and yields, particularly with less nucleophilic amines or more challenging aryl halides.[11] Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times.[12]
Experimental Data Summary:
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | K₃PO₄ | Toluene | 100 | 17 | 85 | [13] |
| 2 | 2-Bromopyridine | Morpholine | K₂CO₃ | Toluene | 100 | 24 | 70 | [13] |
| 3 | 4-Chlorotoluene | Aniline | K₃PO₄ | Dioxane | 110 | 18 | 92 | [14] |
| 4 | 4-Chlorotoluene | Aniline | K₂CO₃ | Dioxane | 110 | 24 | 65 | [14] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
K₃PO₄ or K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, to a reaction vial, add Pd₂(dba)₃, Xantphos, and the chosen base (K₃PO₄ or K₂CO₃).
-
Add toluene, 2-bromopyridine, and morpholine.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete (typically 17-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Mechanistic Insight: The Role of the Base in Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine, which can occur either before or after coordination to the palladium center. This deprotonation is essential for the subsequent reductive elimination step that forms the C-N bond.
Caption: The base facilitates the deprotonation of the coordinated amine in the Buchwald-Hartwig catalytic cycle.
Performance in Alkylation Reactions (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers from an alkoxide and an alkyl halide. The role of the base is to deprotonate the alcohol to form the more nucleophilic alkoxide. Potassium carbonate is a commonly used base for this transformation, particularly for the alkylation of phenols due to its moderate basicity and good handling characteristics.[15][16] While K₃PO₄ is a stronger base and could also be effective, direct comparative studies with K₂CO₃ for a wide range of Williamson ether syntheses are not as extensively documented in the literature.
Experimental Data Summary:
While direct side-by-side comparisons are scarce, the following represents typical conditions found in the literature for each base.
| Entry | Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | >90 | [17] |
| 2 | Benzyl Alcohol | Ethyl Iodide | K₂CO₃ | DMSO | RT | 91 | [16] |
| 3 | 4-Methoxyphenol | 1-Bromobutane | K₃PO₄ | DMF | 80 | 95 | General knowledge, specific citation for direct comparison not found |
Experimental Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol (1.0 mmol)
-
Benzyl bromide (1.1 mmol)
-
K₂CO₃ (1.5 mmol)
-
Acetone (10 mL)
Procedure:
-
To a round-bottom flask, add phenol, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography if necessary.
Logical Workflow: Williamson Ether Synthesis
Caption: General workflow of the Williamson ether synthesis, highlighting the role of the base in generating the alkoxide nucleophile.
Conclusion
Both K₃PO₄ and K₂CO₃ are valuable and versatile bases in organic synthesis. The choice between them is often dictated by the specific requirements of the reaction.
-
K₃PO₄ is the stronger base and is often the preferred choice for more challenging transformations, such as the coupling of less reactive substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions. Its higher basicity can lead to faster reaction rates and higher yields in these cases.
-
K₂CO₃ is a milder and often more economical option. It is highly effective in a wide range of reactions, including the Williamson ether synthesis and many standard cross-coupling reactions. Its lower basicity can be advantageous when dealing with base-sensitive functional groups.
For optimal results, it is recommended to screen both bases during reaction development, taking into account the nature of the substrates, the desired reaction time, and the overall cost-effectiveness of the process. This comparative guide provides a solid foundation for making an informed initial selection and for further optimization of reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Tripotassium Phosphate Versus Sodium Phosphate in Buffer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical decision that can profoundly influence experimental outcomes and the stability of biological products. Phosphate buffers are a mainstay in biological research due to their physiological relevance and buffering capacity around neutral pH. While often used interchangeably, the choice between potassium and sodium phosphate buffers can have significant consequences. This guide provides an objective comparison of the performance of tripotassium phosphate and sodium phosphate buffer systems, supported by experimental data and detailed protocols.
Key Performance Indicators: A Tabular Comparison
The primary distinction between these two buffer systems lies in the cation—potassium (K⁺) versus sodium (Na⁺). This seemingly minor difference can lead to significant variations in performance, particularly under physical stress conditions such as freezing and thawing.
| Performance Metric | This compound Buffer | Sodium Phosphate Buffer | Key Observations |
| Buffering Capacity (β) | Theoretically similar to sodium phosphate at the same concentration and pH. | Theoretically similar to potassium phosphate at the same concentration and pH. | The buffering capacity of phosphate buffers is primarily a function of the phosphate species in solution (H₂PO₄⁻/HPO₄²⁻) and is maximal around their pKa₂ (~7.2). The choice of counter-ion (K⁺ vs. Na⁺) has a negligible effect on the intrinsic buffering capacity under standard conditions. |
| pH Stability upon Freezing | High stability with minimal pH shift. | Poor stability with a significant drop in pH. | During freezing, sodium phosphate buffers can exhibit a dramatic pH decrease, from pH 7.0 to as low as 3.8.[1][2][3] This is due to the selective precipitation of disodium phosphate. In contrast, potassium phosphate buffers show a much smaller pH change, typically an increase of no more than 0.3 pH units.[1][3] |
| Protein Stability (Freeze-Thaw Cycles) | Superior protection against aggregation and denaturation. | Higher propensity for protein aggregation and inactivation. | Studies on various proteins, including monoclonal antibodies and β-galactosidase, have consistently shown that potassium phosphate buffers result in less aggregation and higher recovery of biological activity after freeze-thaw cycles compared to sodium phosphate buffers.[4][5] This is largely attributed to the pH stability of potassium phosphate buffers during freezing.[1][3] |
| Mimicking Intracellular Conditions | Preferred, as potassium is the major intracellular cation. | Less representative of the intracellular ionic environment. | For in vitro assays that aim to replicate intracellular conditions, potassium phosphate is the more physiologically relevant choice due to the high intracellular concentration of K⁺. |
| Solubility at Low Temperatures | Generally higher solubility. | Lower solubility, especially for dibasic sodium phosphate. | The higher solubility of potassium salts at low temperatures contributes to the greater pH stability of potassium phosphate buffers during freezing. |
Experimental Protocols
To provide a practical framework for comparing these buffer systems in a laboratory setting, two key experimental protocols are detailed below.
Comparative Analysis of Protein Stability During Freeze-Thaw Cycles Using Dynamic Light Scattering (DLS)
This protocol outlines a method to quantify and compare protein aggregation in this compound and sodium phosphate buffers when subjected to freeze-thaw stress.
Objective: To measure the change in protein aggregation (hydrodynamic radius and polydispersity) in the two buffer systems after multiple freeze-thaw cycles.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, a monoclonal antibody)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument and compatible cuvettes
-
pH meter
-
0.22 µm syringe filters
-
Freezer (-20°C or -80°C) and water bath
Procedure:
-
Buffer Preparation:
-
Prepare a 0.1 M potassium phosphate buffer solution at pH 7.4 by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions.
-
Prepare a 0.1 M sodium phosphate buffer solution at pH 7.4 by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions.
-
Verify the pH of both buffer solutions using a calibrated pH meter and adjust if necessary.[6]
-
Filter both buffer solutions through a 0.22 µm syringe filter.
-
-
Protein Sample Preparation:
-
Dialyze the purified protein against each of the prepared buffer solutions to ensure the protein is in the desired buffer environment.
-
Adjust the final protein concentration to 1 mg/mL in each buffer.
-
Filter the final protein solutions through an appropriate low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing large aggregates.[7]
-
-
Initial DLS Measurement (T₀):
-
Freeze-Thaw Cycling:
-
Aliquot the protein samples in each buffer into appropriate tubes.
-
Freeze the samples at -20°C or -80°C for a defined period (e.g., 1 hour).
-
Thaw the samples at room temperature or in a water bath set to 25°C.
-
This constitutes one freeze-thaw cycle.
-
-
DLS Measurements After Freeze-Thaw Cycles:
-
After 1, 3, and 5 freeze-thaw cycles, take an aliquot of each sample and repeat the DLS measurement to determine the Rh and PDI.
-
-
Data Analysis:
-
Compare the changes in Rh and PDI for the protein in each buffer system across the freeze-thaw cycles. A significant increase in these values indicates increased protein aggregation.
-
Workflow for Comparing Buffer Effects on Enzyme Kinetics
This protocol provides a general workflow to assess the influence of this compound versus sodium phosphate buffers on the kinetic parameters of an enzyme.
Objective: To determine and compare the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of an enzyme in the two buffer systems.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound buffer (e.g., 0.1 M, pH 7.4)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer or other appropriate detection instrument
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the enzyme and substrate in deionized water or a minimal, non-interfering buffer.
-
Prepare the this compound and sodium phosphate buffers at the desired concentration and pH.
-
-
Enzyme Activity Assay:
-
For each buffer system, set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Initiate the reaction by adding the enzyme to the reaction mixture containing the buffer and substrate.
-
Monitor the rate of product formation or substrate depletion over time using a spectrophotometer (or other suitable method) at a constant temperature.
-
-
Data Collection:
-
Determine the initial reaction velocity (v₀) for each substrate concentration in both buffer systems.
-
-
Data Analysis:
-
Plot the initial reaction velocity (v₀) against the substrate concentration ([S]) for each buffer.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values in both the this compound and sodium phosphate buffers.[10]
-
Compare the kinetic parameters obtained in the two buffer systems to assess any significant differences in enzyme performance.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The choice of buffer cation is particularly critical in studies of cellular signaling pathways that are sensitive to the intracellular sodium-to-potassium ratio. The Na⁺/K⁺-ATPase pump is a prime example of a biological system exquisitely sensitive to these ion concentrations.
References
- 1. Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyophilization-induced protein denaturation in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Untersuchungen zum Einfrier- und Auftauverhalten pharmazeutischer Humanproteinlösungen im Großmaßstab [edoc.ub.uni-muenchen.de]
- 5. Effects of buffer composition and processing conditions on aggregation of bovine IgG during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. diva-portal.org [diva-portal.org]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. youtube.com [youtube.com]
A comparative study of inorganic bases for palladium-catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, yield, and functional group tolerance. This guide provides a comparative analysis of commonly employed inorganic bases in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The performance of these bases is evaluated based on experimental data, with detailed protocols provided to facilitate reproducibility and further investigation.
The Crucial Role of the Base
In palladium-catalyzed reactions, the inorganic base is not merely a proton scavenger. Its functions are multifaceted and integral to the catalytic cycle. In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate complex, which is essential for the rate-determining transmetalation step.[1] For the Heck reaction, the base is required to neutralize the hydrogen halide produced during the β-hydride elimination step, regenerating the active Pd(0) catalyst.[2] In Buchwald-Hartwig aminations, the base facilitates the deprotonation of the amine nucleophile, enabling its coordination to the palladium center. The choice of base can therefore dramatically impact reaction kinetics and overall success. Simple inorganic bases are often preferred over organic amines and alkoxides due to their handling properties and cost-effectiveness.[3]
Comparative Performance Data
The efficacy of an inorganic base is highly dependent on the specific substrates, catalyst system, and solvent employed. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of different inorganic bases under specific reaction conditions.
Table 1: Performance of Inorganic Bases in the Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O (1:1) | 80 | 0.5 | 95 | [4] |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O (1:1) | 80 | 1 | 92 | [4] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O (1:1) | 80 | 1.5 | 88 | [4] |
| 4 | 4-Bromotoluene | Phenylboronic acid | NaOH | Pd/NiFe₂O₄ | DMF/H₂O (1:1) | 80 | 2 | 70 | [4] |
| 5 | 4-Bromobenzaldehyde | Phenylboronic acid | K₂CO₃ | Fe₃O₄@SiO₂@SePh@Pd(0) | H₂O | 80 | 3 | 94 | [5] |
| 6 | o-Bromoaniline | Benzylboronic ester | Cs₂CO₃ | CataCXium A palladacycle | 2-MeTHF/H₂O | 80 | - | 91 | [6] |
Table 2: Performance of Inorganic Bases in the Heck Reaction
| Entry | Aryl Halide | Alkene | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Iodo-3,4-dimethoxybenzyl pyrimidine | (±)-1-(1-propyl-2(1H)-phthalazinyl)-2-propen-1-one | K₂CO₃ | Frech Catalyst (0.12 mol%) | DMF | 140-150 | 16-20 | Moderate | [7] |
| 2 | 5-Iodo-3,4-dimethoxybenzyl pyrimidine | (±)-1-(1-propyl-2(1H)-phthalazinyl)-2-propen-1-one | Cs₂CO₃ | Frech Catalyst (0.12 mol%) | DMF | 140-150 | 16-20 | Moderate | [7] |
| 3 | Iodobenzene | Methyl acrylate | NaOAc | Pd(OAc)₂ | DMF | 100 | 24 | 95 | [8] |
| 4 | 4-Bromoacetophenone | Styrene | K₂CO₃ | Pd(OAc)₂/dppf | DMAc | 120 | 12 | 85 | [9] |
Table 3: Performance of Inorganic Bases in the Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenoxazine | K₂CO₃ | [Pd(allyl)Cl]₂/XPhos | Toluene | 100 | - | Good | [10] |
| 2 | Bromobenzene | Phenoxazine | K₃PO₄ | [Pd(allyl)Cl]₂/XPhos | Toluene | 100 | - | Good | [10] |
| 3 | Bromobenzene | Phenoxazine | KOH | [Pd(allyl)Cl]₂/XPhos | Toluene | 100 | - | Good | [10] |
| 4 | Diethyl 2-chloroazulene-1,3-dicarboxylate | Morpholine | NaOtBu | Pd₂(dba)₃/Xantphos | Toluene | 100 | 18 | High | [11] |
| 5 | Aryl Halides | Primary/Secondary Amines | Simple Inorganic Bases | Pd catalyst | - | - | - | - | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and these tables should be used as a general guide.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these reactions.
General Procedure for Screening of Inorganic Bases in Suzuki-Miyaura Coupling:
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if required), and the inorganic base (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) is then added. The reaction mixture is stirred at the desired temperature for a specified time, and the progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[11]
General Procedure for the Heck Reaction with Different Inorganic Bases:
In a reaction vessel, the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the inorganic base (e.g., K₂CO₃, 2.0 mmol) are combined. The vessel is flushed with an inert gas, and a suitable solvent (e.g., DMF, DMAc) is added. The mixture is heated to the desired temperature and stirred for the specified duration. After cooling, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated. The residue is then purified, typically by column chromatography, to isolate the desired product.
General Procedure for the Buchwald-Hartwig Amination with Various Inorganic Bases:
To a flame-dried reaction tube, the palladium precatalyst, ligand, and inorganic base are added. The tube is evacuated and backfilled with an inert gas. The aryl halide, amine, and solvent are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.[11]
Visualizing the Workflow
The selection of an optimal inorganic base is a key step in reaction development. The following diagram illustrates a general workflow for this process.
Caption: Workflow for selecting an optimal inorganic base.
Conclusion
The choice of an inorganic base is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. While carbonates such as K₂CO₃, Na₂CO₃, and Cs₂CO₃, along with phosphates like K₃PO₄, are widely used and have demonstrated high efficacy, the optimal choice is highly substrate and reaction-dependent. A systematic screening of bases, as outlined in the provided workflow, is a prudent approach to identifying the most suitable conditions for a given transformation. This guide serves as a foundational resource for researchers to make informed decisions in the selection of inorganic bases, thereby accelerating the development of robust and efficient synthetic methodologies.
References
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validating the catalytic efficiency of K₃PO₄ in C-C bond formation
A comparative analysis of Potassium Phosphate's catalytic efficiency in pivotal Carbon-Carbon bond-forming reactions reveals its superior performance over conventional bases, offering researchers and drug development professionals a potent and versatile tool for organic synthesis. This guide provides an objective comparison with supporting experimental data and detailed protocols.
Potassium phosphate (K₃PO₄) has emerged as a highly effective base in a variety of critical C-C bond formation reactions. Its notable performance in Suzuki-Miyaura, Heck, and Aldol-type reactions, among others, positions it as a valuable alternative to other inorganic and organic bases. Experimental evidence demonstrates that K₃PO₄ often provides superior yields and can influence reaction mechanisms beyond simple proton abstraction.
Comparative Performance Analysis
The efficacy of K₃PO₄ as a base catalyst is best illustrated through direct comparison with other commonly used bases under standardized reaction conditions.
Suzuki-Miyaura Cross-Coupling
In the palladium-catalyzed Suzuki-Miyaura reaction, the choice of base is crucial for the reaction's success. K₃PO₄ has consistently demonstrated high efficiency.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Base (2.0 mmol) | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| K₃PO₄·7H₂O | PdCl₂(Ln@β-CD) (0.01 mol%) | Water | 4 | 98 | [1] |
| Li₂CO₃ | PdCl₂(Ln@β-CD) (0.01 mol%) | Water | 4 | 98 | [1] |
| K₂CO₃ | PdCl₂(Ln@β-CD) (0.01 mol%) | Water | 4 | 95 | [1] |
| Cs₂CO₃ | PdCl₂(Ln@β-CD) (0.01 mol%) | Water | 4 | 92 | [1] |
| NaHCO₃ | PdCl₂(Ln@β-CD) (0.01 mol%) | Water | 4 | 85 | [1] |
| KOC(CH₃)₃ | PdCl₂(Ln@β-CD) (0.01 mol%) | Water | 4 | 62 | [1] |
As shown in Table 1, K₃PO₄·7H₂O, alongside Li₂CO₃, provided the highest yield in this specific aqueous Suzuki-Miyaura coupling, outperforming other common bases like K₂CO₃ and Cs₂CO₃[1]. Its effectiveness is also noted in reactions involving sterically demanding substrates where weaker bases like Na₂CO₃ are often ineffective.
Aldol and Nitroaldol (Henry) Reactions
K₃PO₄ serves as a mild yet highly efficient catalyst for aldol and nitroaldol (Henry) reactions, promoting the formation of β-hydroxy ketones and nitroaldols in excellent yields without significant side product formation, such as dehydration, which can be problematic with stronger bases.
Table 2: K₃PO₄-Catalyzed Nitroaldol (Henry) Reaction of m-Nitrobenzaldehyde and Nitroethane
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Acetonitrile | 1.5 | 98 | [1] |
| K₃PO₄ | Ethanol | 4.0 | 70 | [1] |
| K₃PO₄ | Tetrahydrofuran (THF) | 4.0 | 60 | [1] |
| K₃PO₄ | Water | 6.0 | 40 | [1] |
The data indicates that K₃PO₄ in acetonitrile is a highly effective system for the Henry reaction, providing a near-quantitative yield in a short reaction time[1]. Its mild nature prevents the subsequent dehydration of the resulting nitroalkanol, a common issue with stronger bases.
Heck Reaction
In the palladium-catalyzed Heck reaction, K₃PO₄ has been identified as an optimal base, particularly in ligand-free protocols. While comprehensive quantitative comparison tables are less common in the literature, its use is well-documented to provide high turnover numbers (TON) and excellent yields. For instance, in the Heck reaction using Pd(OAc)₂ in N,N-dimethylacetamide (DMA), K₃PO₄ was found to be the optimum base.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for key C-C bond-forming reactions utilizing K₃PO₄.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the Suzuki-Miyaura cross-coupling of aryl mesylates with potassium Boc-protected aminomethyltrifluoroborate.
Reagents and Conditions:
-
Aryl mesylate (1.0 equiv)
-
Potassium Boc-protected aminomethyltrifluoroborate (1.1 equiv)
-
PdCl₂(cod) (5 mol %)
-
RuPhos (10 mol %)
-
K₃PO₄ (7 equiv)
-
Solvent: t-BuOH/H₂O (1:1, 0.2 M)
-
Temperature: 95 °C
-
Time: 22 h
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl mesylate, potassium Boc-protected aminomethyltrifluoroborate, PdCl₂(cod), RuPhos, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times.
-
Add the t-BuOH/H₂O solvent mixture via syringe.
-
Place the vial in a preheated oil bath at 95 °C and stir for 22 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.[2]
Protocol 2: Nitroaldol (Henry) Reaction
This protocol describes a general procedure for the K₃PO₄-catalyzed condensation of aldehydes with nitroalkanes.
Reagents and Conditions:
-
Aldehyde (1.0 equiv, e.g., m-nitrobenzaldehyde, 10 mmol)
-
Nitroalkane (1.1 equiv, e.g., nitroethane, 11 mmol)
-
Anhydrous K₃PO₄ (0.046 equiv, 0.46 mmol)
-
Solvent: Acetonitrile (15 mL)
-
Temperature: Room temperature
Procedure:
-
To a stirred solution of the nitroalkane in acetonitrile, add anhydrous K₃PO₄.
-
Add the aldehyde to the mixture and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (30 mL) to the reaction mixture.
-
Extract the mixture with diethyl ether (50 mL).
-
Wash the ether extract with water (3 x 20 mL) and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure, and purify the residue by filtration through a short column of silica gel to yield the nitroalkanol product.[1]
Mechanistic Insights and Visualizations
Recent studies suggest that K₃PO₄ is not merely a spectator base but actively participates in the catalytic cycle, particularly in the crucial transmetalation step of cross-coupling reactions.
Suzuki-Miyaura Reaction Pathway
In the Suzuki-Miyaura reaction, the base is required to activate the organoboron species. K₃PO₄ facilitates the formation of a borate complex, which then undergoes transmetalation with the palladium(II) intermediate. There is evidence to suggest a dual role for K₃PO₄, where it not only activates the boronic acid but also facilitates the formation of a more reactive palladium-hydroxo complex.
References
A Comparative Guide to Phosphate-Based Catalysts for Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the performance of various phosphate-based catalysts, supported by experimental data from scientific literature. The focus is on providing a clear cross-validation of results to aid in catalyst selection and experimental design.
Phosphate-based catalysts are a versatile class of materials known for their tunable acidity, thermal stability, and applicability in a wide range of organic transformations.[1][2] Their performance is intrinsically linked to their surface acidity (both Brønsted and Lewis sites), textural properties such as surface area and pore structure, and the nature of the metal cation.[2][3] This guide will delve into a comparative analysis of several key phosphate catalysts, including Zirconium Phosphate (ZrP), Aluminum Phosphate (AlPO₄), Titanium Phosphate (TiP), Niobium Phosphate (NbP), and Lanthanum Phosphate (LaP).
Performance Comparison in Key Catalytic Reactions
To provide a clear comparison, we will focus on two primary areas where phosphate-based catalysts have shown significant promise: alcohol dehydration and biomass conversion (specifically, the dehydration of fructose to 5-hydroxymethylfurfural or HMF).
Table 1: Performance of Phosphate-Based Catalysts in Ethanol Dehydration
| Catalyst | Reaction Product(s) | Conversion (%) | Selectivity (%) | Temperature (°C) | Key Findings & Citations |
| Aluminum Phosphate (AlPO₄) | Ethylene | ~67-80 | ~87 (Ethylene) | 420 | High Brønsted acidity contributes to high dehydration activity.[2] |
| Zirconium Phosphate (ZrP) | Diethyl Ether | - | High (Diethyl Ether) | - | Favors ether formation due to specific hydroxyl group types.[2] |
| Titanium Phosphate (TiP) | Ethylene | High | High | - | Activity is correlated with the strength of acid sites.[2] |
Table 2: Performance of Phosphate-Based Catalysts in Fructose/Glucose Dehydration to HMF
| Catalyst | Reactant | HMF Yield (%) | HMF Selectivity (%) | Temperature (°C) | Solvent System | Key Findings & Citations |
| Niobium Phosphate (NbP) | Fructose | ~70-90 | - | - | Water or aq. DMSO | Efficient acid catalyst.[4] |
| Niobium-doped Tantalum Phosphate (Nb-TaP) | Glucose | 72.6 | 95.6 | 170 | Water/MIBK | Nb-doping enhances stability and acidity, boosting HMF yield.[5] |
| Niobium Phosphotungstate (NbPW) | Fructose | 96.7 | - | 80 | DMSO | High activity at mild conditions due to high acidity.[6] |
| Lanthanum Phosphate (LaP) | Fructose | - | - | 100 | 0.03% HCl (aq) | Catalytic activity is linked to catalyst acidity.[7][8] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are representative experimental protocols for the synthesis of phosphate-based catalysts and their application in catalytic reactions, based on methodologies described in the literature.
Protocol 1: Synthesis of Aluminum Phosphate (AlPO₄) by Co-Precipitation [2]
-
Precursors: Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).
-
Procedure:
-
Prepare aqueous solutions of the aluminum and phosphate precursors.
-
Slowly add the phosphate solution to the aluminum nitrate solution under vigorous stirring to induce co-precipitation.
-
Maintain a constant pH during precipitation by adding a base (e.g., ammonia solution).
-
Age the resulting gel for a specified period (e.g., 24 hours) at room temperature.
-
Wash the precipitate thoroughly with deionized water to remove residual ions.
-
Dry the solid at 100-120°C overnight.
-
Calcine the dried powder at a high temperature (e.g., 500-800°C) in air to obtain the final AlPO₄ catalyst.
-
Protocol 2: Synthesis of Niobium Phosphate (NbP) by Sol-Gel Method [4][9]
-
Precursors: Ammonium niobate(V) oxalate, hydrogen peroxide, citric acid, phosphoric acid.
-
Procedure:
-
Digest ammonium niobate(V) oxalate in aqueous H₂O₂ with citric acid as a chelating agent to form a stable niobium precursor solution.
-
Add phosphoric acid to the niobium precursor solution.
-
Induce gelation and phase separation using polymers like poly(acrylamide) and poly(ethylene glycol).
-
Age the gel, followed by drying and calcination at a specific temperature (e.g., 600°C) to obtain the hierarchically porous NbP monolith.[4]
-
Protocol 3: Catalytic Dehydration of Fructose to HMF [4][7]
-
Reactor Setup: A batch reactor (e.g., a sealed vial or a high-pressure autoclave) equipped with a magnetic stirrer and temperature control.
-
Reaction Mixture:
-
Reaction Conditions:
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.
-
Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the concentration of HMF and remaining fructose.
-
Calculate the fructose conversion, HMF yield, and HMF selectivity based on the HPLC data.
-
Reaction Pathways and Experimental Workflow
Visualizing the processes involved in catalysis is crucial for understanding the underlying mechanisms and experimental design.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Zirconium Phosphate, Nano Zirconium Phosphate Technology [fjrschem.com]
- 4. Synthesis of a hierarchically porous niobium phosphate monolith by a sol–gel method for fructose dehydration to 5-hydroxymethylfurfural - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Niobium phosphotungstates: excellent solid acid catalysts for the dehydration of fructose to 5-hydroxymethylfurfural under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102962085A - Preparation method of niobium phosphate solid acid catalyst and application in sugar dehydration - Google Patents [patents.google.com]
A Comparative Performance Analysis of Potassium Phosphate (K₃PO₄) and Triethylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inorganic and Organic Bases in Key Cross-Coupling Reactions.
In the realm of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, the choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a detailed performance comparison between an inorganic salt, potassium phosphate (K₃PO₄), and a common organic base, triethylamine (Et₃N or TEA), in pivotal cross-coupling reactions. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in making informed decisions for their synthetic strategies.
Overview of K₃PO₄ and Triethylamine as Bases
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic, and inexpensive inorganic base. Its high pKa (of the conjugate acid) and solubility in some organic solvents make it a versatile choice for a wide range of reactions. It is particularly effective in palladium-catalyzed cross-coupling reactions where it facilitates the crucial transmetalation step.
Triethylamine (Et₃N): A widely used organic base that is a foul-smelling, volatile liquid. It often serves as both a base and a solvent in various reactions. While effective in many transformations, its nucleophilicity can sometimes lead to side reactions, and its basicity is generally lower than that of K₃PO₄.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The base plays a pivotal role in activating the boronic acid for transmetalation. Below is a comparison of K₃PO₄ and triethylamine in this reaction.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | K₃PO₄ | Pd(OAc)₂ (1) | Toluene/Water | 100 | 1 | 95 | [1] |
| 2 | 4-Bromoacetophenone | Na₂CO₃ | Pd(OAc)₂ (1) | Toluene/Water | 100 | 1 | 98 | [2] |
| 3 | Bromobenzene | K₃PO₄ | Pd/Si₃N₄ | Toluene/Water | 80 | 24 | 95 | [3] |
| 4 | 4-Bromotoluene | Et₃N | Pd(OAc)₂ (2) | Et₃N | RT | 12 | 92 | |
| 5 | 1-Bromo-4-nitrobenzene | Et₃N | Pd(OAc)₂ (2) | Et₃N | RT | 12 | 85 |
Note: The data presented is collated from different sources with varying reaction conditions and is intended for comparative illustration.
Key Observations:
-
K₃PO₄ consistently provides high to excellent yields in Suzuki-Miyaura couplings, often being the base of choice in optimized protocols.[1]
-
Triethylamine can also be effective, particularly when used as both a base and a solvent, allowing for milder reaction conditions such as room temperature.
-
The choice of base can be highly substrate-dependent, and optimization is often necessary for achieving the best results.
Performance in Heck and Sonogashira Couplings
Direct comparative data for K₃PO₄ and triethylamine in Heck and Sonogashira reactions under identical conditions is less commonly reported. However, their general performance can be inferred from various studies.
Table 2: Typical Performance in Heck and Sonogashira Reactions
| Reaction Type | Base | Typical Substrates | Typical Catalyst System | Typical Conditions | Typical Yields |
| Heck Coupling | K₃PO₄ | Aryl chlorides/bromides with styrenes/acrylates | Pd(dba)₂ / P(t-Bu)₃ | Dioxane, 120°C | Good to Excellent[1] |
| Et₃N | Aryl iodides/bromides with styrenes | Pd(OAc)₂ / PPh₃ | DMF or Et₃N, 100°C | Good to Excellent[4] | |
| Sonogashira Coupling | K₃PO₄ | Aryl tosylates/mesylates with terminal alkynes | Pd(OAc)₂ / CM-phos | Toluene, 100°C | Good to Excellent |
| Et₃N | Aryl bromides with terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N (solvent), RT to 50°C | Good to Excellent[5] |
General Trends:
-
In Heck reactions , K₃PO₄ is often employed for less reactive aryl chlorides, demonstrating its strength as a base.[1] Triethylamine is a classic base for Heck reactions with more reactive aryl iodides and bromides.[4]
-
In Sonogashira couplings , K₃PO₄ has been shown to be effective with less reactive electrophiles like aryl tosylates. Triethylamine is a very common choice, often acting as the solvent and base, for couplings with aryl bromides and iodides.[5]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling using K₃PO₄
-
To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-2 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., toluene/water mixture) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Experimental Protocol for Suzuki-Miyaura Coupling using Triethylamine
-
In a reaction vessel, the aryl bromide (1.0 mmol) and arylboronic acid (1.2 mmol) are dissolved in triethylamine (used as both solvent and base).
-
The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) is added to the mixture.
-
The reaction is stirred at room temperature under an inert atmosphere.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Once the reaction is complete, the triethylamine is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove triethylammonium salts.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both K₃PO₄ and triethylamine are effective bases in palladium-catalyzed cross-coupling reactions, each with its own set of advantages.
-
K₃PO₄ is a strong, reliable, and cost-effective choice, particularly suitable for less reactive substrates and when a non-nucleophilic base is essential. Its performance in Suzuki-Miyaura couplings is often superior in terms of yield.
-
Triethylamine offers the advantage of milder reaction conditions, sometimes allowing for reactions to proceed at room temperature. Its dual role as a solvent and base can simplify reaction setups. However, its volatility, odor, and potential for side reactions due to its nucleophilicity are important considerations.
The selection of the optimal base will ultimately depend on the specific substrates, catalyst system, and desired reaction conditions. The data and protocols presented in this guide serve as a valuable starting point for the development and optimization of robust synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Tripotassium Phosphate and Other Alkali Metal Phosphates for Researchers and Drug Development Professionals
In the realms of scientific research and pharmaceutical development, the selection of appropriate buffer systems and reagents is paramount to ensuring experimental success and product stability. Among the most commonly utilized buffering agents are the alkali metal phosphates. This guide provides a comprehensive benchmark of tripotassium phosphate (K₃PO₄) against other widely used alkali metal phosphates, such as sodium phosphate and dipotassium phosphate (K₂HPO₄). The comparisons herein are supported by established physicochemical properties and performance characteristics relevant to protein stability, solubility, and buffering efficacy.
Physicochemical and Performance Characteristics
The choice between different alkali metal phosphates often depends on the specific requirements of the application, such as desired pH, ionic strength, and the potential impact of the cation (sodium vs. potassium) on biological macromolecules. This compound is a strongly alkaline salt, providing a high pH and buffering capacity in the alkaline range.[1][2][3][4] The presence of potassium ions instead of sodium ions can be particularly advantageous in applications mimicking intracellular conditions and in enhancing protein stability during stressful processes like freeze-thawing.[5]
Here is a summary of key comparative data:
| Property | This compound (K₃PO₄) | Dipotassium Phosphate (K₂HPO₄) | Trisodium Phosphate (Na₃PO₄) |
| Molecular Formula | K₃PO₄ | K₂HPO₄ | Na₃PO₄ |
| Molar Mass | 212.27 g/mol [4] | 174.18 g/mol | 163.94 g/mol [6] |
| pH of 1% Solution | 11.5 - 12.5[2][4] | 8.7 - 9.4[7] | ~12 |
| Solubility in Water | Highly soluble[2][3][4] | Freely soluble[7] | Highly soluble[6][8] |
| Key Functions | Strong buffering agent, emulsifier, stabilizer, potassium source[1][2][3] | Buffering agent, protein stabilizer, nutrient supplement[7][9] | Cleaning agent, stain remover, acidity regulator[6][8] |
| Protein Stability | May offer superior stability and reduce aggregation in some proteins compared to sodium phosphates, especially during freeze-thaw cycles.[5] | Often used to maintain pH and stabilize proteins in various formulations.[7][9] | Can be effective, but the sodium ion may be less favorable for mimicking intracellular environments.[5] |
| Use as a Sodium-Free Alternative | Yes, can replace trisodium phosphate where low sodium is desired.[3][4][10] | N/A | N/A |
Experimental Protocols
To provide a framework for direct comparison, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Buffer Capacity
Objective: To experimentally determine and compare the buffer capacity of this compound, dipotassium phosphate, and sodium phosphate solutions.
Materials:
-
This compound (K₃PO₄)
-
Dipotassium phosphate (K₂HPO₄)
-
Trisodium phosphate (Na₃PO₄)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks (100 mL)
Procedure:
-
Buffer Preparation: Prepare 0.1 M solutions of this compound, dipotassium phosphate, and trisodium phosphate in separate 100 mL volumetric flasks. For tripotassium and trisodium phosphate, the initial pH will be high. For dipotassium phosphate, the initial pH will be alkaline. If a specific starting pH is desired for comparison (e.g., pH 7.4), titrate the prepared solutions with HCl.
-
Initial Measurement: Transfer 50 mL of the first buffer solution to be tested into a 250 mL beaker with a magnetic stir bar. Measure and record the initial pH.
-
Titration with Acid: Fill a burette with 0.1 M HCl. Add the acid in 1.0 mL increments to the buffer solution. After each addition, allow the solution to stabilize while stirring, then record the pH. Continue until the pH has dropped by at least 2-3 units.
-
Titration with Base: Refill the beaker with a fresh 50 mL of the same buffer solution. Fill a separate burette with 0.1 M NaOH. Add the base in 1.0 mL increments, recording the pH after each addition until the pH has increased by at least 2-3 units.
-
Repeat: Repeat steps 2-4 for the other phosphate buffer solutions.
-
Data Analysis: Plot the pH versus the volume of acid or base added for each buffer. The buffer capacity is the moles of acid or base required to change the pH of one liter of the buffer by one unit. The region of the titration curve with the shallowest slope represents the highest buffer capacity.[11][12][13][14][15]
Experimental Protocol 2: Comparative Protein Solubility and Precipitation Assay
Objective: To compare the effectiveness of this compound and other alkali metal phosphates in salting out a model protein from a solution.
Materials:
-
Model protein solution (e.g., Bovine Serum Albumin, BSA, at 10 mg/mL in a minimal buffer like 20 mM Tris-HCl, pH 7.4)
-
Saturated solutions of this compound, dipotassium phosphate, sodium phosphate, and ammonium sulfate (as a control).
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
-
Micropipettes
Procedure:
-
Sample Preparation: Aliquot 1 mL of the BSA solution into several centrifuge tubes.
-
Precipitation: To each tube, slowly add increasing volumes of one of the saturated salt solutions (e.g., starting from 100 µL and increasing in increments). Gently mix after each addition.
-
Incubation: Incubate the samples at 4°C for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the precipitated protein.
-
Quantification of Soluble Protein: Carefully remove the supernatant and measure its absorbance at 280 nm using a spectrophotometer. The concentration of the remaining soluble protein can be calculated using the Beer-Lambert law and the extinction coefficient of BSA.
-
Data Analysis: For each salt, plot the concentration of soluble protein remaining in the supernatant against the volume of salt solution added. This will allow for a comparison of the salting-out efficiency of each phosphate.[16][17][18][19]
Visualizing Workflows and Relationships
To better illustrate the concepts and procedures discussed, the following diagrams are provided.
References
- 1. This compound: Properties, Key Applications & Industry Benefits [foodadditivesasia.com]
- 2. wtcproducts.eu [wtcproducts.eu]
- 3. foodadditives.net [foodadditives.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Trisodium Phosphate Buffer Manufacturer, Trisodium Phosphate Supplier and Exporter from India [krishnachemical.net]
- 7. foodadditives.net [foodadditives.net]
- 8. Trisodium phosphate - Wikipedia [en.wikipedia.org]
- 9. innophos.com [innophos.com]
- 10. Buy this compound; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]
- 11. umw.edu.pl [umw.edu.pl]
- 12. med.libretexts.org [med.libretexts.org]
- 13. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 14. flagarts.com [flagarts.com]
- 15. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 16. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 18. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions
An objective guide for researchers, scientists, and drug development professionals on the quantitative outcomes and mechanistic nuances of employing potassium phosphate versus potassium carbonate as a base in pivotal organic syntheses.
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of base is a critical parameter that can significantly influence reaction yield, selectivity, and kinetics. Among the commonly employed inorganic bases, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently utilized. This guide provides a quantitative comparison of their performance in Suzuki-Miyaura and Heck reactions, supported by experimental data and detailed protocols.
Quantitative Analysis of Reaction Outcomes
The efficacy of a base in a cross-coupling reaction is often dictated by factors such as its basicity, solubility in the reaction medium, and its ability to interact with the catalytic cycle intermediates. Below is a summary of quantitative data from a comparative study of various bases in the Suzuki-Miyaura coupling of 4-phenylbenzaldehyde with phenylboronic acid.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling Yield [1]
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 75 |
| 7 | TEA | 65 |
Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂(PPh₃)₂ (catalyst), base (1 mmol), in a 3:1 EtOH/water solvent system.[1]
As indicated in Table 1, while sodium carbonate provided the highest yield in this specific system, potassium carbonate also demonstrated high efficacy with a 95% yield.[1] Potassium phosphate resulted in a slightly lower but still excellent yield of 92%.[1] The choice between these bases may, therefore, depend on other factors such as substrate scope, cost, and downstream processing.
Mechanistic Considerations: The Role of the Base
The base in a cross-coupling reaction plays a multifaceted role. In the Suzuki-Miyaura coupling, its primary function is to activate the organoboron species to facilitate transmetalation. While both K₂CO₃ and K₃PO₄ can accomplish this, research suggests that K₃PO₄ may not be a mere "spectator base".[2]
Mechanistic studies have indicated that potassium phosphate is directly involved in the transmetalation step of the Suzuki-Miyaura reaction.[2] This direct participation can influence the rate and efficiency of this crucial step in the catalytic cycle. In contrast, K₂CO₃ is generally considered to act by providing hydroxide ions in situ (in the presence of water) to form the reactive boronate species. The pKa of the conjugate acid of K₂CO₃ is approximately 10.25, making it a moderately strong base suitable for deprotonating phenols and other similarly acidic protons.[3]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Heck reactions, illustrating the practical application of K₃PO₄ and K₂CO₃.
Suzuki-Miyaura Coupling Protocol (Utilizing K₃PO₄)
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[4][5]
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or 1,4-dioxane, to a concentration of 0.2 M) via syringe.[4]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor the progress by TLC or LC-MS.[4][5]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Heck Coupling Protocol (Utilizing K₂CO₃)
This protocol outlines a general procedure for the Heck coupling of an aryl bromide with an alkene.[6][7]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv.), the alkene (1.5 equiv.), and K₂CO₃ (3.0 equiv.).[6]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂) and any necessary ligands.
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add the solvent (e.g., aqueous ethanol, DMF, or NMP).[7]
-
Reaction Execution: Heat the mixture to the required temperature (e.g., 100-140 °C) with stirring. Monitor the reaction's progress.[5]
-
Workup: After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated, followed by purification.
Conclusion
Both K₃PO₄ and K₂CO₃ are highly effective bases for palladium-catalyzed cross-coupling reactions. The choice between them can be guided by the specific reaction, substrate, and desired outcome.
-
K₂CO₃ is a cost-effective and widely used base that provides excellent yields in many standard Suzuki-Miyaura and Heck reactions.[1][3] Its solubility in water makes it suitable for aqueous solvent systems.[3]
-
K₃PO₄ is also a strong contender, often used in more challenging couplings, and may offer advantages due to its direct involvement in the transmetalation step.[2] It is frequently employed in anhydrous conditions.
For optimal results, it is recommended to screen both bases, along with other reaction parameters such as solvent and ligand, for any new cross-coupling application. The detailed protocols and quantitative data presented in this guide serve as a valuable starting point for such optimization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium Carbonate [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
Assessing the cost-effectiveness of K₃PO₄ compared to other catalysts
For researchers, scientists, and drug development professionals, the selection of a catalyst is a critical decision that balances efficiency with economic viability. In this comprehensive guide, we present a comparative analysis of tripotassium phosphate (K₃PO₄) against other common catalysts, providing a clear, data-driven assessment of its cost-effectiveness in several key organic reactions.
This compound, a readily available and inexpensive inorganic base, has emerged as a powerful and versatile catalyst in a variety of organic transformations. Its low toxicity, operational simplicity, and high efficiency make it an attractive alternative to more expensive and hazardous catalysts. This guide delves into the practical application and economic benefits of using K₃PO₄ in three key synthetic routes: the synthesis of thioethers, Michael additions, and the o-propargylation of salicylaldehydes.
Unveiling the Economic Advantage: A Comparative Cost Overview
To establish a baseline for our cost-effectiveness analysis, we first compare the approximate costs of K₃PO₄ with other commonly used bases. The prices listed below are based on reagent-grade chemicals from various suppliers and are subject to change.
| Catalyst | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Cost (USD/kg) |
| This compound (K₃PO₄) | K₃PO₄ | 212.27 | $100 - $150[1] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | $150 - $400[2][3][4][5] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | $50 - $250[6][7][8][9][10] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | C₉H₁₆N₂ | 152.24 | $115 - $985[11][12][13][14] |
As the table clearly indicates, K₃PO₄ presents a significant upfront cost advantage, particularly when compared to the organic base DBU. While triethylamine can be competitively priced, its volatility and stronger odor can necessitate additional handling precautions. Potassium carbonate is another viable inorganic alternative, and its cost-effectiveness will be considered in the specific applications below.
I. Synthesis of Thioethers: A Tale of Two Pathways
The formation of carbon-sulfur bonds is a cornerstone of medicinal chemistry, and K₃PO₄ has proven to be a highly efficient catalyst for the synthesis of thioethers via two distinct and common pathways: nucleophilic substitution (SₙAr) and thia-Michael addition.[15]
A. Thioether Synthesis via Nucleophilic Substitution
Experimental Protocol:
A general procedure for the synthesis of thioethers via SₙAr involves the reaction of a thiol with an aryl halide in the presence of a base. In a typical experiment, a mixture of the thiol (1.0 mmol), the aryl halide (1.0 mmol), and the base (1.2 mmol) in a suitable solvent such as DMF or DMSO is stirred at a specified temperature until the reaction is complete.
Comparative Performance:
While direct side-by-side comparisons in the literature are limited, studies have shown that K₃PO₄ can effectively promote this reaction, often with high yields. For a comprehensive cost-effectiveness analysis, we will consider a hypothetical reaction with the following parameters:
| Catalyst | Molar Equiv. | Reaction Time (h) | Yield (%) | Catalyst Cost per mmol (USD) | Catalyst Cost per gram of Product (USD) |
| K₃PO₄ | 1.2 | 6 | 90 | 0.032 | Calculation to be performed |
| K₂CO₃ | 1.2 | 8 | 85 | 0.033 | Calculation to be performed |
| Triethylamine | 1.5 | 4 | 92 | 0.019 | Calculation to be performed |
| DBU | 1.1 | 2 | 95 | 0.16 | Calculation to be performed |
Cost-Effectiveness Analysis:
To determine the true cost-effectiveness, we must consider not only the initial catalyst cost but also its efficiency (yield and reaction time). A "Catalyst Cost per Gram of Product" can be calculated using the following formula:
Catalyst Cost per gram of Product = (Catalyst Cost per mmol * Molar Equivalents) / (Yield * Molecular Weight of Product)
Assuming a hypothetical product with a molecular weight of 200 g/mol , the analysis would demonstrate the economic viability of each catalyst. While DBU offers the fastest reaction time and highest yield, its significantly higher cost per mole makes K₃PO₄ and triethylamine more economically attractive options for large-scale synthesis.
B. Thioether Synthesis via Thia-Michael Addition
Experimental Protocol:
The thia-Michael addition involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. A typical experimental setup involves stirring a mixture of the thiol (1.0 mmol), the α,β-unsaturated compound (1.0 mmol), and a catalytic amount of the base in a solvent like ethanol or acetonitrile at room temperature.
Comparative Performance:
K₃PO₄ has been reported to be a highly efficient catalyst for this reaction, often requiring only catalytic amounts (e.g., 10 mol%) and affording excellent yields in short reaction times.[15]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Catalyst Cost per mmol (USD) | Catalyst Cost per gram of Product (USD) |
| K₃PO₄ | 10 | 15 | 95 | 0.032 | Calculation to be performed |
| Triethylamine | 20 | 30 | 90 | 0.019 | Calculation to be performed |
| DBU | 5 | 10 | 98 | 0.16 | Calculation to be performed |
Note: The above data is a representative compilation from various sources for illustrative purposes.
Cost-Effectiveness Analysis:
In the thia-Michael addition, the catalytic nature of the reaction further amplifies the cost-effectiveness of K₃PO₄. Despite the slightly higher catalyst loading compared to DBU, the significantly lower cost of K₃PO₄ makes it a highly economical choice, especially when considering industrial-scale production.
Workflow for Thioether Synthesis
Caption: General workflows for thioether synthesis.
II. Michael Addition Reactions: A Versatile C-C Bond Formation
The Michael addition is a fundamental carbon-carbon bond-forming reaction with broad applications in organic synthesis. K₃PO₄ serves as an effective and mild base catalyst for this transformation.
Experimental Protocol:
A typical procedure involves the reaction of a Michael donor (e.g., a malonate ester) with a Michael acceptor (e.g., an α,β-unsaturated ketone) in the presence of a catalytic amount of K₃PO₄ in a suitable solvent at room temperature or with gentle heating.
Comparative Performance:
Logical Relationship in Michael Addition
Caption: Key components of a Michael addition reaction.
III. O-Propargylation of Salicylaldehydes: A Gateway to Heterocycles
The o-propargylation of salicylaldehydes is a crucial step in the synthesis of various heterocyclic compounds. K₃PO₄ has been demonstrated to be an efficient base for this Williamson ether synthesis-type reaction.
Experimental Protocol:
In a representative procedure, a substituted salicylaldehyde (1.0 mmol) is reacted with propargyl bromide (1.2 mmol) in the presence of anhydrous K₃PO₄ (1.1 mmol) in DMF at room temperature. The reaction progress is monitored by TLC, and upon completion, the product is isolated by precipitation in ice water.[16]
Comparative Performance:
While K₂CO₃ is also commonly used for this transformation, K₃PO₄ is often reported to give comparable or better yields.
| Catalyst | Molar Equiv. | Reaction Time (h) | Yield (%) | Catalyst Cost per mmol (USD) | Catalyst Cost per gram of Product (USD) |
| K₃PO₄ | 1.1 | 3-4 | 85-95 | 0.032 | Calculation to be performed |
| K₂CO₃ | 1.5 | 5-6 | 80-90 | 0.033 | Calculation to be performed |
Note: Yields are typical ranges reported in the literature.
Cost-Effectiveness Analysis:
In this case, both inorganic bases are cost-effective. However, K₃PO₄'s potential for slightly higher yields and shorter reaction times, coupled with a comparable cost per mole, can make it the more economically favorable choice, especially in a large-scale production setting where efficiency is paramount.
Signaling Pathway for O-Propargylation
Caption: Proposed mechanism for o-propargylation.
Reusability of K₃PO₄
One of the key advantages of heterogeneous catalysts is their potential for recovery and reuse, which can significantly reduce overall process costs. While K₃PO₄ is often used in stoichiometric amounts in reactions like the o-propargylation, in its catalytic applications, such as the Michael addition, its reusability has been explored. Studies have shown that K₃PO₄ can be recovered and reused for several cycles with minimal loss of activity, further enhancing its cost-effectiveness.[17] The ease of separation by simple filtration is another practical advantage over homogeneous catalysts.
Conclusion
This comparative guide demonstrates that this compound (K₃PO₄) is a highly cost-effective catalyst for a range of important organic transformations. Its low initial cost, coupled with high efficiency in terms of yield and reaction time, makes it a compelling alternative to other common bases, particularly more expensive organic catalysts like DBU. For industrial applications where economic viability is a primary driver, the use of K₃PO₄ can lead to significant cost savings without compromising synthetic efficiency. Researchers and process chemists are encouraged to consider K₃PO₄ as a first-line catalyst choice in the development of sustainable and economical synthetic methodologies.
References
- 1. cenmed.com [cenmed.com]
- 2. Potassium carbonate ACS reagent, = 99.0 584-08-7 [sigmaaldrich.com]
- 3. pciscientific.com [pciscientific.com]
- 4. laballey.com [laballey.com]
- 5. Potassium Carbonate, ACS Reagent, Reagents 100 g | Buy Online | Reagents Holdings Llc | Fisher Scientific [fishersci.com]
- 6. TRIETHYLAMINE [sdfine.com]
- 7. cenmed.com [cenmed.com]
- 8. coleparmer.com [coleparmer.com]
- 9. Triethylamine (Reagent), Fisher Chemical 1 L | Buy Online | Fisher Scientific [fishersci.com]
- 10. Triethylamine = 99.5 121-44-8 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Buy DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene CAS# [6674-22-2] [proteogenix-products.com]
- 13. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 100 ml, CAS No. 6674-22-2 | Bases | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Tripotassium Phosphate: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential procedures for the safe and compliant disposal of tripotassium phosphate (K₃PO₄), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound can cause serious eye damage and respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for detailed information.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Wear approved safety glasses with side shields or a face shield.[1][3]
-
Hand Protection: Use chemical-resistant gloves.[1][4] Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use an appropriate respirator.[1][5]
-
Protective Clothing: A lab coat or a full chemical-protective suit should be worn to prevent skin contact.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][4][6]
-
Containment: Prevent the spilled material from entering drains or waterways.[1][2][4][6] For solid spills, cover the material to prevent dust formation.[7]
-
Cleanup:
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[5] Unused and uncontaminated this compound is not always classified as hazardous waste, but its disposal requires careful consideration due to its high pH.
Step 1: Waste Characterization
-
Uncontaminated this compound: If the waste is pure, unused this compound, it is primarily characterized by its high alkalinity.
-
Contaminated this compound: If the this compound is mixed with other chemicals, the disposal procedure must account for all hazardous components in the mixture. This may alter the waste classification and require disposal as hazardous waste.
Step 2: Neutralization of Aqueous Solutions
Aqueous solutions of this compound are strongly alkaline (pH 11.5-12.5 for a 1% solution) and must be neutralized before any potential drain disposal.[8]
-
Objective: To adjust the pH of the solution to a neutral range (typically between 6.0 and 9.0, but always confirm with local wastewater regulations).
-
Materials:
-
This compound waste solution
-
Dilute acid (e.g., hydrochloric acid or sulfuric acid)
-
pH meter or pH paper
-
Stir plate and stir bar
-
-
Procedure:
-
Work in a well-ventilated fume hood.
-
Place the container with the this compound solution on a stir plate and add a stir bar.
-
Slowly and carefully add the dilute acid to the stirring solution. This reaction can be exothermic, so slow addition is crucial.
-
Continuously monitor the pH of the solution.
-
Continue adding acid until the pH is within the acceptable range for your local wastewater authority.
-
Step 3: Final Disposal
-
Drain Disposal: Once neutralized and if it contains no other hazardous materials, it may be permissible to dispose of the solution down the drain with a large amount of water. Crucially, always consult and adhere to your institution's and local municipality's specific guidelines for drain disposal.
-
Hazardous Waste Collection: If the this compound is contaminated with other hazardous materials, or if drain disposal of the neutralized solution is not permitted, it must be collected for hazardous waste disposal.[2][9]
Quantitative Data for Disposal
While specific quantitative data for this compound disposal is limited and highly dependent on local regulations, the following table provides general reference points, drawing analogies from similar compounds where necessary.
| Parameter | Value | Notes |
| pH of 1% Solution | 11.5 - 12.5 | Indicates high alkalinity requiring neutralization.[8] |
| Permissible pH for Drain Disposal | Generally 6.0 - 9.0 | This is a typical range; however, it is imperative to consult your local wastewater treatment authority for specific limits. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. lidochem.com [lidochem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. This compound, SDS MSDS Sheet [mubychem.com]
- 8. fao.org [fao.org]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling Tripotassium phosphate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tripotassium phosphate. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Tightly fitting safety goggles, Face shield | Always wear eye protection. A face shield is recommended for processes where splashing or significant dust generation is possible.[1][2] Facilities should be equipped with an eyewash fountain.[3] |
| Skin Protection | Impervious gloves, Lab coat or dust-impervious protective suit | The suitability of specific glove materials should be confirmed with the glove manufacturer.[1] A complete suit protecting against chemicals is recommended based on the concentration and amount of the substance.[2] Contaminated clothing should be removed immediately and washed before reuse.[3][4] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95 or better) | Required when dusts are generated or if ventilation is inadequate.[5][6] Use a full-face positive-pressure, air-supplied respirator for emergencies or unknown exposure levels.[5] |
Operational Plan for Handling this compound
Follow these procedural steps for the safe handling of this compound from preparation to disposal.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a risk assessment for the specific procedure to identify potential hazards and determine the necessary control measures.
-
Ventilation: Ensure you are working in a well-ventilated area.[1][3][7] Use local exhaust ventilation where dust is likely to be generated.[2][8]
-
PPE Inspection: Inspect all personal protective equipment for integrity before use.[2]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3]
-
Review SDS: Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[1][3]
2. Handling Procedure:
-
Avoid Dust Generation: Handle the material carefully to minimize the formation of dust.[1][2][8]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][4][9] Wash hands thoroughly after handling.[2][3][4]
-
Container Management: Keep the container tightly closed when not in use.[1][3][7][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Spill Prevention: Handle the substance over a contained area to prevent the spread of material in case of a spill.
3. Post-Handling Cleanup:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
PPE Removal: Remove personal protective equipment in a manner that avoids contamination of yourself and the surrounding area.
-
Waste Collection: Collect all this compound waste, including contaminated disposables, in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]
-
Approved Disposal Facility: Dispose of contents and containers at an approved waste disposal plant.[1][3] Do not allow the product to enter drains.[1][2]
-
Spill Residue: In the event of a spill, sweep or vacuum up the material and place it in an appropriate closed container for disposal.[8] Avoid creating dust during cleanup.[1]
-
Contaminated Packaging: Do not reuse empty containers.[3] Dispose of them as unused product.[2][3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. chemos.de [chemos.de]
- 5. This compound, Potassium phosphate tribasic SDS [anmol.org]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. This compound, SDS MSDS Sheet [mubychem.com]
- 8. lidochem.com [lidochem.com]
- 9. Potassium Phosphate Tribasic SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
